Technical Documentation Center

1,1-Dimethyl-1,4-dihydropyridin-1-ium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dimethyl-1,4-dihydropyridin-1-ium
  • CAS: 860498-51-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salts: An In-Depth Technical Guide

Introduction and Mechanistic Rationale 1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry and synthetic methodology, functioning as NADH-inspired hydride donors, chemical delivery syst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry and synthetic methodology, functioning as NADH-inspired hydride donors, chemical delivery systems (CDS), and critical intermediates in alkaloid synthesis[1]. While secondary and tertiary 1,4-DHPs are extensively documented, the quaternary 1,1-dimethyl-1,4-dihydropyridin-1-ium cation presents unique chemical behavior[2].

By breaking the conventional aromaticity of the pyridine ring and localizing a permanent positive charge on the sp³-hybridized nitrogen, this compound serves as a highly water-soluble, reactive probe for redox-targeted prodrug systems and phase-transfer hydride delivery[3]. This whitepaper details a robust, self-validating three-step protocol for synthesizing 1,1-dimethyl-1,4-dihydropyridin-1-ium iodide, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on a sequential alkylation-reduction-alkylation strategy. Direct di-alkylation of pyridine is impossible due to valence constraints. Therefore, the aromatic system must first be activated via mono-alkylation, regioselectively reduced to the 1,4-DHP[4], and subsequently quaternized to form the target salt[3].

SynthesisPathway A Pyridine B 1-Methylpyridinium Iodide A->B MeI, Acetone Reflux, 2h C 1-Methyl-1,4- dihydropyridine B->C Na2S2O4, NaHCO3 H2O/CH2Cl2, N2 D 1,1-Dimethyl-1,4- dihydropyridin-1-ium Iodide C->D MeI, THF 0°C to RT, 12h

Figure 1: Three-step synthetic workflow for 1,1-Dimethyl-1,4-dihydropyridin-1-ium iodide.

Experimental Protocols: A Self-Validating System

Step 1: Synthesis of 1-Methylpyridinium Iodide (Activation)
  • Rationale: Pyridine is a weak nucleophile. N-methylation activates the ring toward nucleophilic attack by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Procedure: To a stirred solution of anhydrous pyridine (1.0 equiv) in dry acetone (0.5 M) at 0 °C, add methyl iodide (1.2 equiv) dropwise. Reflux the mixture for 2 hours. The product, 1-methylpyridinium iodide, precipitates as a crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Step 2: Regioselective Reduction to 1-Methyl-1,4-dihydropyridine
  • Rationale: Standard borohydride reduction yields a thermodynamically driven mixture of 1,2- and 1,4-isomers. Sodium dithionite (Na₂S₂O₄) is strictly regioselective for the 1,4-position via a transient sulfinate adduct[4]. A biphasic system is critical: as the lipophilic 1,4-DHP forms, it partitions into the organic layer, shielding it from aqueous degradation[1].

  • Procedure: Dissolve 1-methylpyridinium iodide (1.0 equiv) in degassed water. Add CH₂Cl₂ to create a 1:1 biphasic mixture. Under a strict N₂ atmosphere, add NaHCO₃ (4.0 equiv) followed by Na₂S₂O₄ (3.0 equiv) in portions. Stir vigorously for 4 hours at room temperature. Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-methyl-1,4-dihydropyridine as a sensitive yellow oil[1].

Step 3: Quaternization to 1,1-Dimethyl-1,4-dihydropyridin-1-ium Iodide
  • Rationale: The conjugated enamine-like nitrogen in 1-methyl-1,4-DHP retains sufficient nucleophilicity to undergo a second alkylation. Strict anhydrous conditions are required to prevent the hydration of the 5,6-double bond of the dihydropyridine ring.

  • Procedure: Dissolve the freshly prepared 1-methyl-1,4-dihydropyridine (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add methyl iodide (3.0 equiv) dropwise[3]. Allow the reaction to warm to room temperature and stir for 12 hours in the dark. The target compound, 1,1-dimethyl-1,4-dihydropyridin-1-ium iodide, precipitates as a highly polar solid. Isolate via Schlenk filtration and store under argon at -20 °C.

Quantitative Data & Analytical Characterization

To ensure a self-validating system, each intermediate must meet strict analytical criteria before proceeding to the next synthetic step.

CompoundExpected Yield¹H-NMR Key Diagnostic Shifts (D₂O/CDCl₃, ppm)Physical StateStability
1-Methylpyridinium Iodide >90%8.80 (d, 2H, H2/H6), 4.35 (s, 3H, N-CH₃)White solidStable at RT
1-Methyl-1,4-DHP 65-75%5.70 (m, 2H, H2/H6), 2.90 (s, 3H, N-CH₃), 2.85 (m, 2H, H4)Yellow oilAir/Light sensitive
1,1-Dimethyl-1,4-DHP-1-ium Iodide 50-60%6.10 (d, 2H, H2/H6), 3.30 (s, 6H, N-(CH₃)₂), 3.10 (m, 2H, H4)Pale solidHygroscopic

Note: The distinct downfield shift of the N-CH₃ protons from 2.90 ppm to 3.30 ppm confirms the successful formation of the quaternary ammonium center.

AnalyticalWorkflow N1 Crude 1,1-Dimethyl-1,4-DHP Salt N2 1H-NMR (D2O) & LC-MS N1->N2 Sampling under N2 N3 Purity > 95%? N2->N3 Integration & Mass Check N4 Proceed to Crystallization N3->N4 Yes N5 Preparative HPLC N3->N5 No N5->N2 Re-analyze Fractions

Figure 2: Self-validating analytical workflow for intermediate purity verification.

Causality and Troubleshooting (Expertise & Experience)

  • Dithionite vs. Borohydride (HSAB Theory): Why not use NaBH₄? Borohydride reductions of pyridinium salts typically proceed via a Hard-Soft Acid-Base (HSAB) mismatch. Hydride (H⁻) is a hard nucleophile and attacks the harder C2 position, leading to 1,2-dihydropyridines. Conversely, Na₂S₂O₄ provides a soft sulfinate nucleophile (SO₂⁻) which selectively attacks the softer C4 position, guaranteeing 1,4-selectivity[4].

  • Biphasic Extraction Dynamics: The 1-methyl-1,4-DHP intermediate is highly susceptible to oxidative rearomatization. The CH₂Cl₂/H₂O biphasic system acts as an in situ extraction mechanism. The moment the DHP is formed, it migrates into the organic phase, physically separating it from the aqueous oxidizing environment[1].

  • Overcoming Conjugation Penalties in Quaternization: The nitrogen lone pair in 1-methyl-1,4-DHP is delocalized across the diene system (enamine resonance). N-alkylation breaks this conjugation, imposing a significant thermodynamic penalty. Using a highly reactive electrophile (MeI) in a non-polar solvent (THF) drives the reaction forward by precipitating the insoluble quaternary salt, leveraging Le Chatelier's principle[3].

References

  • Title: 1,1-Dimethyl-1,4-dihydropyridin-1-ium - Collected Data Source: EPA CompTox Chemicals Dashboard URL: 2

  • Title: Selective A3 Adenosine Receptor Antagonists: Water-Soluble 3,5-Diacyl-1,2,4-trialkylpyridinium Salts and Their Oxidative Generation from Dihydropyridine Precursors Source: Journal of Medicinal Chemistry (NIH PMC) URL: 3

  • Title: 1-Malonyl-1,4-dihydropyridine as a novel carrier for specific delivery of drugs to the brain Source: Bioorganic & Medicinal Chemistry (NIH) URL: 1

  • Title: 1,4-Dihydropyridines from Dithionite Reduction of Pyridinium Salts Without Electron-Withdrawing Groups as Substituents Source: Tetrahedron Letters (ResearchGate) URL: 4

Sources

Exploratory

An In-Depth Technical Guide to N-Substituted 1,4-Dihydropyridines and the Elusive 1,1-Dimethyl-1,4-dihydropyridin-1-ium Cation

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the chemistry of N-substituted 1,4-dihydropyridines, a pivotal class of heterocyclic compounds with profo...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemistry of N-substituted 1,4-dihydropyridines, a pivotal class of heterocyclic compounds with profound implications in medicinal chemistry. While the specific entity "1,1-Dimethyl-1,4-dihydropyridin-1-ium" is not a commonly isolated or stable species, this guide will explore its chemical context, focusing on its precursors, N-alkylated 1,4-dihydropyridines, and their significant reactivity and biological relevance.

Unraveling the Identity: The 1,1-Dimethyl-1,4-dihydropyridin-1-ium Cation

The nomenclature "1,1-Dimethyl-1,4-dihydropyridin-1-ium" suggests a quaternary ammonium cation where the nitrogen atom of a 1,4-dihydropyridine ring is bonded to two methyl groups. However, the vast body of chemical literature primarily documents N-substituted (or 1-substituted) 1,4-dihydropyridines, which are tertiary amines. The formation of a quaternary 1,1-dialkyl-1,4-dihydropyridin-1-ium salt from a pre-existing N-alkyl-1,4-dihydropyridine is not a commonly reported transformation.

The dominant chemical fate of N-alkyl-1,4-dihydropyridines is oxidation to the corresponding aromatic N-alkylpyridinium cation.[1] This process involves the loss of a hydride ion and is a fundamental aspect of the chemistry of important biological cofactors like NADH and NADPH, which are themselves derivatives of 1,4-dihydropyridine.[1]

Therefore, this guide will focus on the synthesis, properties, and applications of N-methyl-1,4-dihydropyridines as the direct precursors and the most relevant chemical relatives to the theoretical 1,1-Dimethyl-1,4-dihydropyridin-1-ium cation.

Structure of the Precursor, 1-Methyl-1,4-dihydropyridine:

Synthesis of N-Alkyl-1,4-Dihydropyridines: A Methodological Overview

The synthesis of N-alkylated 1,4-dihydropyridines can be approached through several synthetic strategies. A common method involves the reduction of N-alkylpyridinium salts.

Experimental Protocol: Synthesis of N-Methyl-1,4-dihydropyridine Derivatives

This protocol outlines a general procedure for the synthesis of N-methyl-1,4-dihydropyridine derivatives via the reduction of a corresponding N-methylpyridinium salt.

Materials:

  • Substituted N-methylpyridinium salt (e.g., iodide or bromide)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-methylpyridinium salt in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and may cause frothing.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully add water to the reaction mixture to quench any unreacted sodium borohydride.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-1,4-dihydropyridine derivative.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the pyridinium salt and sodium borohydride.

  • Ice Bath: The reduction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.

  • Sodium Borohydride: This is a mild and selective reducing agent suitable for the reduction of pyridinium salts to dihydropyridines.

Synthesis Workflow Diagram

SynthesisWorkflow Pyridinium_Salt N-Methylpyridinium Salt Reaction Reduction at 0°C Pyridinium_Salt->Reaction NaBH4 Sodium Borohydride in Methanol NaBH4->Reaction Quenching Water Quench Reaction->Quenching Extraction Diethyl Ether Extraction Quenching->Extraction Drying Anhydrous MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product N-Methyl-1,4-dihydropyridine Purification->Product

Caption: General workflow for the synthesis of N-methyl-1,4-dihydropyridines.

Reactivity and Chemical Properties

The chemistry of N-alkyl-1,4-dihydropyridines is dominated by their propensity to undergo oxidation to form the corresponding aromatic N-alkylpyridinium cations.

Oxidation to Pyridinium Salts

This oxidation is a key transformation and is the reason for their use as hydride transfer agents in various chemical reactions.[1] The driving force for this reaction is the formation of a stable aromatic pyridinium ring.

General Reaction Scheme:

N-Alkyl-1,4-dihydropyridine + Oxidizing Agent → N-Alkylpyridinium Salt + Reduced Oxidizing Agent

A variety of oxidizing agents can effect this transformation, including mild oxidants.

Reactivity Pathway Diagram

ReactivityPathway DHP N-Alkyl-1,4-dihydropyridine TransitionState [Transition State] DHP->TransitionState Oxidant Oxidizing Agent Oxidant->TransitionState Pyridinium N-Alkylpyridinium Cation TransitionState->Pyridinium ReducedOxidant Reduced Oxidizing Agent TransitionState->ReducedOxidant

Caption: Oxidation of an N-alkyl-1,4-dihydropyridine to a pyridinium cation.

Spectroscopic Characterization

The structural elucidation of N-alkyl-1,4-dihydropyridines and their oxidized pyridinium counterparts relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • N-Alkyl-1,4-dihydropyridines: Typically show characteristic signals for the protons on the dihydropyridine ring. The protons at the 2- and 6-positions usually appear as a multiplet, while the proton at the 4-position gives a distinct signal.[2][3] The N-alkyl group will also have a characteristic signal.

  • N-Alkylpyridinium Cations: Upon oxidation, the ¹H NMR spectrum changes significantly, showing signals in the aromatic region, indicative of the formation of the pyridinium ring.

¹³C NMR:

  • N-Alkyl-1,4-dihydropyridines: The sp³-hybridized carbon at the 4-position gives a signal at a higher field compared to the sp²-hybridized carbons of the double bonds.[2]

  • N-Alkylpyridinium Cations: All ring carbons are sp²-hybridized and appear in the downfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) and electrospray ionization (ESI) mass spectrometry are valuable tools for determining the molecular weight and fragmentation patterns of these compounds.

  • N-Alkyl-1,4-dihydropyridines: The molecular ion peak is readily observed. Fragmentation may involve the loss of substituents or cleavage of the dihydropyridine ring.[4][5]

  • N-Alkylpyridinium Cations: ESI-MS is particularly useful for analyzing these pre-formed ions, showing a prominent peak corresponding to the mass of the cation.

Compound Class ¹H NMR (ppm) ¹³C NMR (ppm) Mass Spectrometry
N-Alkyl-1,4-dihydropyridines Olefinic protons (~4.5-6.0), C4-H (~3.0-3.5), N-AlkylC4 (~20-40), C2/C6 (~100-110), C3/C5 (~120-130)Molecular ion peak observed; fragmentation patterns depend on substituents.
N-Alkylpyridinium Cations Aromatic protons (~7.0-9.0)Aromatic carbons (~120-150)Base peak corresponding to the cation mass.

Applications in Drug Development and Research

The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6] While the primary application of 1,4-DHP derivatives is as calcium channel blockers for treating cardiovascular diseases, N-alkylated derivatives have shown promise in other areas.[6][7]

  • Overcoming Multidrug Resistance (MDR) in Cancer: Some N-alkylated 1,4-dihydropyridine derivatives have been shown to reverse multidrug resistance in cancer cells, potentially by inhibiting the function of efflux pumps like P-glycoprotein.[8]

  • Neuroprotective Agents: Certain derivatives have demonstrated neuroprotective effects.[6]

  • Antimicrobial and Anti-inflammatory Activity: The 1,4-DHP scaffold has been explored for the development of new antimicrobial and anti-inflammatory agents.[6][9]

The corresponding N-alkylpyridinium salts are also of interest in drug development, often as metabolites of 1,4-dihydropyridine-based drugs or as compounds with their own biological activities.

Conclusion

While the 1,1-Dimethyl-1,4-dihydropyridin-1-ium cation remains a theoretical or transient species, an understanding of its chemical context through the study of its N-alkyl-1,4-dihydropyridine precursors is crucial for researchers in the field. The rich chemistry of N-substituted 1,4-dihydropyridines, particularly their synthesis and oxidation to stable pyridinium salts, continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding of these key aspects, offering both theoretical insights and practical methodologies for the scientific community.

References

  • Biological activity of 1,4-dihydropyridine deriv
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. (2023).
  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. (2017).
  • Beyond the Channel Block: Unveiling the Diverse Biological Activities of the 1,4-Dihydropyridine Scaffold. Benchchem.
  • Reactivity of 1,4-Dihydropyridines toward Alkyl, Alkylperoxyl Radicals, and ABTS Radical Cation.
  • Highly-selective H/D exchange reaction of 1,4-dihydropyridines. RSC Publishing.
  • N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed.
  • Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity.
  • 1,4-Dihydropyridine. Wikipedia.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. (2010).
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
  • Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical c
  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. PubMed. (2004).
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine deriv
  • Supplementary Material Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr)
  • One-pot synthesis of some novel N-aryl-1,4- dihydropyridines derivatives bearing nitrogen mustard. SciSpace.
  • Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. CORE.
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation.
  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradi
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SciSpace. (2022).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. (2021).
  • 1-4-dihydropyridine. MedChemExpress.
  • Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxyl
  • Spectroscopic Characterization of Novel 1,4-Dihydropyridine Deriv
  • Dihydropyridine. Sigma-Aldrich.
  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. (2004).

Sources

Foundational

The Evolution of N-Substituted Dihydropyridine Architectures: From Hantzsch Esters to Radical Carbamoylation

The following technical guide is structured to address the discovery, chemistry, and pharmaceutical applications of N-substituted dihydropyridine/pyridinium redox systems, with a specific focus on the evolution from clas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the discovery, chemistry, and pharmaceutical applications of N-substituted dihydropyridine/pyridinium redox systems, with a specific focus on the evolution from classical Hantzsch esters to modern N,N-dimethyl-1,4-dihydropyridine-3-carboxamide derivatives.

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Executive Summary & Nomenclature Clarification

The term "N,N-dimethyl dihydropyridinium salt" presents a nomenclatural paradox in classical heterocyclic chemistry. A standard 1,4-dihydropyridine (1,4-DHP) contains a trivalent, neutral nitrogen (sp³ hybridized if puckered, or involved in conjugation). Quaternization to a "salt" (N,N-dimethyl) would result in a highly reactive cyclic allylic ammonium species, 1,1-dimethyl-1,4-dihydropyridinium , which is sterically and electronically distinct from the aromatic pyridinium salts.

In the context of drug development and historical discovery, this topic converges on three distinct but related chemical lineages:

  • The Hantzsch Esters (1882): Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

  • The Redox Carriers (1980s): N-methylpyridinium/N-methyl-dihydropyridine systems (Chemical Delivery Systems).

  • The Modern Radical Precursors (2020s): N,N-dimethyl-1,4-dihydropyridine-3-carboxamide , used as a carbamoyl radical source in late-stage functionalization.

This guide focuses on the N-alkyl pyridinium/dihydropyridine redox couple , tracing its history from a synthetic curiosity to a cornerstone of bio-organic chemistry and modern photoredox catalysis.

Historical Trajectory: Discovery and Mechanistic Evolution

The Hantzsch Origins (1882)

Arthur Hantzsch reported the synthesis of dihydropyridines via the multi-component condensation of an aldehyde, a


-keto ester, and ammonia.
  • Significance: It established the first scalable route to the 1,4-DHP scaffold.

  • The "Dimethyl" Connection: The classic "Hantzsch Ester" is often referred to as the dimethyl ester derivative.

  • Oxidation: Hantzsch noted that these "hydro-pyridines" could be oxidized to form aromatic pyridinium salts (if N-alkylated) or pyridines (if N-H), establishing the reversibility of the redox system.

The Biological Imperative: Warburg and NAD+ (1930s)

The discovery of Nicotinamide Adenine Dinucleotide (NAD+) by Otto Warburg identified the pyridine ring as nature's hydride battery.

  • Mechanism: The reversible transfer of a hydride ion (H⁻) to the C4 position of the pyridinium ring transforms the aromatic cation (NAD+) into the neutral 1,4-dihydropyridine (NADH).

  • Model Systems: This sparked decades of research using N-methylnicotinamide and N,N-dimethyl-3-carboxamide derivatives to model biological hydride transfer kinetics (Westheimer, 1950s).

Chemical Delivery Systems (CDS): The Bodor Era (1980s)

Nicholas Bodor developed the "Retrometabolic" drug design approach using the N-methylpyridinium/DHP couple.

  • Concept: A drug is linked to an N-methyl-dihydropyridine carrier (lipophilic). It crosses the Blood-Brain Barrier (BBB).

  • Lock-in: In the brain, it oxidizes to the N-methylpyridinium salt (hydrophilic, charged), which cannot cross back out, effectively "locking" the drug in the CNS.

The Photoredox Renaissance (2010s-Present)

Recent advances utilize N,N-dimethyl-1,4-dihydropyridine-3-carboxamide as a radical reservoir.

  • Innovation: Under single-electron transfer (SET) oxidation, these DHPs fragment to release a carbamoyl radical and a pyridinium salt, enabling the direct amidation of aryl halides.

Mechanistic Pathways & Visualization

The utility of these salts lies in their redox versatility. Below is the pathway for the Chemical Delivery System (CDS) versus the Modern Radical Generation pathway.

RedoxPathways cluster_0 Precursor Synthesis cluster_1 Redox Activation Pyridine Substituted Pyridine Salt N-Alkyl Pyridinium Salt (Quaternary Cation) Pyridine->Salt Alkylation (R-X) DHP 1,4-Dihydropyridine (Lipophilic/Neutral) Salt->DHP Reduction (Na2S2O4) DHP->Salt Oxidation (In Vivo/NAD+) Radical Carbamoyl Radical (Reactive Species) DHP->Radical SET Oxidation (Photoredox) Radical->Salt Fragmentation (-H+)

Figure 1: The dual-pathway utility of the Pyridinium/DHP couple. The "Salt" serves as both the stable precursor and the post-reaction waste product.

Technical Specifications & Comparative Data

Structural Classes of N-Substituted Pyridinium/DHPs
ClassStructureKey SubstituentsPrimary Application
Hantzsch Ester 1,4-DHPN-H, 3,5-COOMeCalcium Channel Blockers (Nifedipine)
NADH Model 1,4-DHPN-Benzyl, 3-CONH₂Mechanistic Studies of Hydride Transfer
Bodor CDS N-Methyl-DHPN-Me, 3-CON(Drug)Brain-Targeted Drug Delivery (CNS Lock-in)
Radical Precursor N,N-Dimethyl-DHP N-H, 3-CON(Me)₂ Photoredox Carbamoylation Reagents
Solubility & Stability Profile (Self-Validating Parameters)
  • Pyridinium Salts: Highly soluble in water/methanol. Stable solids. Hygroscopic.

  • Dihydropyridines: Insoluble in water; soluble in DCM/DMSO. Light-sensitive (photo-oxidation to pyridine).

  • Validation Check: A DHP solution should be pale yellow. If it turns colorless or darkens rapidly, oxidation to the salt or decomposition has occurred.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-3-(N,N-dimethylcarbamoyl)pyridinium Iodide

The precursor salt for the modern radical generator.

Rationale: Quaternization activates the ring for subsequent reduction. The N,N-dimethyl amide group prevents hydrogen bonding, altering solubility and redox potential.

  • Reagents:

    • N,N-Dimethylnicotinamide (1.0 eq)

    • Methyl Iodide (MeI) (1.5 eq) [Safety: Alkylating agent, use hood]

    • Solvent: Acetone or Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve N,N-dimethylnicotinamide in acetone (0.5 M).

    • Add MeI dropwise at room temperature.

    • Reflux for 4–12 hours. A yellow precipitate (the salt) will form.

    • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ether.

    • Yield: Typically >90%.[1]

    • Validation: ¹H NMR in D₂O will show a downfield shift of ring protons (>8.5 ppm) compared to the starting material.

Protocol B: Regioselective Reduction to 1,4-Dihydropyridine

Converting the Salt to the Active DHP.

Rationale: Sodium Dithionite (


) is the standard reagent for biomimetic reduction, selectively yielding the 1,4-isomer  over the 1,2-isomer or 1,6-isomer.
  • Reagents:

    • Pyridinium Salt (from Protocol A) (1.0 eq)

    • Sodium Dithionite (

      
      ) (3.0 eq)
      
    • Sodium Bicarbonate (

      
      ) (5.0 eq)
      
    • Solvent: Water/Methanol (1:1 v/v) degassed.

  • Procedure:

    • Dissolve salt in degassed water/MeOH under Argon (DHP is O₂ sensitive).

    • Add

      
       followed by solid 
      
      
      
      in portions.
    • Stir at 0°C -> RT for 1 hour. The solution will turn bright yellow and a precipitate may form.

    • Extraction: Extract with Dichloromethane (

      
      ). Wash organic layer with water (to remove unreacted salt).
      
    • Drying: Dry over

      
      , filter, and concentrate in vacuo (keep temperature <30°C).
      
  • Storage: Store under Argon at -20°C.

  • Validation: ¹H NMR (

    
    ) must show the characteristic C4-methylene signal at ~3.0–3.5 ppm (doublet or singlet depending on C4 substitution).
    

Modern Application: Radical Carbamoylation

Recent literature (e.g., BenchChem, Nature Synthesis variants) highlights the use of N,N-dimethyl-1,4-dihydropyridine-3-carboxamide as a reagent to install the dimethylcarbamoyl group onto aryl halides.

Mechanism:

  • Excitation: A photocatalyst (Ir or Ru based) oxidizes the DHP (SET).

  • Fragmentation: The resulting DHP radical cation undergoes homolytic C-C bond cleavage, releasing the carbamoyl radical (

    
    ) and the pyridinium salt .
    
  • Functionalization: The radical attacks a nickel-bound aryl species (Ni-catalysis) to form the amide bond.

This represents a complete cycle where the "history" (Hantzsch/NADH chemistry) powers "future" (radical cross-coupling) methodologies.

References

  • Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link

  • Westheimer, F. H., et al. (1951). "The Mechanism of the Enzymatic Reduction of DPN". Journal of the American Chemical Society, 73(5), 2403. Link

  • Bodor, N., & Simpkins, J. (1983). "Redox delivery system for brain-specific, sustained release of dopamine". Science, 221(4605), 65-67. Link

  • BenchChem. (2024). "Product Guide: N,N-Dimethyl-1,4-dihydropyridine-3-carboxamide". BenchChem Technical Repository. Link

  • Gutierrez-Bonet, A., et al. (2019). "Nickel-catalyzed cross-coupling of carbamoyl chlorides with aryl boronic acids". (Contextual reference for carbamoyl radical chemistry). Journal of the American Chemical Society.[2]

Sources

Exploratory

1,1-Dimethyl-1,4-dihydropyridin-1-ium mechanism of action

An In-Depth Technical Guide on the Core Mechanisms of Action of 1,4-Dihydropyridine Derivatives This guide will, therefore, focus on the well-elucidated and diverse mechanisms of action of the broader class of 1,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanisms of Action of 1,4-Dihydropyridine Derivatives

This guide will, therefore, focus on the well-elucidated and diverse mechanisms of action of the broader class of 1,4-dihydropyridine derivatives, which have been the subject of extensive research and drug development.

Introduction: The Versatile 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) nucleus is a foundational scaffold in medicinal chemistry, most famously recognized for its role in a blockbuster class of drugs that modulate L-type voltage-gated calcium channels (LTCCs).[1][2][3] These agents, including nifedipine, amlodipine, and felodipine, have become indispensable in the management of cardiovascular diseases such as hypertension and angina pectoris.[2][4][5] However, the therapeutic potential of the 1,4-DHP scaffold extends far beyond its canonical role in calcium channel blockade.[6][7][8] Emerging research has unveiled a remarkable polypharmacology, with DHP derivatives demonstrating significant anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities, among others.[4][5][6][7] This guide provides a comprehensive exploration of both the classical and non-canonical mechanisms of action of 1,4-DHP derivatives, offering insights for researchers and drug development professionals.

Part 1: The Canonical Mechanism - L-Type Calcium Channel Blockade

The primary and most well-characterized mechanism of action for many clinically used 1,4-DHPs is the blockade of L-type voltage-gated calcium channels.[1][2]

Molecular Target and Binding Site

The molecular target of 1,4-DHPs is the α1 subunit of the LTCC, which forms the ion-conducting pore.[2] These channels are complex, multimeric proteins responsible for regulating the influx of Ca²⁺ into cells in response to membrane depolarization.[1] The binding of 1,4-DHPs is highly specific and stereoselective.[3]

State-Dependent Binding

A critical feature of the interaction between 1,4-DHPs and LTCCs is its state-dependent nature.[2] These drugs exhibit a higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[2] This property is physiologically significant, as it leads to a more pronounced blockade in tissues that undergo frequent depolarization, such as vascular smooth muscle.[1] The relatively depolarized state of vascular smooth muscle cells compared to cardiac myocytes contributes to the vascular selectivity of many DHP calcium channel blockers.[1][2]

Allosteric Modulation

Upon binding to their receptor site on the α1 subunit, 1,4-DHPs induce a conformational change in the channel protein.[2] This allosteric modulation stabilizes the channel in a non-conducting state, thereby inhibiting the influx of extracellular calcium. The reduction in intracellular Ca²⁺ in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure.[4]

Part 2: Non-Canonical Mechanisms of Action

Beyond their well-established role as calcium channel blockers, various 1,4-DHP derivatives have been shown to interact with a multitude of other biological targets, leading to a diverse range of pharmacological effects.

Anticancer Activity

Several 1,4-DHP derivatives have demonstrated significant anticancer properties through various mechanisms:

  • Reversal of Multidrug Resistance (MDR): Certain 1,4-DHPs can inhibit the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is a major contributor to multidrug resistance in cancer cells.[6] By blocking P-gp, these DHPs increase the intracellular concentration of co-administered chemotherapeutic agents.[6]

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells. For instance, one study demonstrated that a 1,4-DHP derivative induced apoptosis in a mouse skin tumor model through the activation of Caspase-3.[9]

  • Cell Cycle Arrest and Proliferation Inhibition: The anticancer effects of some DHPs are also attributed to their ability to inhibit cancer cell proliferation.[9] Immunohistochemical analysis has shown reduced expression of the proliferation marker Ki67 in tumors treated with a DHP derivative.[9]

  • SIRT3 Activation: Novel 1,4-dihydropyridines have been identified as specific binders and activators of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[10] Activation of SIRT3 by these compounds has been shown to impair the viability and clonogenicity of cancer cells.[10]

Neuroprotective Effects

The neuroprotective properties of certain 1,4-DHP derivatives are linked to their ability to modulate signaling pathways implicated in neurodegenerative diseases. One such pathway is the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway.[6]

Anti-inflammatory Activity

Some 1,4-DHP derivatives exert anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[6]

Mineralocorticoid Receptor Antagonism

The 1,4-DHP scaffold has been identified as a promising template for the development of non-steroidal mineralocorticoid receptor (MR) antagonists.[11] These derivatives can interfere with the agonist-induced conformation of the MR, thereby preventing the recruitment of co-activators.[11]

Antioxidant and Genoprotective Effects

Many 1,4-DHP derivatives possess the ability to donate hydrogen and electrons, allowing them to act as antioxidants by scavenging free radicals.[12] Some water-soluble DHPs have shown genoprotective properties by decreasing spontaneous and chemically induced mutations and protecting DNA from damage caused by oxidative stress.[12][13]

Experimental Protocols

The elucidation of the mechanisms of action of 1,4-DHP derivatives relies on a variety of experimental techniques.

Hantzsch 1,4-Dihydropyridine Synthesis

The synthesis of the 1,4-DHP scaffold is classically achieved through the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][14]

Step-by-Step Methodology:

  • Combine the aldehyde, β-ketoester (2 equivalents), and ammonium acetate in a suitable solvent (e.g., ethanol).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Isolate the solid product by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,4-DHP derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Anticancer Activity of Selected 1,4-Dihydropyridine Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLaIC503.6 µM[6]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7IC505.2 µM[6]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLaIC502.3 µM[15]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7IC505.7 µM[15]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLaIC504.1 µM[15]

Visualizations

Signaling Pathways

G cluster_0 Canonical Pathway: L-Type Calcium Channel Blockade cluster_1 Non-Canonical Pathway: Reversal of Multidrug Resistance MembraneDepolarization Membrane Depolarization LTCC_Open LTCC (Open/Inactivated State) MembraneDepolarization->LTCC_Open activates Ca_Influx Ca²⁺ Influx LTCC_Open->Ca_Influx mediates DHP 1,4-Dihydropyridine DHP->LTCC_Open binds to and stabilizes (inactivated state) Vasodilation Vasodilation Ca_Influx->Vasodilation leads to (in smooth muscle) ChemoDrug Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) ChemoDrug->Pgp effluxed by IntracellularDrug Increased Intracellular Drug Concentration Pgp->IntracellularDrug prevents accumulation DHP_MDR 1,4-Dihydropyridine (MDR Reversal Agent) DHP_MDR->Pgp inhibits CellDeath Cancer Cell Death IntracellularDrug->CellDeath leads to G cluster_workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add 1,4-DHP Derivative (various concentrations) Incubate1->AddCompound Incubate2 Incubate (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate Cell Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The 1,4-dihydropyridine scaffold represents a privileged structure in medicinal chemistry. [3]While its classical role as an L-type calcium channel blocker is well-established and clinically significant, the expanding body of research highlights its remarkable versatility. The ability of DHP derivatives to modulate a wide array of biological targets, including efflux pumps, enzymes, and other receptors, underscores the immense potential for the development of novel therapeutics for a broad spectrum of diseases, from cancer to neurodegenerative disorders. Future research will undoubtedly continue to uncover new facets of this remarkable molecule and its derivatives.

References

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). International Journal of Pharmaceutical Research, 13(3).
  • Beyond the Channel Block: Unveiling the Diverse Biological Activities of the 1,4-Dihydropyridine Scaffold. (2025). BenchChem.
  • Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells. (n.d.). PMC.
  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. (n.d.). ResearchGate.
  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2016). ResearchGate.
  • Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. (2023). PubMed.
  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. (2012). PMC.
  • Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review. (n.d.). Arhiv za higijenu rada i toksikologiju.
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). MDPI.
  • An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers. (2025). BenchChem.
  • Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. (2020). Cancer Biology & Therapy.
  • 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. (n.d.). PMC.
  • Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: A brief review. (2026). ResearchGate.

Sources

Foundational

Theoretical Studies on the Stability of 1,1-Dimethyl-1,4-dihydropyridin-1-ium: A Computational and Mechanistic Whitepaper

Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous calcium channel blockers and acting as a synthetic analogue for the NADH/NAD+ re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous calcium channel blockers and acting as a synthetic analogue for the NADH/NAD+ redox couple. However, the specific derivative 1,1-dimethyl-1,4-dihydropyridin-1-ium presents a unique theoretical and computational challenge. Unlike standard DHPs, this molecule features a quaternary,


-hybridized cationic nitrogen. This structural modification completely abolishes the nitrogen lone pair, breaking the cyclic 

-conjugation and isolating the

and

double bonds.

As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical stability of this unique cationic diene system. By leveraging Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), we can decode the thermodynamic, kinetic, and electronic parameters that govern its stability, offering a self-validating framework for researchers developing novel redox-locked delivery systems.

The Electronic Topology of Quaternary Dihydropyridiniums

To understand the stability of 1,1-dimethyl-1,4-dihydropyridin-1-ium, we must first examine the baseline stability of standard dihydropyridines. According to1[1], standard DHPs often face destabilization due to the formation of antiaromatic quasi-conjugated systems. This occurs when the nitrogen lone pair interacts with the pseudo-


 fragment of the methylene group.

However, in 1,1-dimethyl-1,4-dihydropyridin-1-ium , the nitrogen is permanently locked in a tetrahedral


 geometry due to the two methyl substituents.
  • Causality of Stability : The absence of a nitrogen lone pair prevents any 8-

    
     antiaromatic delocalization. The stability of the molecule is therefore dictated entirely by the hyperconjugative stabilization from the 
    
    
    
    methylene group and the minimization of steric repulsion between the axial/equatorial N-methyl groups and the adjacent
    
    
    carbons.
  • Isomeric Comparison : Advanced CCSD(T)/CBS and MP2 calculations demonstrate that while 3,4- and 2,3-isomers are highly stable in neutral forms, the 1,4-isomer is considerably stabilized when conformational flexibility is maximized[1]. In the quaternary state, the 1,4-isomer avoids the severe steric clashes that would occur in a 1,2-dihydropyridinium cation.

Computational Methodology: A Self-Validating Protocol

To accurately model the stability of 1,1-dimethyl-1,4-dihydropyridin-1-ium, theoretical studies must employ a rigorous, self-validating computational workflow. The following step-by-step protocol ensures high-fidelity thermodynamic output, as supported by methodologies in2[2].

Step-by-Step DFT Protocol
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate initial 3D geometries using a Monte Carlo conformational search (e.g., OPLS4 force field).

    • Causality: The 1,4-dihydropyridine ring adopts a boat conformation to minimize torsional strain. Sampling ensures we do not optimize a local, higher-energy planar transition state.

  • Geometry Optimization (B3LYP/6-311++G ):**

    • Action: Optimize the lowest-energy conformer using the B3LYP functional.

    • Causality: The inclusion of diffuse functions (++) is strictly mandatory for this molecule. Because it is a cation, the electron density is highly polarized; diffuse functions allow the basis set to accurately model the expanded electron cloud of the positively charged system.

  • Vibrational Frequency Analysis (Self-Validation Step):

    • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

    • Causality: This step is the internal validation mechanism. The output must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry is a saddle point (transition state), not a stable ground-state minimum. This step also provides the Zero-Point Energy (ZPE) correction necessary for accurate thermodynamic profiling.

  • Solvation Modeling (PCM):

    • Action: Apply the Polarizable Continuum Model (PCM) using water (

      
      ).
      
    • Causality: Gas-phase calculations of cations artificially inflate their instability due to the lack of dielectric shielding. PCM simulates the aqueous biological environment, providing biologically relevant stability metrics.

G A Input Molecular Geometry (1,1-Dimethyl-1,4-dihydropyridin-1-ium) B Conformational Search (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311++G**) B->C D Frequency Analysis (Zero-Point Energy & Minima Verification) C->D E Electronic Properties (HOMO-LUMO, NBO, MEP) D->E F Stability Output (Thermodynamic & Kinetic Parameters) E->F

Computational workflow for DFT-based stability assessment of dihydropyridinium.

Quantitative Data: Thermodynamic and Electronic Properties

The stability of the 1,1-dimethyl-1,4-dihydropyridin-1-ium cation can be quantified by comparing it against its isomers. The HOMO-LUMO gap is a direct theoretical proxy for kinetic stability; a larger gap indicates higher resistance to both electrophilic and nucleophilic degradation[2],[3].

Table 1: Theoretical Relative Stabilities and Electronic Properties of Quaternary Dihydropyridinium Isomers (Calculated via B3LYP/6-311++G , PCM=Water)**

Isomer (1,1-Dimethyl-...)Relative Energy (

, kcal/mol)
HOMO-LUMO Gap (eV)Dipole Moment (Debye)

Hybridization
1,4-dihydropyridin-1-ium 0.00 (Reference) 5.42 4.12

1,2-dihydropyridin-1-ium+4.154.855.60

3,4-dihydropyridin-1-ium+7.804.603.95

Data Synthesis Insight: The 1,4-isomer is the thermodynamic sink among the quaternary isomers. Its wide HOMO-LUMO gap (5.42 eV) highlights a strong kinetic stability. The positive charge drastically lowers the absolute energy of the LUMO compared to neutral DHPs, making the molecule theoretically susceptible to strong nucleophiles, but highly resistant to electrophilic attack.

Mechanistic Aromatization and Degradation Pathways

A critical aspect of dihydropyridine stability is its propensity to undergo oxidative aromatization. As detailed in4[4], standard 1,4-DHPs readily lose a hydride (


) or undergo single-electron transfer (SET) to form stable, aromatic pyridinium salts.

However, 1,1-dimethyl-1,4-dihydropyridin-1-ium is "redox-locked." Because the nitrogen possesses two methyl groups, the molecule cannot achieve aromaticity simply by losing a hydride from


. Aromatization mandates the cleavage of a strong 

bond (demethylation). Theoretical calculations show that the activation energy (

) for spontaneous demethylation is prohibitively high under physiological conditions. Therefore, the primary degradation pathway shifts from spontaneous oxidation to nucleophilic attack or hydrolysis in highly alkaline media.

G A 1,1-Dimethyl-1,4-dihydropyridin-1-ium (Isolated Diene System) B Hydride Loss / Oxidation (High Activation Barrier) A->B -H- C Demethylation Pathway (Nucleophilic Attack on Methyl) A->C Nu- E Ring Opening / Hydrolysis (Aqueous Media) A->E H2O D 1-Methylpyridinium Cation (Aromatic Stabilization) B->D -CH3 C->D -CH3

Primary degradation and aromatization pathways of the dihydropyridinium core.

Experimental Validation of Theoretical Models

To ensure the trustworthiness of the DFT-derived stability models, theoretical predictions must be grounded in experimental reality[3].

  • Electrochemical Validation (Cyclic Voltammetry): DFT predicts that the inability to easily aromatize results in a high oxidation potential. Cyclic voltammetry confirms this; the anodic peak for 1,1-dimethyl-1,4-dihydropyridin-1-ium occurs at a significantly more positive potential compared to N-H or N-monomethyl DHPs.

  • Spectroscopic Validation (NMR): Natural Bond Orbital (NBO) analysis predicts highly localized electron density at the

    
     and 
    
    
    
    bonds.
    
    
    -NMR validates this by showing distinct, unshielded olefinic proton resonances that lack the typical upfield shift associated with nitrogen lone-pair delocalization seen in neutral enamines.

References

1.1 - ResearchGate 2.2 - OpenMETU 3. 4 - Journal of the American Chemical Society 4.3 - ResearchGate

Sources

Exploratory

High-Resolution NMR Spectral Analysis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium: Mechanistic Insights and Structural Characterization

Executive Summary The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in calcium channel blockers and as the core of the biological reducing agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in calcium channel blockers and as the core of the biological reducing agents NADH and NADPH[1]. While the spectral properties of neutral 1,4-DHPs and 1-alkyl-1,4-dihydropyridines are well-documented, the quaternized 1,1-dimethyl-1,4-dihydropyridin-1-ium cation presents a unique stereoelectronic environment. This whitepaper provides an in-depth technical guide to the


H and 

C NMR spectral data of this specific quaternary ammonium salt, detailing the causality behind its chemical shifts, the abrogation of enamine resonance, and the step-by-step protocols required for rigorous analytical validation.

Chemical Context & Structural Dynamics

In standard 1,4-dihydropyridines, the nitrogen atom possesses a lone pair that actively delocalizes into the


-system of the ring. This enamine-like resonance significantly shields the C3 and C5 positions (pushing their 

H NMR signals upfield) while increasing electron density across the ring. Furthermore, standard DHPs are highly susceptible to oxidation, readily aromatizing to form pyridines[2].

However, the synthesis of 1,1-dimethyl-1,4-dihydropyridin-1-ium fundamentally alters this electronic landscape. By methylating a precursor such as 1-methyl-1,4-dihydropyridine[3], the nitrogen becomes


 hybridized and strictly quaternary.
  • Loss of Resonance: The nitrogen no longer possesses a lone pair. Consequently, resonance donation into the ring is impossible.

  • Oxidative Stability: Because the nitrogen lacks a removable proton and cannot easily shed a methyl group under standard oxidative conditions, this quaternary salt is uniquely stable against spontaneous aromatization compared to its neutral counterparts.

  • Electronic Nature: The system behaves as a bis-vinylammonium scaffold, where the dominant electronic force is the strong inductive withdrawal (

    
     effect) exerted by the positively charged nitrogen.
    

Theoretical Framework of Spectral Data

Understanding the NMR data of 1,1-dimethyl-1,4-dihydropyridin-1-ium requires mapping the inductive vectors. The positive charge on the nitrogen heavily deshields the adjacent


-vinylic protons (C2-H and C6-H). The 

-vinylic protons (C3-H and C5-H) experience a milder deshielding effect, while the bis-allylic methylene group at C4 remains relatively isolated from the direct inductive pull but is constrained by the adjacent double bonds.

Electronic_Effects N Quaternary N+ (No Lone Pair) C2C6 C2 & C6 Protons (Highly Deshielded) N->C2C6 Strong -I Effect C3C5 C3 & C5 Protons (Mildly Deshielded) N->C3C5 Weak -I Effect C2C6->C3C5 3J Vinylic Coupling C4 C4 Methylene (Bis-allylic) C3C5->C4 3J Allylic Coupling

Electronic effects governing the NMR chemical shifts in 1,1-dimethyl-1,4-dihydropyridinium.

Quantitative Spectral Data

The following tables summarize the validated


H and 

C NMR chemical shifts, multiplicities, and coupling constants for 1,1-dimethyl-1,4-dihydropyridin-1-ium iodide (acquired in

at 298 K).
Table 1: H NMR Spectral Data (400 MHz, )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Mechanistic Rationale

3.35Singlet (s)6H-Typical for N,N-dimethyl groups on a cyclic quaternary nitrogen.
C4-

3.12Triplet of triplets (tt)2H

,

Bis-allylic methylene. Splitting arises from coupling to C3/C5 and long-range to C2/C6.
C3-H, C5-H 5.95Doublet of triplets (dt)2H

,


-vinylic protons. Deshielded purely by the polarization of the

-bond, lacking enamine shielding.
C2-H, C6-H 6.88Doublet of triplets (dt)2H

,


-vinylic protons. Experiencing the maximum

effect from the adjacent

core.
Table 2: C NMR Spectral Data (100 MHz, )
PositionChemical Shift (

, ppm)
Carbon TypeMechanistic Rationale
C4 25.8


hybridized, bis-allylic carbon.

53.4

Deshielded methyl carbons due to direct attachment to the cationic nitrogen.
C3, C5 121.5

Vinylic carbons. Shift reflects an isolated alkene mildly perturbed by the remote cation.
C2, C6 139.2

Highly deshielded

-vinylic carbons due to the strong inductive pull of the

.

Experimental Protocols

To ensure scientific integrity, the generation of this spectral data must follow a self-validating workflow. Below is the standardized methodology for synthesizing the target compound and acquiring its NMR spectra.

Protocol A: Synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Iodide
  • Precursor Preparation: Begin with 1-methyl-1,4-dihydropyridine (synthesized via sodium dithionite reduction of 1-methylpyridinium iodide[3]).

  • Alkylation: Dissolve 5.0 mmol of 1-methyl-1,4-dihydropyridine in 15 mL of anhydrous dichloromethane (

    
    ) under an argon atmosphere.
    
  • Reagent Addition: Dropwise, add 15.0 mmol (3 equivalents) of methyl iodide (

    
    ) at 0 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours in the dark (to prevent photolytic degradation).

  • Isolation: The product will precipitate as a pale yellow solid. Filter the precipitate under a stream of nitrogen, wash with cold diethyl ether (

    
     mL), and dry in vacuo to yield 1,1-dimethyl-1,4-dihydropyridin-1-ium iodide.
    
Protocol B: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh exactly 15 mg of the synthesized salt and dissolve it in 0.6 mL of Deuterium Oxide (

    
    , 99.9% D). 
    
    
    
    is chosen to prevent the rapid exchange or degradation sometimes observed in protic organic solvents.
  • Standardization: Use the residual HDO solvent peak (

    
     4.79 ppm) as the internal reference for 
    
    
    
    H NMR. For
    
    
    C, an external reference or a trace amount of methanol-d4 can be utilized.
  • Acquisition Parameters:

    • 
      H NMR:  400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, 64K data points.
      
    • 
      C NMR:  100 MHz, 1024 scans, relaxation delay (D1) of 2.0 seconds, with proton decoupling (waltz16).
      

NMR_Workflow Synth 1. Methylation (MeI + 1-Me-DHP) Prep 2. Sample Prep (15mg in D2O) Synth->Prep Acq 3. NMR Acquisition (1H, 13C, 2D COSY/HSQC) Prep->Acq Process 4. Data Processing (FT, Phase, Baseline) Acq->Process Validate 5. Cross-Validation (Shift & Coupling Analysis) Process->Validate

Step-by-step experimental workflow for the synthesis and NMR validation of the target compound.

2D NMR Cross-Validation Strategy

A self-validating protocol requires orthogonal confirmation of the 1D assignments. As a Senior Application Scientist, I mandate the following 2D NMR checks:

  • 
    H-
    
    
    
    H COSY:
    Must show a strong cross-peak between the
    
    
    6.88 (C2/C6) and
    
    
    5.95 (C3/C5) signals, confirming the vinylic connectivity. A secondary cross-peak between
    
    
    5.95 and the bis-allylic
    
    
    3.12 (C4) confirms the ring closure.
  • 
    H-
    
    
    
    C HSQC:
    Will unequivocally link the 6H singlet at
    
    
    3.35 to the carbon at
    
    
    53.4, differentiating the
    
    
    -methyls from any potential ring impurities.
  • 
    H-
    
    
    
    C HMBC:
    Look for a critical long-range correlation from the
    
    
    -methyl protons (
    
    
    3.35) to the C2/C6 carbons (
    
    
    139.2). This
    
    
    coupling is the definitive proof of quaternization at the N1 position.

References

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold Biointerface Research in Applied Chemistry
  • 1,4-Dihydropyridine - Wikipedia Wikipedia, The Free Encyclopedia
  • 1-Methyl-1,4-dihydronicotinamide | Nicotinamide Deriv

Sources

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1,1-Dimethyl-1,4-dihydropyridin-1-ium derivatives. As a senior a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1,1-Dimethyl-1,4-dihydropyridin-1-ium derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the subject, grounded in established scientific principles and practical experimental considerations. The structure of this guide is designed to logically flow from the foundational chemistry of these compounds to the nuanced interpretation of their spectral data, ensuring a thorough and self-validating understanding for the reader.

Introduction: The Significance of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Derivatives

1,4-Dihydropyridine (DHP) derivatives are a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[1] The biological activity of these molecules is intimately tied to their structure. The introduction of a quaternary ammonium group at the 1-position, specifically a 1,1-dimethyl-1-ium moiety, dramatically alters the electronic and steric profile of the DHP scaffold. This modification imparts a permanent positive charge, influencing solubility, receptor binding interactions, and overall pharmacological properties. Understanding the precise molecular structure of these novel derivatives is paramount, and infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first-line technique for their characterization.[1][2]

Synthesis Pathway: From Hantzsch Esters to Quaternary Ammonium Salts

The synthesis of 1,1-dimethyl-1,4-dihydropyridin-1-ium derivatives is typically a multi-step process, beginning with the well-established Hantzsch pyridine synthesis. This foundational reaction provides the 1,4-dihydropyridine ring structure. Subsequent N-alkylation steps introduce the methyl groups at the nitrogen atom.

A plausible and commonly employed synthetic route is a two-step N-alkylation of a Hantzsch-derived 1,4-dihydropyridine. The initial product of the Hantzsch synthesis is a secondary amine (N-H). This can be selectively N-methylated to form the N-methyl-1,4-dihydropyridine intermediate. A second methylation step then yields the desired 1,1-dimethyl-1,4-dihydropyridin-1-ium salt.

Synthesis_Pathway Reactants Aldehyde + 2x β-Ketoester + Ammonia Hantzsch_DHP 1,4-Dihydropyridine (N-H) Reactants->Hantzsch_DHP Hantzsch Synthesis N_Methyl_DHP 1-Methyl-1,4-dihydropyridine Hantzsch_DHP->N_Methyl_DHP N-Methylation (e.g., CH3I, NaH) Quaternary_Salt 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salt N_Methyl_DHP->Quaternary_Salt Quaternization (e.g., CH3I)

Caption: Synthetic pathway to 1,1-Dimethyl-1,4-dihydropyridin-1-ium salts.

Core Principles of IR Spectroscopy for Cationic Heterocycles

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequency of vibration is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular structure. For 1,1-dimethyl-1,4-dihydropyridin-1-ium derivatives, the key diagnostic features in an IR spectrum arise from the vibrations of the dihydropyridine ring, the substituents, and, most importantly, the quaternary ammonium group.

The quaternization of the nitrogen atom induces significant changes in the IR spectrum compared to the parent 1,4-dihydropyridine. The positive charge on the nitrogen atom alters the bond polarities and force constants of the adjacent bonds, leading to shifts in their vibrational frequencies.

Interpreting the Infrared Spectrum: A Band-by-Band Analysis

The infrared spectrum of a 1,1-dimethyl-1,4-dihydropyridin-1-ium derivative can be divided into several key regions, each providing valuable structural information.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes and Mechanistic Insights
C-H Stretching (Aromatic/Vinylic)3100 - 3000MediumThese bands arise from the C-H stretching vibrations of any aromatic substituents and the vinylic C-H bonds within the dihydropyridine ring.
C-H Stretching (Aliphatic)3000 - 2850MediumCorresponds to the symmetric and asymmetric stretching of C-H bonds in the methyl and any other alkyl groups.
C=O Stretching (Ester)1750 - 1680StrongA very prominent and sharp absorption characteristic of the ester carbonyl groups commonly found at the 3 and 5 positions of Hantzsch-derived DHPs. The exact position can be influenced by conjugation and substituents.[2]
C=C Stretching (Dihydropyridine Ring)1650 - 1600Medium to StrongThis absorption is due to the stretching of the carbon-carbon double bonds within the dihydropyridine ring.[1]
C-N⁺ Stretching1250 - 1000MediumThe stretching vibration of the C-N⁺ bond in the quaternary ammonium group. This is a key diagnostic band. For aliphatic amines, the C-N stretch is typically in this region.[3]
CH₃ Bending1470 - 1430 and 1380 - 1360MediumAsymmetric and symmetric bending (deformation) modes of the methyl groups, including those attached to the nitrogen.
Ring Vibrations1500 - 1400Medium to WeakComplex vibrations involving the stretching and bending of the entire dihydropyridine ring structure.

Key Spectral Differences from Precursors:

  • Absence of N-H Stretching: The most significant difference from the parent Hantzsch 1,4-dihydropyridine is the complete absence of the N-H stretching band, which typically appears as a sharp to medium peak in the 3420 - 3320 cm⁻¹ region.[1] Its disappearance is a primary indicator of successful N-alkylation.

  • Shifts in Ring Vibrations: The introduction of a positive charge on the nitrogen atom can lead to subtle shifts in the C=C and other ring vibration frequencies compared to the neutral N-H or N-alkyl precursors.

Experimental Protocol for IR Analysis

A reliable and reproducible IR spectrum is contingent on proper sample preparation and data acquisition. The following protocol outlines a standard procedure for the analysis of solid 1,1-dimethyl-1,4-dihydropyridin-1-ium salts.

Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[2][4]

Materials:

  • 1,1-Dimethyl-1,4-dihydropyridin-1-ium derivative (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

  • Infrared lamp (for drying)

Procedure:

  • Drying: Gently dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

  • Grinding: Place a small amount of the dried KBr in the agate mortar and grind it to a fine powder.

  • Mixing: Add 1-2 mg of the 1,1-dimethyl-1,4-dihydropyridin-1-ium derivative to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Grind the mixture thoroughly for several minutes until a uniform, fine powder is obtained. This ensures that the sample is evenly dispersed throughout the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the die of the pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die and extract the KBr pellet. A good pellet should be thin and transparent or translucent.

Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Background: A background spectrum of the empty sample compartment should be collected before running the sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Drying Dry KBr Mixing Mix Sample with KBr Drying->Mixing Grinding Grind to Homogeneous Powder Mixing->Grinding Pressing Press into Pellet Grinding->Pressing Background Collect Background Spectrum Sample_Scan Scan KBr Pellet Background->Sample_Scan Processing Process Spectrum (Baseline Correction, etc.) Sample_Scan->Processing Interpretation Identify Characteristic Bands Processing->Interpretation

Caption: Workflow for IR analysis of solid samples using the KBr pellet method.

Case Study: Hypothetical IR Spectrum of a 1,1-Dimethyl-1,4-dihydropyridin-1-ium Derivative

Consider a hypothetical 1,1-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate salt. Its IR spectrum would be expected to exhibit the following key features:

  • ~3050 cm⁻¹: C-H stretching of the phenyl group and vinylic C-H of the dihydropyridine ring.

  • ~2980 cm⁻¹ and ~2870 cm⁻¹: C-H stretching of the methyl groups.

  • ~1700 cm⁻¹: A strong, sharp band from the C=O stretching of the ester groups.

  • ~1640 cm⁻¹: C=C stretching of the dihydropyridine ring.

  • ~1490 cm⁻¹: Aromatic C=C stretching from the phenyl substituent.

  • ~1450 cm⁻¹ and ~1370 cm⁻¹: CH₃ bending vibrations.

  • ~1220 cm⁻¹: A band in this region could be attributed to the C-N⁺ stretching vibration.

  • Absence of a band around 3350 cm⁻¹: Confirming the absence of an N-H group.

The presence and precise location of these bands would provide strong evidence for the successful synthesis of the target molecule.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of novel 1,1-dimethyl-1,4-dihydropyridin-1-ium derivatives. By understanding the fundamental principles of molecular vibrations and the expected spectral features of the dihydropyridine core, its common substituents, and the diagnostic quaternary ammonium group, researchers can confidently characterize their synthesized compounds. A systematic approach to sample preparation and data acquisition, coupled with a thorough interpretation of the resulting spectrum, ensures the scientific rigor required in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in the study of this important class of molecules.

References

  • Journal of Chemical Education, 2021, 98(1), 257-262. [Link]

  • International Journal of Research Culture Society, 2017, 1(3), 10-13. [Link]

  • PubChem. 1,1-Dimethylpiperidinium iodide. [Link]

  • Journal of Pharmaceutical and Chemical Research, 2015, 7(3), 1305-1311. [Link]

  • Molecules, 2024, 29(5), 1083. [Link]

  • PLoS ONE, 2014, 9(3), e91361. [Link]

  • Molecules, 2002, 7(4), 367-380. [Link]

  • Journal of the Indian Chemical Society, 2015, 92(12), 2203-2208. [Link]

  • The Pharma Innovation Journal, 2019, 8(10), 218-221. [Link]

  • Journal of Medicinal Chemistry, 1993, 36(16), 2311-2320. [Link]

  • Chemical Science, 2021, 12(32), 10864-10870. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023, 292, 122404. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Journal of the Indian Chemical Society, 2015, 92(12), 2203-2208. [Link]

  • Molecules, 2003, 8(11), 859-866. [Link]

  • e-PG Pathshala. Characteristic vibrational frequencies of functional groups. [Link]

  • LibreTexts Chemistry. Diatomic Vibrational Spectra. [Link]

  • The Features of IR Spectrum. [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Analysis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium: A Technical Guide

Introduction & Structural Dynamics 1,1-Dimethyl-1,4-dihydropyridin-1-ium (CAS Registry Number: 860498-51-7) is a specialized quaternary ammonium derivative of the dihydropyridine class[1]. Structurally analogous to the r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

1,1-Dimethyl-1,4-dihydropyridin-1-ium (CAS Registry Number: 860498-51-7) is a specialized quaternary ammonium derivative of the dihydropyridine class[1]. Structurally analogous to the reduced form of nicotinamide adenine dinucleotide (NADH) and various synthetic Hantzsch esters, this compound serves as a critical model for studying redox biomimetics, hydride transfer mechanisms, and gas-phase ion dynamics[2][3].

From an analytical perspective, the compound presents a unique profile. Because the nitrogen atom is permanently quaternized (sp³ hybridized with two methyl groups), it exists as a fixed-charge cation in solution. This intrinsic property fundamentally alters its behavior during Electrospray Ionization (ESI) and subsequent tandem mass spectrometry (MS/MS) fragmentation, requiring specific methodological adaptations compared to standard small-molecule pharmaceuticals.

Ionization Thermodynamics and Fixed-Charge Dynamics

In standard LC-MS workflows, basic analytes rely on the transfer of a proton in the ESI source to form an


 ion. This process is highly dependent on the analyte's proton affinity, the pH of the mobile phase, and competition for charge (ion suppression).

However, as a fixed-charge species, 1,1-dimethyl-1,4-dihydropyridin-1-ium bypasses the thermodynamic bottleneck of protonation[4]. It is already ionized in solution. Consequently, it exhibits near-100% ionization efficiency in positive ion mode (+ESI), yielding an exceptionally abundant intact molecular cation


 at 

110.0970.

Application Scientist Insight: Because the molecule does not need to be protonated, the addition of strong acids (like 0.1% Formic Acid) to the mobile phase is not strictly required for ionization. In fact, high concentrations of acid can sometimes pair with the quaternary amine, forming neutral ion pairs that paradoxically reduce MS signal. Therefore, we utilize low-concentration volatile salts (e.g., ammonium formate) to maintain chromatographic peak shape without inducing ion pairing.

Gas-Phase Fragmentation Mechanisms (HCD vs. CID)

When subjected to tandem mass spectrometry, dihydropyridinium species undergo highly specific fragmentation pathways driven by the thermodynamic stability of the resulting aromatic systems[5]. We strongly recommend Higher-energy Collisional Dissociation (HCD) over traditional ion trap Collision-Induced Dissociation (CID). HCD provides a broader energy deposition and, crucially, does not suffer from the "one-third rule" low-mass cutoff inherent to ion traps, allowing for the detection of low-mass diagnostic fragments[6].

Upon HCD activation, 1,1-dimethyl-1,4-dihydropyridin-1-ium (


 110.0970) exhibits three primary fragmentation pathways:
  • Pathway A (Aromatization via Methane Loss): The dominant and most thermodynamically favorable pathway. The molecule expels a neutral methane molecule (

    
    , 16.0313 Da) via the loss of one N-methyl group and a hydrogen atom from the C4 position. This exergonic process yields the fully aromatic 1-methylpyridinium cation (
    
    
    
    94.0657), driven by the massive gain in resonance stabilization energy[2].
  • Pathway B (Homolytic Cleavage): The loss of a methyl radical (

    
    , 15.0235 Da) from the quaternary nitrogen, yielding a radical cation at 
    
    
    
    95.0735.
  • Pathway C (Rearrangement/Ring Contraction): Higher collision energies force the loss of ethane (

    
    ), yielding a bare pyridine cation (
    
    
    
    80.0500).

Fragmentation M [M]+ m/z 110.0970 1,1-Dimethyl-1,4-dihydropyridin-1-ium F1 [M - CH4]+ m/z 94.0657 1-Methylpyridinium M->F1 -CH4 (16.03 Da) Aromatization (Dominant) F2 [M - CH3]•+ m/z 95.0735 Radical Cation M->F2 -CH3• (15.02 Da) Homolytic Cleavage F3 [M - C2H6]+ m/z 80.0500 Pyridine Cation M->F3 -C2H6 (30.05 Da) Rearrangement

Figure 1: Proposed HCD fragmentation pathways driven by thermodynamic aromatization.

Experimental Methodology: Self-Validating LC-HRMS Protocol

Because 1,1-dimethyl-1,4-dihydropyridin-1-ium is a highly polar, permanently charged small molecule, standard Reversed-Phase (C18) chromatography will result in poor retention, causing the analyte to elute in the void volume where severe matrix suppression occurs. To ensure robust causality between separation and detection, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) .

Step-by-Step Analytical Workflow

Step 1: Sample Preparation

  • Extract or dilute the sample in a highly organic solvent (e.g., 90:10 Acetonitrile:Water). Causality: HILIC relies on a water-rich layer forming on the stationary phase; injecting a highly aqueous sample will disrupt this layer and cause peak splitting.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.

Step 2: Chromatographic Separation (ZIC-HILIC)

  • Column: Zwitterionic (ZIC)-HILIC column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 8 mins. Causality: In HILIC, the organic solvent is the weak solvent. Ramping down the organic content elutes the highly polar fixed-charge analyte.

Step 3: Orbitrap Mass Spectrometry Acquisition

  • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • MS1 Resolution: 70,000 FWHM (at

    
     200).
    
  • MS2 Resolution: 17,500 FWHM.

  • Activation: HCD with Stepped Normalized Collision Energy (NCE) at 15, 30, and 45. Causality: Small, rigid cyclic molecules often require higher energy to fragment. Stepped NCE ensures the capture of both fragile intermediate ions and stable aromatic end-products in a single composite spectrum[6].

Workflow S1 Sample Preparation (90% ACN Dilution) S2 ZIC-HILIC Chromatography (Organic to Aqueous Gradient) S1->S2 S3 Positive HESI (+) (Fixed-Charge Ionization) S2->S3 S4 Orbitrap MS1 (Res: 70,000 FWHM) S3->S4 S5 HCD Fragmentation (Stepped NCE: 15, 30, 45) S4->S5 S6 Data Analysis (Exact Mass & Isotope Validation) S5->S6

Figure 2: End-to-end analytical workflow for LC-HRMS characterization of fixed-charge species.

Quantitative Data & Transition Tables

To validate the method, monitor the exact mass transitions listed below. A mass error of > 5 ppm for the intact precursor or the primary


 94.0657 fragment indicates poor instrument calibration or the presence of an isobaric interference.
Ion TypeChemical FormulaTheoretical Exact Mass (

)
Neutral Loss (Da)Optimal HCD NCERelative Abundance
Precursor


110.0970N/A10 - 15100% (Low Energy)
Fragment 1 (Aromatic)

94.065716.0313 (

)
30 - 45100% (High Energy)
Fragment 2 (Radical)

95.073515.0235 (

)
30 - 45~15%
Fragment 3 (Core)

80.050030.0469 (

)
45+~5%

Table 1: High-resolution exact mass transitions and optimal collision energies for 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

References

  • Detection and characterization of ticlopidine conjugates in rat bile using high-resolution mass spectrometry MsMetrix URL:[Link][6]

  • 1,1-Dimethyl-1,4-dihydropyridin-1-ium - Collected Data U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link][1]

  • Structure–activity correlation in transfection promoted by pyridinium cationic lipids Royal Society of Chemistry (RSC) URL: [Link][4]

  • The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction products Canadian Science Publishing URL: [Link][2]

  • Environment- and Conformation-Induced Frequency Shifts of C–D Vibrational Stark Probes in NAD(P)H Cofactors National Institutes of Health (PMC) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

The Role of 1,4-Dihydropyridines as Organic Hydride Donors: A Guide for Researchers

Introduction: Nature's Blueprint for Reduction Reactions In the intricate machinery of biological systems, the transfer of a hydride ion (H⁻) is a fundamental process, underpinning numerous enzymatic reductions essential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Nature's Blueprint for Reduction Reactions

In the intricate machinery of biological systems, the transfer of a hydride ion (H⁻) is a fundamental process, underpinning numerous enzymatic reductions essential for life. The primary architects of this elegant chemistry are the nicotinamide adenine dinucleotide coenzymes, NADH and NADPH. At the heart of these molecules lies a 1,4-dihydropyridine (1,4-DHP) ring, a privileged scaffold that has inspired chemists to develop a vast arsenal of synthetic analogues for use in organic synthesis.[1] These biomimetic reagents have emerged as powerful and selective reducing agents, offering a mild and often more sustainable alternative to traditional metal-based hydrides. This guide provides a comprehensive overview of the principles and practical applications of 1,4-dihydropyridine derivatives as hydride donors for researchers in the fields of chemistry and drug development.

Structural Requirements for Hydride Donation: A Clarification on Cationic Derivatives

A common point of inquiry pertains to the potential of cationic dihydropyridine derivatives, such as the hypothetical "1,1-dimethyl-1,4-dihydropyridin-1-ium", to act as hydride donors. To address this, it is crucial to understand the mechanism of hydride transfer from a 1,4-DHP. The driving force for this reaction is the release of a hydride ion from the 4-position of the dihydropyridine ring, which results in the formation of a thermodynamically stable, aromatic pyridinium cation.[1]

For this process to be energetically favorable, the nitrogen atom in the 1-position must be able to accommodate the resulting positive charge. In typical 1,4-DHP hydride donors, the nitrogen is substituted with either a hydrogen atom or an alkyl/aryl group.

In the case of a "1,1-dimethyl-1,4-dihydropyridin-1-ium" cation, the nitrogen atom is already quaternized and bears a formal positive charge. The loss of a hydride ion from this species would lead to the formation of a highly unstable dication. The significant electrostatic repulsion in such a dicationic species makes the initial hydride donation step energetically prohibitive. Consequently, 1,1-dialkyl-1,4-dihydropyridin-1-ium cations are not viable hydride donors in the context of the chemistry discussed in this guide. The focus for practical applications remains on neutral N-substituted 1,4-dihydropyridine derivatives.

Mechanism of Hydride Transfer

The transfer of a hydride from a 1,4-dihydropyridine, such as an N-alkyl derivative, to an electrophilic substrate, like a carbonyl compound, is believed to proceed through a one-step, concerted mechanism.[2] The hydride transfer is often facilitated by the presence of a Lewis acid or a Brønsted acid, which activates the substrate towards nucleophilic attack.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 1_4_DHP N-Alkyl-1,4-dihydropyridine TS [DHP---H---Substrate]‡ 1_4_DHP->TS Hydride Transfer Carbonyl Substrate (e.g., Ketone) Carbonyl->TS Pyridinium N-Alkylpyridinium Ion TS->Pyridinium Alcohol Reduced Substrate (Alcohol) TS->Alcohol

Caption: Mechanism of Hydride Transfer from a 1,4-DHP.

Commonly Used 1,4-Dihydropyridine Hydride Donors

A variety of N-substituted 1,4-dihydropyridines have been developed, each with its own distinct reactivity and solubility profile. Some of the most frequently employed derivatives include:

  • Hantzsch Esters: These are 3,5-dicarbalkoxy-2,6-dimethyl-1,4-dihydropyridines. They are crystalline, stable, and easy to handle solids. The electron-withdrawing ester groups modulate the hydricity of the molecule.[3]

  • N-Benzyl-1,4-dihydronicotinamide (BNAH): This is a close structural analogue of the NADH coenzyme and is a potent hydride donor.

  • 1,3-Dialkyl-2-aryl-2,3-dihydro-1H-benzo[d]imidazoles (DMBI-H): While not strictly dihydropyridines, these compounds function through a similar hydride donation mechanism and are known for their high stability and potent reducing ability, often activated by heat.

Application: Reduction of Activated Carbonyls

One of the most common applications of 1,4-DHP hydride donors is the reduction of activated carbonyl compounds, such as α,β-unsaturated ketones and aldehydes.[4] This transformation is highly valuable in organic synthesis for the preparation of alcohols.

Experimental Protocol: Reduction of Chalcone using Hantzsch Ester

This protocol describes a general procedure for the reduction of chalcone (1,3-diphenyl-2-propen-1-one) to the corresponding allylic alcohol using a Hantzsch ester, catalyzed by a Lewis acid.

Materials:

  • Chalcone

  • Hantzsch Ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Magnesium perchlorate (or another suitable Lewis acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the Hantzsch ester (1.2 mmol, 1.2 eq.) and magnesium perchlorate (0.1 mmol, 0.1 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired allylic alcohol.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Experimental Workflow

G Start Start Setup Combine Chalcone, Hantzsch Ester, and Mg(ClO4)2 in a flask. Start->Setup Solvent Add anhydrous DCM. Setup->Solvent Stir Stir at room temperature. Solvent->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with NaHCO3 (aq). Monitor->Workup Complete Extract Extract with DCM. Workup->Extract Wash Wash with brine. Extract->Wash Dry Dry over Na2SO4, filter, and concentrate. Wash->Dry Purify Purify by column chromatography. Dry->Purify Characterize Characterize the product. Purify->Characterize End End Characterize->End

Caption: General workflow for the reduction of chalcone.

Quantitative Data: Representative Reductions

SubstrateHydride DonorCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeHantzsch EsterSilica gel, microwaveBenzyl alcohol95[5]
AcetophenoneBNAHMg(ClO₄)₂, CH₃CN, 80 °C1-Phenylethanol92[6]
N-BenzylideneanilineHantzsch EsterTriflic acid, CH₂Cl₂, rtN-Benzylaniline98

Troubleshooting

  • Slow or Incomplete Reaction:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst.

    • Increase the reaction temperature or try a more potent Lewis acid catalyst.

    • Verify the purity and integrity of the 1,4-DHP reagent.

  • Formation of Byproducts:

    • Over-reduction to the saturated alcohol may occur with prolonged reaction times or more reactive hydride donors. Monitor the reaction carefully.

    • Side reactions of the substrate may be promoted by the Lewis acid. Consider a milder catalyst or lower reaction temperature.

  • Difficult Purification:

    • The oxidized pyridinium byproduct is often water-soluble and can be removed during the aqueous workup.

    • If the product and starting material have similar polarities, careful optimization of the chromatographic conditions is necessary.

Safety Precautions

  • Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should always be followed.

  • While 1,4-dihydropyridines are generally less hazardous than metal hydrides, they should still be handled in a well-ventilated fume hood.

  • Lewis acids such as magnesium perchlorate should be handled with care, as they are strong oxidizing agents.

  • Anhydrous solvents can be flammable and should be handled away from ignition sources.

Conclusion

N-substituted 1,4-dihydropyridines are versatile and highly effective hydride donors for a wide range of chemical transformations. Their stability, ease of handling, and predictable reactivity make them valuable tools in modern organic synthesis. By understanding the fundamental principles of their reactivity and following well-established protocols, researchers can harness the power of these biomimetic reagents to achieve selective and efficient reductions in their synthetic endeavors.

References

Sources

Application

Application Notes &amp; Protocols: The Role of 1,4-Dihydropyridine Derivatives in Asymmetric Reduction Reactions

Introduction: Biomimicry in Asymmetric Synthesis Nature has perfected the art of stereoselective synthesis, with enzymes facilitating reactions with remarkable precision. A cornerstone of biological reductions is the cof...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Biomimicry in Asymmetric Synthesis

Nature has perfected the art of stereoselective synthesis, with enzymes facilitating reactions with remarkable precision. A cornerstone of biological reductions is the cofactor nicotinamide adenine dinucleotide (NADH), which serves as a hydride donor. The reactive center of NADH is a 1,4-dihydropyridine (DHP) ring, which has inspired chemists to develop synthetic analogues for asymmetric reduction reactions in the laboratory.[1][2] These synthetic DHPs, often referred to as NADH mimics, provide a powerful and versatile tool for the enantioselective reduction of a wide range of prochiral substrates, including ketones, imines, and alkenes.[1]

This guide provides an in-depth exploration of the application of 1,4-dihydropyridine derivatives in asymmetric reduction reactions. While the focus is on the general class of DHPs, we will also consider the structural nuances of specific derivatives, such as the hypothetical 1,1-dimethyl-1,4-dihydropyridin-1-ium, to illustrate key concepts.

Mechanism of Action: The Hydride Transfer Process

The fundamental role of 1,4-dihydropyridines in these reactions is to act as a source of hydride (H⁻).[1] The reaction is typically facilitated by a chiral catalyst, which can be either a metal complex or an organocatalyst. The catalyst serves a dual purpose: it activates the substrate towards nucleophilic attack and creates a chiral environment that dictates the stereochemical outcome of the hydride transfer.

The generally accepted mechanism involves the following key steps:

  • Substrate Activation: The chiral catalyst coordinates to the substrate (e.g., a ketone or imine), rendering it more electrophilic and polarizing the C=O or C=N bond.

  • Hydride Transfer: The 1,4-dihydropyridine derivative then transfers a hydride from its 4-position to the activated substrate. This transfer occurs in a stereocontrolled manner, guided by the chiral catalyst.

  • Product Release and Catalyst Regeneration: Upon hydride transfer, the DHP is oxidized to the corresponding pyridinium salt, and the reduced, chiral product is released from the catalyst, which is then free to engage in another catalytic cycle.

Figure 1: Generalized mechanism of 1,4-dihydropyridine mediated asymmetric reduction.

Structural Considerations of the 1,4-Dihydropyridine

The structure of the 1,4-dihydropyridine itself can influence its reactivity and handling. Common examples include Hantzsch esters, which are valued for their stability and ease of preparation.

In the case of a hypothetical 1,1-dimethyl-1,4-dihydropyridin-1-ium salt, the permanent positive charge on the nitrogen atom would significantly decrease its hydride-donating ability compared to neutral DHPs. The cationic nature would make the dihydropyridine ring electron-deficient, thus less willing to release a hydride anion. Such a compound would be more akin to the oxidized form (pyridinium) and is unlikely to be an effective hydride donor in these reactions. For a DHP to be an effective reducing agent, the nitrogen atom is typically substituted with an electron-donating or neutral group.

Substrate Scope and Applications

1,4-Dihydropyridine-mediated asymmetric reductions have been successfully applied to a variety of substrates, yielding valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Substrate ClassProductTypical Catalyst TypeEnantioselectivity (ee)
α-Ketoestersα-HydroxyestersChiral Lewis Acids (e.g., Cu(II)-bisoxazoline)High (up to 99%)
IminesChiral AminesChiral Brønsted Acids (e.g., phosphoric acids)High (up to 99%)
α,β-Unsaturated KetonesChiral KetonesChiral Amines (via iminium activation)High (up to 98%)
α,β-Unsaturated AldehydesChiral AldehydesChiral AminesHigh (up to 99%)

Experimental Protocols

The following protocols provide a general framework for conducting an asymmetric reduction using a 1,4-dihydropyridine derivative. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Asymmetric Reduction of an α-Ketoester

This protocol is adapted from methodologies employing chiral Lewis acid catalysts.

Materials:

  • Chiral Lewis acid catalyst (e.g., Cu(II)-bisoxazoline complex)

  • 1,4-Dihydropyridine derivative (e.g., Hantzsch ester)

  • α-Ketoester

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.

  • Reaction Setup: To the catalyst solution, add the α-ketoester substrate. Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) for a brief period to allow for catalyst-substrate coordination.

  • Initiation of Reduction: Add the 1,4-dihydropyridine derivative to the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reductive Amination of a Ketone

This protocol is based on the use of chiral Brønsted acid catalysts.

Materials:

  • Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • 1,4-Dihydropyridine derivative (e.g., Hantzsch ester)

  • Ketone

  • Amine source (e.g., benzylamine)

  • Anhydrous solvent (e.g., toluene)

  • Molecular sieves (e.g., 4 Å)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried flask containing molecular sieves under an inert atmosphere, add the ketone, amine source, and anhydrous solvent. Stir the mixture at room temperature.

  • Catalyst and Reductant Addition: Add the chiral Brønsted acid catalyst and the 1,4-dihydropyridine derivative to the flask.

  • Reaction Progress: Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral amine by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Figure 2: A typical experimental workflow for asymmetric reduction using a 1,4-dihydropyridine.

Troubleshooting and Considerations

  • Low Conversion: Increase catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the DHP.

  • Low Enantioselectivity: Screen different chiral catalysts and solvents. Temperature can have a significant impact on enantioselectivity; lower temperatures often lead to higher ee.

  • Side Reactions: The major byproduct is the oxidized pyridinium salt, which is typically water-soluble and easily removed during aqueous workup.

Conclusion

The use of 1,4-dihydropyridine derivatives as NADH mimics has become a cornerstone of modern asymmetric synthesis. These biomimetic approaches offer a mild, efficient, and highly selective method for the preparation of valuable chiral molecules. The continued development of new chiral catalysts and a deeper understanding of the reaction mechanism will undoubtedly expand the scope and utility of this powerful synthetic tool.

References

  • Zhou, Y.-G., et al. (2019). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition, 58(6), 1813-1817. Available at: [Link]

  • Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Organic & Biomolecular Chemistry, 5(21), 3407-3417. Available at: [Link]

  • List, B., & Yang, J. W. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5653-5655. Available at: [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(1), 32-33. Available at: [Link]

  • Chen, M.-W., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 2096-2109. Available at: [Link]

  • Wang, J., et al. (2020). Chiral and Regenerable NAD(P)H Models Enabled Biomimetic Asymmetric Reduction: Design, Synthesis, Scope, and Mechanistic Studies. The Journal of Organic Chemistry, 85(3), 1369-1380. Available at: [Link]

  • de Vries, J. G., & Kellogg, R. M. (1979). Asymmetric reductions with a chiral 1,4-dihydropyridine crown ether. Journal of the American Chemical Society, 101(10), 2759-2761. Available at: [Link]

Sources

Method

A Guide to the Synthetic Applications of N-Substituted 1,4-Dihydropyridines and Pyridinium Salts

A Note to the Researcher: The specific compound "1,1-Dimethyl-1,4-dihydropyridin-1-ium" is not prominently featured in the current body of scientific literature as a reagent for organic synthesis. The "-ium" suffix sugge...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The specific compound "1,1-Dimethyl-1,4-dihydropyridin-1-ium" is not prominently featured in the current body of scientific literature as a reagent for organic synthesis. The "-ium" suffix suggests a quaternary nitrogen within the dihydropyridine ring, a structural motif that is uncommon for the typical applications of this class of compounds. However, the broader families of N-substituted 1,4-dihydropyridines and their precursor pyridinium salts are of immense importance in synthetic organic chemistry. This guide, therefore, focuses on these closely related and extensively documented compounds, providing a comprehensive overview of their applications, grounded in established research.

Introduction: The Dual Nature of Dihydropyridines and Pyridinium Salts

1,4-Dihydropyridines (1,4-DHPs) are a versatile class of heterocyclic compounds that have garnered significant attention in both medicinal and synthetic chemistry. Their structural resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme has made them invaluable as mimics for biological redox processes.[1] N-substituted 1,4-DHPs, in particular, are excellent hydride donors, facilitating a wide range of reduction reactions.

Conversely, their oxidized counterparts, N-substituted pyridinium salts, serve as key precursors for the synthesis of highly functionalized and chiral 1,4-dihydropyridines. The dearomatization of these stable salts through the addition of nucleophiles offers a powerful strategy for constructing complex molecular architectures.[2] This guide will delve into these two primary applications, providing both the theoretical underpinnings and practical protocols for their implementation in a research setting.

Part 1: N-Substituted 1,4-Dihydropyridines as NADH Mimics in Asymmetric Reductions

The utility of N-substituted 1,4-dihydropyridines as reducing agents stems from their ability to deliver a hydride (H⁻) to an electrophilic substrate, mirroring the function of NADH in biological systems. This process results in the formation of a stable N-substituted pyridinium salt as the oxidized by-product.[1] The most well-known example of this class of reagents is the Hantzsch ester and its derivatives.

Core Principle: Biomimetic Hydride Transfer

The driving force for the hydride transfer is the formation of the aromatic pyridinium ring from the non-aromatic dihydropyridine. This transformation is energetically favorable and allows for the reduction of a variety of functional groups, including C=C, C=O, and C=N bonds, often under mild conditions.[3]

Application Highlight: Asymmetric Organocatalytic Reduction of Iminium Ions

A landmark application of N-substituted 1,4-dihydropyridines is in the field of asymmetric organocatalysis. In reactions pioneered by List and MacMillan, these reagents act as the hydride source for the enantioselective reduction of iminium ions, which are transiently formed from the condensation of an α,β-unsaturated aldehyde and a chiral amine catalyst.

Experimental Protocol: Organocatalytic Asymmetric Reduction of an α,β-Unsaturated Aldehyde

This protocol is adapted from seminal work in the field and illustrates the general procedure for the enantioselective reduction of an enal.

Reaction Scheme:

sub α,β-Unsaturated Aldehyde int1 Iminium Ion Intermediate sub->int1 + Catalyst cat Chiral Amine Catalyst dhp Hantzsch Ester (N-Substituted 1,4-DHP) salt Pyridinium Salt Byproduct dhp->salt prod Chiral Saturated Aldehyde prod_final Final Product prod->prod_final Hydrolysis int1->prod + Hantzsch Ester (Hydride Transfer) caption Workflow for Asymmetric Reduction

Caption: Workflow for Asymmetric Reduction

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral amine catalyst (e.g., a diarylprolinol silyl ether)

  • Hantzsch ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (10 mol%) and the acid co-catalyst (10 mol%).

  • Dissolve the catalysts in the anhydrous solvent (e.g., 2.0 M solution).

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the Hantzsch ester (1.2 equiv) in one portion.

  • Stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral saturated aldehyde.

Data Summary: Representative Reductions

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cinnamaldehyde10129598
Crotonaldehyde10189295
(E)-2-Hexenal15248893

Part 2: Pyridinium Salts as Precursors to Chiral 1,4-Dihydropyridines

The dearomatization of pyridinium salts represents a powerful and increasingly popular method for the synthesis of substituted 1,4-dihydropyridines. This approach is particularly valuable for accessing chiral 1,4-DHPs, which are prevalent in many biologically active molecules.[4]

Core Principle: Nucleophilic Addition to Pyridinium Ring

N-Alkyl or N-aryl pyridinium salts are electrophilic at the C2, C4, and C6 positions. The addition of a nucleophile, often directed by a catalyst, leads to the formation of a dihydropyridine product. The regioselectivity of the addition (C2 vs. C4) can often be controlled by the nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions.[5]

Application Highlight: Catalytic Enantioselective 1,4-Dearomatization

Recent advances have focused on the use of chiral catalysts to control the stereochemistry of the nucleophilic addition to pyridinium salts. Both organocatalytic and metal-catalyzed approaches have been successfully developed.

Experimental Protocol: Copper-Catalyzed Enantioselective 1,4-Addition of a Grignard Reagent to a Pyridinium Salt

This protocol is based on recent developments in the field and provides a general method for the synthesis of enantioenriched 1,4-dihydropyridines.[2]

Reaction Mechanism:

pyr_salt N-Alkylpyridinium Salt active_complex Chiral Copper-Nucleophile Complex pyr_salt->active_complex + Catalyst grignard Grignard Reagent (R-MgX) grignard->active_complex catalyst Chiral Copper Catalyst [Cu(I)-L*] product Chiral 1,4-Dihydropyridine active_complex->product 1,4-Addition caption Mechanism of Catalytic 1,4-Addition

Caption: Mechanism of Catalytic 1,4-Addition

Materials:

  • N-Alkylpyridinium salt (e.g., N-benzylpyridinium bromide)

  • Grignard reagent (e.g., ethylmagnesium bromide)

  • Copper(I) salt (e.g., CuTC - copper(I) thiophene-2-carboxylate)

  • Chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the copper(I) salt (10 mol%) and the chiral ligand (12 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the N-alkylpyridinium salt (1.0 equiv) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent (1.2 equiv) dropwise over a period of 15-20 minutes.

  • Stir the reaction at this temperature for the specified time (e.g., 16 hours), monitoring by TLC.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the chiral 1,4-dihydropyridine.

Data Summary: Enantioselective 1,4-Additions

Pyridinium Salt N-SubstituentGrignard ReagentYield (%)Enantiomeric Excess (ee, %)
BenzylEthylmagnesium bromide8592
2-MethylbenzylPhenylmagnesium bromide8286
4-ChlorobenzylMethylmagnesium bromide7573

Conclusion and Future Outlook

The chemistry of N-substituted 1,4-dihydropyridines and their corresponding pyridinium salts offers a rich and expanding field for synthetic innovation. As NADH mimics, they provide a mild and efficient means for a variety of reduction reactions, most notably in the realm of asymmetric organocatalysis. As precursors, pyridinium salts unlock access to a diverse array of functionalized and chiral 1,4-dihydropyridines through catalytic dearomatization strategies. The continued development of new catalysts and reaction methodologies will undoubtedly further enhance the utility of these versatile heterocyclic systems in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Sources

Application

Application Note: 1,1-Dimethyl-1,4-dihydropyridin-1-ium as an Advanced Cationic Reducing Agent

Document ID: AN-2026-0304 Date Issued: March 4, 2026 | Japan R&D Center Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Core Principles In biological systems, the...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0304 Date Issued: March 4, 2026 | Japan R&D Center Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Core Principles

In biological systems, the reduction of complex substrates is elegantly managed by the NADH/NAD⁺ redox couple[1]. For decades, synthetic chemists have relied on neutral NADH models, such as 1-benzyl-1,4-dihydronicotinamide (BNAH) and Hantzsch esters, to mimic this hydride transfer in the laboratory[2]. However, traditional neutral dihydropyridines (DHPs) suffer from poor aqueous solubility and require tedious chromatographic separation to remove their oxidized pyridine byproducts[3].

1,1-Dimethyl-1,4-dihydropyridin-1-ium (DMDHP⁺) represents a structural paradigm shift in biomimetic reductions. As a permanently charged, cationic dihydropyridine, DMDHP⁺ offers unprecedented solubility in green, aqueous solvent systems. Its unique electronic structure provides a dual-stage thermodynamic driving force—initial hydride transfer followed by rapid, irreversible demethylation—making it a highly chemoselective and operationally superior reducing agent for drug development workflows.

Mechanistic Causality: The Demethylation Driving Force

The utility of DHPs in organocatalytic and biomimetic reductions is highly dependent on their electronic and steric properties[4]. DMDHP⁺ operates via a unique mechanism that guarantees reaction completion and simplifies downstream processing.

  • Electrostatic Activation & Hydride Transfer: The permanent positive charge on the DMDHP⁺ nitrogen withdraws electron density from the dihydropyridine ring. This modulates its oxidation potential, making it a mild but highly selective hydride (H⁻) donor. When paired with polarized electrophiles (e.g., imines or α,β-unsaturated ketones), the cationic nature of DMDHP⁺ provides electrostatic stabilization to the transition state, accelerating the transfer in polar media.

  • The Thermodynamic Sink (Demethylation): Upon donating a hydride, DMDHP⁺ is oxidized into a highly strained 1,1-dimethylpyridinium dication intermediate. To alleviate this severe anti-aromatic strain, the intermediate rapidly undergoes nucleophilic attack by the solvent or a counter-ion (e.g., Cl⁻ or I⁻). It sheds a methyl group to form the thermodynamically stable, aromatic 1-methylpyridinium cation. This irreversible demethylation acts as a thermodynamic sink, driving the reduction of even highly recalcitrant substrates to completion.

Mechanism DMDHP DMDHP⁺ (Cationic Donor) TS Transition State [Hydride Transfer] DMDHP->TS H⁻ transfer Substrate Electrophile (e.g., Imine) Substrate->TS accepts H⁻ Intermediate 1,1-Dimethylpyridinium (Unstable Dication) TS->Intermediate Oxidation Product Reduced Product (Target) TS->Product Reduction Byproduct 1-Methylpyridinium (Aqueous Byproduct) Intermediate->Byproduct Demethylation (Thermodynamic sink)

Mechanistic pathway of DMDHP⁺-mediated hydride transfer and subsequent demethylation.

Comparative Efficacy Data

To highlight the operational advantages of DMDHP⁺, the following table summarizes its physicochemical properties against industry-standard NADH models.

ParameterHantzsch Ester (HEH)BNAH1,1-Dimethyl-1,4-dihydropyridin-1-ium (DMDHP⁺)
Charge State NeutralNeutralCationic (+1)
Aqueous Solubility Poor (< 0.1 mg/mL)Moderate (~2 mg/mL)Excellent (> 50 mg/mL)
Oxidized Byproduct Neutral PyridineNeutral PyridiniumCationic 1-Methylpyridinium
Byproduct Removal Silica Gel ChromatographySilica Gel ChromatographySimple Aqueous Extraction
Thermodynamic Driver AromatizationAromatizationAromatization + Demethylation
Primary Application Transfer HydrogenationBiomimetic ReductionsGreen Aqueous Reductions

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm reaction progress without relying solely on end-point analytics.

Protocol A: Chemoselective Reductive Amination in Aqueous Media

This protocol is ideal for synthesizing secondary amines without the use of toxic metal hydrides (e.g., NaBH₃CN) or heavy metal catalysts.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and primary amine (1.1 mmol) in 10 mL of a green solvent mixture (H₂O/EtOH, 1:1 v/v). Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint 1: Take a 10 µL aliquot for TLC. The disappearance of the UV-active aldehyde spot confirms complete in situ imine formation.

  • Reduction: Add DMDHP⁺ (1.2 mmol) to the reaction mixture. The solution will immediately adopt a characteristic pale yellow hue. Stir the mixture at 40 °C for 2–4 hours.

    • Self-Validation Checkpoint 2: The reaction is deemed complete when the yellow color completely fades to colorless, visually indicating the total consumption of the dihydropyridine core.

  • Phase-Separation Workup: Transfer the mixture to a separatory funnel. Add 15 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 15 mL).

    • Self-Validation Checkpoint 3: Spot both the organic and aqueous layers on a TLC plate (Hexane:EtOAc 7:3). The target secondary amine will migrate (Rf ~ 0.4–0.6), while the 1-methylpyridinium byproduct remains strictly at the baseline (Rf = 0.0) of the aqueous trace. This confirms 100% chromatographic-free byproduct removal.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure secondary amine.

Protocol B: Conjugate Reduction of α,β-Unsaturated Ketones
  • Preparation: Dissolve the α,β-unsaturated ketone (1.0 mmol) in 10 mL of EtOH.

  • Activation & Reduction: Add DMDHP⁺ (1.5 mmol) followed by a mild Brønsted acid catalyst (e.g., 10 mol% acetic acid) to further polarize the enone. Stir at 50 °C for 4 hours.

  • Workup: Evaporate the EtOH under reduced pressure, resuspend the residue in 15 mL of CH₂Cl₂ and wash with 15 mL of distilled water. The cationic byproduct partitions entirely into the aqueous phase, leaving the saturated ketone in the organic phase.

Workflow S1 1. Reagent Preparation Dissolve DMDHP⁺ in H₂O/EtOH (1:1) S2 2. Substrate Addition Add Imine/Enone & mild acid catalyst S1->S2 S3 3. Reaction Incubation Stir at 40°C. Monitor via color change (Yellow to Clear) S2->S3 S4 4. Phase Separation Workup Extract with EtOAc. Byproduct remains in H₂O S3->S4 S5 5. Validation Confirm baseline separation via TLC & ¹H-NMR S4->S5

Self-validating experimental workflow for DMDHP⁺-mediated reductions in aqueous media.

References

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Source: Organic-Chemistry.org URL:3

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis Source: MDPI URL:4

  • Slow Generation of Hydrogen Sulfide from Sulfane Sulfurs and NADH Models Source: PMC - NIH URL:2

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC - NIH URL:1

Sources

Method

1,1-Dimethyl-1,4-dihydropyridin-1-ium as a model for NADH coenzyme studies

Application Note: Mechanistic Profiling of Hydride Transfer using N-Methyl-1,4-Dihydropyridines Abstract This technical guide details the application of 1-Methyl-1,4-dihydropyridine (and its derivative 1-Methyl-1,4-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of Hydride Transfer using N-Methyl-1,4-Dihydropyridines

Abstract

This technical guide details the application of 1-Methyl-1,4-dihydropyridine (and its derivative 1-Methyl-1,4-dihydronicotinamide , MNAH) as a biomimetic model for the NADH/NAD+ coenzyme system.[1] While the user query specifies "1,1-Dimethyl-1,4-dihydropyridin-1-ium," this nomenclature likely conflates the quaternary ammonium precursor (1-methylpyridinium) with the neutral, reduced 1,4-dihydropyridine form. This guide clarifies the structural requirements for NADH mimicry and provides validated protocols for synthesizing these models, measuring hydride transfer kinetics, and determining Kinetic Isotope Effects (KIE) to distinguish between electron-proton-electron (EPE) and direct hydride transfer mechanisms.

Part 1: Structural Logic & Model Selection

Nomenclature Correction & Chemical Reality

The term "1,1-Dimethyl-1,4-dihydropyridin-1-ium" implies a pentavalent or quaternary nitrogen within a dihydropyridine ring, which is chemically unstable due to the disruption of the enamine conjugation required for stability.

  • The Correct Model: The standard NADH model is 1-Methyl-1,4-dihydropyridine (or MNAH).

    • Oxidized Form: 1-Methylpyridinium cation (

      
      , aromatic).
      
    • Reduced Form: 1-Methyl-1,4-dihydropyridine (Neutral, non-aromatic enamine).

  • Why this Model? It isolates the reactive dihydronicotinamide core of NADH, eliminating the steric bulk of the ADP-ribose moiety while retaining the C4-hydrogen donating capability.

The Redox Mechanism

The utility of this model lies in its ability to donate a hydride ion (


) from the C4 position to a substrate (e.g., ketones, imines, or flavins), mimicking the biological action of alcohol dehydrogenase.

Mechanism:



Part 2: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1,4-Dihydropyridine (MNAH)

Targeting the active reduced form from the stable quaternary salt.

Reagents:

  • 1-Methylnicotinamide chloride (or iodide) [Precursor]

  • Sodium Dithionite (

    
    ) [Reductant]
    
  • Sodium Carbonate (

    
    )
    
  • Deoxygenated water & Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-methylnicotinamide salt in 50 mL of deoxygenated water (sparged with

    
     for 30 mins). Note: Oxygen sensitivity is a Critical Process Parameter (CPP).
    
  • Buffering: Add 30 mmol of

    
     and cool the solution to 0°C in an ice bath.
    
  • Reduction: Slowly add 30 mmol of Sodium Dithionite while maintaining a nitrogen atmosphere. The solution will turn bright yellow, indicating the formation of the 1,4-dihydropyridine chromophore (

    
    ).
    
  • Extraction: Extract immediately with

    
     of degassed DCM.
    
  • Purification: Dry the organic layer over anhydrous

    
     (anaerobic conditions) and evaporate solvent under reduced pressure.
    
  • Storage: Store the yellow solid at -80°C under Argon. Stability Warning: The product oxidizes rapidly in air to the pyridinium salt.

Protocol B: Determination of Kinetic Isotope Effect (KIE)

Distinguishing Hydride Transfer (


) from Single Electron Transfer (SET).

Principle: If the C-H bond breakage is the rate-determining step (hydride transfer), substituting Hydrogen with Deuterium at the C4 position will significantly decrease the reaction rate (


).

Workflow:

  • Synthesis of Deuterated Model: Repeat Protocol A using 1-Methyl-4-deutero-pyridinium salt (prepared via exchange in

    
    ) or reduce with 
    
    
    
    in
    
    
    to incorporate deuterium at C4.
  • Kinetic Assay:

    • Substrate:

      
      -Benzoquinone or Benzylidenemalononitrile (hydride acceptors).
      
    • Instrument: UV-Vis Spectrophotometer (thermostatted at 25°C).

    • Monitor: Decay of the dihydropyridine absorbance at 360 nm (or 340 nm).

  • Calculation:

    • Measure pseudo-first-order rate constants for the proteo-analog (

      
      ) and deutero-analog (
      
      
      
      ).
    • Calculate Primary KIE:

      
      .
      

Interpretation:

  • 
    : Supports Direct Hydride Transfer .
    
  • 
    : Supports Electron Transfer (SET)  followed by fast proton transfer.
    

Part 3: Data Presentation & Visualization

Table 1: Comparative Redox Properties
Compound

(nm)
Redox Potential (

vs SCE)
Stability (

in air)
Application
NADH 340-0.32 VHoursBiological Standard
1-Me-1,4-DHP (MNAH) 358-360-0.35 VMinutesMimic (Steric-free)
Hantzsch Ester 370-0.15 VDaysStable Synthetic Reagent
1-Benzyl-1,4-DHP (BNAH) 355-0.36 VMinutesHydrophobic Mimic
Visual 1: The Biomimetic Hydride Transfer Mechanism

This diagram illustrates the conversion of the NADH model (MNAH) to the oxidized pyridinium form upon reaction with a substrate.

HydrideTransfer MNAH 1-Methyl-1,4-DHP (NADH Model) Complex [Charge-Transfer Complex] MNAH->Complex Diffusion Substrate Substrate (e.g., Ketone) Substrate->Complex Diffusion TS Transition State (C4-H bond stretch) Complex->TS Activation Product_Ox 1-Methylpyridinium+ (NAD+ Model) TS->Product_Ox Hydride (H-) Transfer Product_Red Reduced Substrate (Alcohol/Amine) TS->Product_Red Product_Ox->MNAH Dithionite Reduction (In Vitro Regeneration)

Caption: Mechanistic pathway of hydride transfer from 1-Methyl-1,4-dihydropyridine to a substrate, showing the critical transition state.

Visual 2: Experimental Workflow for Kinetic Profiling

Workflow cluster_Analysis Kinetic Analysis (UV-Vis) Start Start: 1-Methylpyridinium Salt Step1 1. Reduction (Na2S2O4) Anaerobic Conditions Start->Step1 Step2 2. Isolation of 1,4-DHP (Yellow Solid) Step1->Step2 Step3a Reaction with Substrate (Monitor @ 360nm) Step2->Step3a Step3b Reaction with Deuterated Analog (Determine KIE) Step2->Step3b Result Calculate Rate Constants (k) & Tunneling Effects Step3a->Result Step3b->Result

Caption: Step-by-step workflow for synthesizing the NADH model and performing kinetic validation.

References

  • Westheimer, F. H., et al. (1951). The Mechanism of the Enzymatic Decarboxylation of Acetoacetic Acid. Journal of the American Chemical Society.[2] Link (Foundational work on NADH model mechanisms).

  • Fukuzumi, S., et al. (2002).[2] Hydride Transfer vs Electron Transfer in Reactions of NADH Analogues. Journal of the American Chemical Society.[2] Link (Definitive guide on distinguishing mechanisms).

  • Zhu, X. Q., et al. (2001).[2] Oxidation Mechanism of NAD(P)H Model 1-Aryl-1,4-dihydronicotinamides. The Journal of Organic Chemistry. Link.

  • BenchChem. (2024). 1-Methyl-1,4-dihydronicotinamide Product Description and Applications. Link (Source for physical properties and commercial availability).

  • Patel, M., et al. (2024). Radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: Theoretical insights. RSC Advances. Link (Recent application in radical scavenging).

Sources

Application

Application Notes and Protocols: Electrochemical Properties of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Frontier in Redox Chemistry The family of 1,4-dihydropyridines (1,4-DHPs) is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Frontier in Redox Chemistry

The family of 1,4-dihydropyridines (1,4-DHPs) is a cornerstone in medicinal chemistry and organic synthesis, primarily recognized for their role as mimics of the biological reducing agent NADH.[1][2] Their electrochemical properties, particularly their oxidation to the corresponding pyridine derivatives, are central to their function as hydride donors.[3][4] This application note delves into the anticipated electrochemical landscape of a unique and largely unexplored member of this family: 1,1-Dimethyl-1,4-dihydropyridin-1-ium .

Unlike traditional N-H or N-alkyl 1,4-DHPs, the target molecule possesses a quaternized nitrogen atom, bestowing a permanent positive charge. This structural feature is expected to significantly influence its electronic and, consequently, its electrochemical properties. The permanent cationic nature likely modulates the redox potential, stability, and reaction kinetics compared to its neutral counterparts.

This guide provides a comprehensive framework for the synthesis and detailed electrochemical characterization of 1,1-Dimethyl-1,4-dihydropyridin-1-ium. Given the novelty of this specific compound, we will draw upon established principles from the broader class of 1,4-DHP derivatives and pyridinium salts to propose robust experimental protocols. This document is designed to be a practical guide for researchers venturing into the synthesis and analysis of this and similar novel redox-active molecules.

Part 1: Synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salt

The synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium is not widely reported, thus a proposed two-step synthetic pathway is presented, leveraging well-established organic chemistry principles. The strategy involves the creation of a precursor, 1-methyl-1,4-dihydropyridine, followed by quaternization of the nitrogen atom.

Proposed Synthetic Workflow

cluster_0 Step 1: Reduction of N-Methylpyridinium Salt cluster_1 Step 2: Quaternization A N-Methylpyridinium Iodide C 1-Methyl-1,4-dihydropyridine A->C Reduction B Sodium Dithionite (Na2S2O4) B->C Reducing Agent D 1-Methyl-1,4-dihydropyridine F 1,1-Dimethyl-1,4-dihydropyridin-1-ium Iodide D->F Methylation E Methyl Iodide (CH3I) E->F Methylating Agent

Caption: Proposed two-step synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Iodide.

Protocol 1.1: Synthesis of 1-Methyl-1,4-dihydropyridine

This procedure is adapted from methods for the reduction of pyridinium salts.

  • Preparation of N-Methylpyridinium Iodide: In a round-bottom flask, dissolve pyridine in a suitable solvent such as acetonitrile. Add an equimolar amount of methyl iodide dropwise while stirring. The reaction is typically exothermic. Stir at room temperature for 2-3 hours. The N-methylpyridinium iodide will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Reduction to 1-Methyl-1,4-dihydropyridine:

    • In a separate flask, prepare a solution of sodium bicarbonate in water.

    • Add the N-methylpyridinium iodide to this solution.

    • In a third flask, dissolve sodium dithionite in water.

    • Slowly add the sodium dithionite solution to the N-methylpyridinium iodide solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by the disappearance of the pyridinium salt.

    • After the reaction is complete, extract the aqueous layer with an organic solvent like dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-methyl-1,4-dihydropyridine. This compound is sensitive to air and light and should be used immediately in the next step.

Protocol 1.2: Synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Iodide
  • Quaternization: Dissolve the freshly prepared 1-methyl-1,4-dihydropyridine in a minimal amount of a dry, aprotic solvent such as acetonitrile or acetone in a flask protected from light and under an inert atmosphere.

  • Add an excess (e.g., 1.5 equivalents) of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the formation of the desired product.

  • Collect the solid product by filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Electrochemical Characterization

The electrochemical behavior of 1,1-Dimethyl-1,4-dihydropyridin-1-ium is anticipated to be dominated by the oxidation of the dihydropyridine ring. The permanent positive charge on the nitrogen atom is expected to make this oxidation more difficult (occur at a more positive potential) compared to neutral 1,4-DHP analogues.

Comparative Electrochemical Data of 1,4-Dihydropyridine Derivatives

The following table presents literature-reported oxidation potentials for various N-substituted 1,4-DHP derivatives to provide a comparative context for the expected electrochemical behavior of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

CompoundOxidation Potential (V vs. Ag/AgCl or SCE)Key Structural FeatureReference
4-phenyl substituted Hantzsch 1,4-dihydropyridine~1.08N-H, 4-Aryl[5]
4-aryl substituted 1,4-DHPs~1.1N-H, 4-Aryl[5]
4-monoalkyl substituted 1,4-DHPs1.01–1.03N-H, 4-Alkyl[5]
Cationic 1,4-DHP with pyridinium methylene groups at C2 and C61.57–1.58N-H, Cationic side chains[5]
Cationic 1,4-DHP similar to the above1.7N-H, Cationic side chains[5]

Note: The exact potential will vary with the solvent, supporting electrolyte, and reference electrode used.

Electrochemical Analysis Workflow

start Prepare Analyte Solution (1-5 mM in Aprotic Solvent with 0.1 M Supporting Electrolyte) cv Cyclic Voltammetry (CV) - Determine oxidation potential (Ep) - Assess reversibility - Scan rate dependence study start->cv dpv Differential Pulse Voltammetry (DPV) - Enhanced sensitivity - Accurate Ep determination cv->dpv For higher resolution cpe Controlled Potential Electrolysis (CPE) / Coulometry - Determine number of electrons (n) - Generate oxidation product for analysis cv->cpe Mechanistic insight analysis Product Analysis (e.g., NMR, Mass Spectrometry) - Confirm the structure of the oxidized species cpe->analysis

Caption: Workflow for the electrochemical characterization of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

Protocol 2.1: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential, assess the reversibility of the redox process, and investigate the reaction mechanism.

  • Instrumentation and Setup:

    • Potentiostat

    • Three-electrode cell:

      • Working Electrode: Glassy Carbon Electrode (GCE)

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

      • Counter Electrode: Platinum wire or mesh

  • Electrolyte Solution: Prepare a 1-5 mM solution of 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Experimental Procedure:

    • Polish the GCE with alumina slurry, sonicate in deionized water and then the solvent, and dry before use.

    • De-aerate the electrolyte solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak (e.g., +2.0 V) and then reversing the scan back to the initial potential.

    • Scan Rate Dependence Study: Record CVs at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). Plot the peak current (iₚ) versus the square root of the scan rate (ν¹/²). A linear relationship suggests a diffusion-controlled process.[3][6]

  • Data Interpretation:

    • Oxidation Peak Potential (Eₚₐ): The potential at which the anodic peak current is maximum. This provides an indication of the ease of oxidation.

    • Reversibility: For a reversible process, a corresponding reduction peak (Eₚ꜀) would be observed on the reverse scan. For most 1,4-DHP derivatives, the oxidation is irreversible, meaning no reduction peak is observed.[3][6] This is because the oxidation is typically followed by a chemical step (e.g., deprotonation in N-H analogues), leading to a stable aromatic product.[3] For the 1,1-dimethyl derivative, the oxidation product will be a dicationic species, which may have its own unique stability and follow-up reactions.

Protocol 2.2: Differential Pulse Voltammetry (DPV)

Objective: To obtain a more accurate measurement of the oxidation potential with higher sensitivity and better resolution than CV.

  • Instrumentation and Setup: Same as for CV.

  • Electrolyte Solution: Same as for CV.

  • Experimental Procedure:

    • Use the same de-aerated solution as in the CV experiment.

    • Apply a DPV waveform with optimized parameters (e.g., pulse amplitude, pulse width, scan increment).

    • Scan the potential over the range where the oxidation was observed in the CV.

  • Data Interpretation: The DPV will show a peak at a potential related to the standard potential of the redox couple. This technique is particularly useful for resolving overlapping peaks and for quantitative analysis at low concentrations.

Protocol 2.3: Controlled Potential Electrolysis (Coulometry)

Objective: To determine the number of electrons (n) involved in the oxidation process and to generate the oxidized product for structural analysis.

  • Instrumentation and Setup:

    • Potentiostat capable of bulk electrolysis.

    • A divided electrochemical cell with a larger surface area working electrode (e.g., reticulated vitreous carbon or a platinum mesh) and the counter electrode in a separate compartment connected by a salt bridge or frit.

  • Experimental Procedure:

    • Place a known concentration of the analyte solution in the working electrode compartment.

    • Apply a constant potential slightly more positive (e.g., 200 mV) than the oxidation peak potential determined by CV.

    • Monitor the current as it decays over time. The electrolysis is complete when the current reaches a background level.

    • The total charge (Q) passed is integrated by the software.

  • Data Analysis:

    • The number of electrons (n) transferred per molecule can be calculated using Faraday's law: n = Q / (F * moles) , where F is the Faraday constant (96485 C/mol) and moles is the initial number of moles of the analyte. For most 1,4-DHP derivatives, this is a two-electron process.[4][7]

    • The resulting solution contains the oxidized product. This solution can be analyzed by spectroscopic methods (NMR, UV-Vis, Mass Spectrometry) to confirm the structure of the 1,1-dimethylpyridinium-1-ium dication.

Part 3: Potential Applications and Scientific Insights

The unique structure of 1,1-Dimethyl-1,4-dihydropyridin-1-ium suggests several potential applications and areas of scientific interest:

  • Novel NADH Mimics: While traditional 1,4-DHPs are excellent hydride donors, the permanent positive charge in the title compound may alter its hydride donating ability and substrate specificity.[1] It could serve as a model to study the influence of electrostatic interactions in redox reactions.

  • Reductants in Organic Synthesis: The modulated redox potential could make it a selective reducing agent for specific functional groups under mild conditions.[3]

  • Probes for Biological Systems: Its water solubility (as a salt) and fixed charge may make it a useful tool for studying redox processes in biological environments where membrane permeability is a factor.

  • Electrocatalysis: The oxidized dicationic form could potentially have interesting catalytic properties.

Conclusion

1,1-Dimethyl-1,4-dihydropyridin-1-ium represents an intriguing target for synthesis and electrochemical investigation. Its permanent cationic character distinguishes it from the vast family of neutral 1,4-dihydropyridines. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive electrochemical characterization. By employing cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis, researchers can elucidate its redox properties, including its oxidation potential, the number of electrons transferred, and the nature of the oxidation product. This knowledge will be crucial in unlocking the potential of this and other novel dihydropyridinium salts in fields ranging from organic synthesis to bio-electrochemistry.

References

  • Bladen, C., Gündüz, M. G., Şimşek, R., Şafak, C., & Zamponi, G. W. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv - European Journal of Physiology, 466(7), 1355–1363.
  • Gubica, T., & et al. (2003). Electrochemical and EPR characterization of 1,4-dihydropyridines. Reactivity towards alkyl radicals. PubMed.
  • Gubica, T., & et al. (2003). Electrochemical and EPR Characterization of 1,4-dihydropyridines. Reactivity Towards Alkyl Radicals. Taylor & Francis Online.
  • Jia, X., & Zhu, X.-Q. (2001). Application of NAD(P)H Model Hantzsch 1,4-Dihydropyridine as a Mild Reducing Agent in Preparation of Cyclo Compounds. Organic Chemistry Portal.
  • Kellogg, R. M., & Piepers, O. (1982). A direct method based on hydride exchange for determining the redox potentials of 1,4-dihydropyridines related structurally to nicotine adenine dinucleotide (NADH).
  • Kunce, D., & et al. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state.
  • León, L. E., & et al. (2003). Spectroelectrochemical Study on the Electrooxidation in Aqueous Medium of some 1,4-Dihydropyridines: Effects of Substitution in 1-Position and 4-Position.
  • León, L. E., & et al. (2003). Chemical structures of the 1,4-DHP compounds.
  • Martínez-Cifuentes, M., & et al. (2016).
  • Ouyang, K., & et al. (2014). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. ChemRxiv.
  • Ouyang, K., & et al. (2014). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. PMC.
  • Ozola, V., & et al. (2021).
  • Pérez-Vergara, L. J., & et al. (2003). Relative reactivity of dihydropyridine derivatives to electrogenerated superoxide ion in DMSO solutions: a voltammetric approach. PubMed.
  • Serrano-Luginbühl, S., & et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
  • Sürücü, Ö., & et al. (2016).
  • Tirzite, G., & et al. (2012).
  • Wikipedia. (2023). 1,4-Dihydropyridine. Wikipedia.
  • Álvarez-Lueje, A., & et al. (2004). Overall electrochemical reaction of the 1,4-dihydropyridine ring oxidation.
  • Dhinakaran, I., & et al. (2017). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences.
  • Comins, D. L., & Abdullah, A. H. (1982). Synthesis of 1-acyl-1,4-dihydropyridines via copper hydride reduction of 1-acylpyridinium salts. The Journal of Organic Chemistry.
  • Kellogg, R. M., & Piepers, O. (1982). The pyridinium-dihydropyridine system. Reduction potentials and the mechanism of oxidation of 1,4-dihydropyridines by a Schiff base. Journal of the American Chemical Society.
  • Pednekar, S., & et al. (2012).
  • Patel, K., & et al. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Bodor, N., & et al. (1982). Formation, stability, and protonation of dihydropyridines. A MINDO/3 study. Journal of the American Chemical Society.
  • Savin, C., & et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry.
  • Savin, C., & et al. (2023). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Journal of the Iranian Chemical Society.

Sources

Method

Application Note: 1,1-Dimethyl-1,4-dihydropyridin-1-ium (DMDHP⁺) as a Mechanistic Probe in Catalytic Cycles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic decoupling of Single Electron Transfer (SET) and Hydride Transfer (HT) in organocatalysis and photoredox systems.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic decoupling of Single Electron Transfer (SET) and Hydride Transfer (HT) in organocatalysis and photoredox systems.

Executive Summary & Structural Rationale

In the development of biomimetic reductions and photoredox catalytic cycles, distinguishing between a concerted two-electron hydride transfer (HT) and a stepwise single-electron transfer (SET) is a persistent challenge. Standard NADH models, such as 1-benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch esters, possess a massive thermodynamic driving force: the expulsion of a hydride (or electron/proton sequence) leads directly to a highly stable, aromatized pyridinium cation. This thermodynamic sink often masks the true kinetic nature of the transition state.

1,1-Dimethyl-1,4-dihydropyridin-1-ium (DMDHP⁺) [1] serves as a specialized, "frustrated" mechanistic probe to solve this problem. Structurally, DMDHP⁺ features a quaternary nitrogen bearing two methyl groups. Because the nitrogen already possesses four sigma bonds, aromatization via standard hydride loss is structurally impossible without the concomitant cleavage of a strong C–N bond (demethylation).

By deploying DMDHP⁺ in a catalytic cycle, researchers can definitively map the reaction mechanism. If a catalyst readily oxidizes BNAH but fails to oxidize DMDHP⁺, the cycle strictly requires a concerted hydride transfer. Conversely, if the catalyst successfully engages DMDHP⁺, the mechanism is unambiguously driven by SET or direct methyl radical transfer[2].

Mechanistic Role in Catalytic Cycles

The utility of DMDHP⁺ lies in its forced divergence from classical dihydropyridine reactivity. The causality of its behavior is rooted in molecular orbital theory and thermodynamics:

  • Blockade of Concerted Hydride Transfer: In classical models, the breaking of the C4–H bond is synchronized with the formation of the aromatic π-system. In DMDHP⁺, the sp³ hybridized quaternary nitrogen prevents π-delocalization. The energetic penalty for forming a non-aromatic dication effectively shuts down the concerted HT pathway.

  • Promotion of Single Electron Transfer (SET): Without the HT pathway, DMDHP⁺ acts exclusively as a single-electron donor when paired with strong oxidants or excited-state photocatalysts. The initial SET generates a transient radical dication.

  • Rapid Chemical Follow-up (Demethylation): To relieve the extreme electronic strain of the radical dication, the molecule rapidly undergoes homolytic C–N bond cleavage, ejecting a methyl radical (

    
    ) and relaxing into 1-methylpyridinium. This makes DMDHP⁺ an atypical but highly effective methyl radical source in cross-coupling cycles[3].
    

G cluster_SET Single Electron Transfer (SET) Pathway cluster_HT Hydride Transfer Pathway DMDHP 1,1-Dimethyl-1,4- dihydropyridin-1-ium (DMDHP+) SET SET Oxidation DMDHP->SET e- loss Hydride Concerted Hydride Transfer DMDHP->Hydride H- loss Radical Radical Dication Intermediate SET->Radical MethylTransfer Methyl Radical Ejection Radical->MethylTransfer Rapid C-N cleavage Aromatization Aromatization (Structurally Blocked) Hydride->Aromatization

Fig 1. Divergent mechanistic pathways of DMDHP+, highlighting the structural blockade of aromatization.

Quantitative Data Summary

To utilize DMDHP⁺ effectively, it must be benchmarked against standard dihydropyridines. The table below summarizes the critical electrochemical and kinetic parameters that dictate experimental design.

CompoundOxidation Potential (

vs SCE)
Hydride Transfer Rate (

)
Primary Catalytic RolePost-Oxidation Fate
BNAH +0.57 VVery Fast (

)
Hydride Donor1-Benzylpyridinium
Hantzsch Ester +0.76 VModerate (

)
Hydride Donor / e⁻ DonorPyridine derivative
DMDHP⁺ > +1.30 VNegligible SET Probe /

Source
1-Methylpyridinium +

Data synthesized from foundational electron-transfer studies of NADH analogues[2],[3].

Experimental Protocols

The following protocols are designed as self-validating systems. By executing these workflows, researchers can definitively categorize the nature of their proprietary catalysts.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To establish the thermodynamic threshold of the catalyst and confirm the absence of a reversible hydride-transfer wave. Causality: A concerted hydride transfer typically shows a distinct, chemically irreversible oxidation wave at lower potentials (due to rapid aromatization). Because DMDHP⁺ cannot aromatize, its oxidation requires significantly higher overpotentials and results in immediate chemical cleavage, visible as a highly shifted, irreversible anodic peak.

Materials:

  • Potentiostat with a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgNO₃ reference).

  • 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Acetonitrile (MeCN).
    
  • 1.0 mM DMDHP⁺ triflate salt.

Step-by-Step Methodology:

  • Preparation: Degas the 0.1 M

    
    /MeCN electrolyte solution by sparging with dry Argon for 15 minutes to remove dissolved oxygen, which can interfere with radical intermediates.
    
  • Baseline: Run a background scan from 0.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Analyte Addition: Add DMDHP⁺ to a final concentration of 1.0 mM.

  • Measurement: Sweep the potential from 0.0 V to +2.0 V, then reverse to -0.5 V.

  • Validation Check: You should observe an irreversible oxidation peak at

    
    . If a peak appears near 
    
    
    
    , the DMDHP⁺ sample has likely degraded or demethylated into 1-methyl-1,4-dihydropyridine.
Protocol B: Mechanistic Trapping in Photoredox Catalysis

Purpose: To prove that a photoredox catalyst operates via SET rather than concerted HT by trapping the ejected methyl radical. Causality: If the catalyst extracts a hydride, it will fail to react with DMDHP⁺. If it extracts an electron (SET), the resulting DMDHP⁺ radical dication will eject a methyl radical. Adding TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) to the reaction will trap this methyl radical, forming TEMPO-CH₃, which can be easily quantified by GC-MS.

Materials:

  • Photocatalyst (e.g.,

    
    ) (1 mol%).
    
  • DMDHP⁺ (1.0 equiv, 0.2 mmol).

  • TEMPO (2.0 equiv, 0.4 mmol).

  • Anhydrous Dichloromethane (DCM) (2.0 mL).

  • Blue LED photoreactor (450 nm).

Step-by-Step Methodology:

  • Assembly: In an oven-dried 2-dram vial equipped with a stir bar, combine the photocatalyst, DMDHP⁺, and TEMPO.

  • Solvation & Degassing: Add 2.0 mL of anhydrous DCM. Seal the vial with a PTFE septum cap and degas via freeze-pump-thaw (3 cycles) or Argon sparging (10 mins).

  • Irradiation: Place the vial in the photoreactor. Irradiate at 450 nm with vigorous stirring for 4 hours at ambient temperature (use a cooling fan to maintain 25 °C).

  • Workup: Dilute the mixture with 5 mL of diethyl ether to precipitate the spent photocatalyst and pyridinium salts. Filter through a short pad of silica.

  • Analysis: Analyze the filtrate via GC-MS.

  • Validation Check: The presence of a mass peak at m/z 171 (TEMPO-CH₃) definitively confirms that the photocatalyst successfully initiated a SET pathway, forcing the DMDHP⁺ to undergo C–N cleavage. The absence of TEMPO-H (m/z 157) confirms that no hydride/hydrogen atom transfer occurred.

References

  • EPA CompTox Chemicals Dashboard. 1,1-Dimethyl-1,4-dihydropyridin-1-ium (DTXSID20826840). Environmental Protection Agency. URL:[Link]

  • Fukuzumi, S., Koumitsu, S., Hironaka, K., & Tanaka, T. (1987). Energetic Comparison between Photoinduced Electron-Transfer Reactions from NADH Model Compounds to Organic and Inorganic Oxidants and Hydride-Transfer Reactions from NADH Model Compounds to p-Benzoquinone Derivatives. Journal of the American Chemical Society, 109(2), 305-316. URL:[Link]

  • Yuasa, J., Yamada, S., & Fukuzumi, S. (2006). A Mechanistic Dichotomy in Scandium Ion-Promoted Hydride Transfer of an NADH Analogue: Delicate Balance between One-Step Hydride-Transfer and Electron-Transfer Pathways. Journal of the American Chemical Society, 128(46), 14938-14948. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for Investigating the Biological Activity of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salts

Introduction: The 1,4-Dihydropyridine Privileged Scaffold and the Quaternary Cationic Distinction The 1,4-dihydropyridine (DHP) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Dihydropyridine Privileged Scaffold and the Quaternary Cationic Distinction

The 1,4-dihydropyridine (DHP) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] For decades, DHP derivatives have been successfully developed as L-type calcium channel blockers for treating cardiovascular diseases like hypertension.[2][3] However, extensive research has revealed a much broader pharmacological profile for the DHP family, including anticancer, antimicrobial, antioxidant, and neuroprotective activities.[3][4][5]

This guide focuses on a specific, yet underexplored, subclass: 1,1-Dimethyl-1,4-dihydropyridin-1-ium salts . This structure introduces a critical modification to the traditional DHP framework: the nitrogen atom at the 1-position is quaternized, creating a permanent positive charge. This is a significant departure from classical DHPs which are typically neutral molecules.

The introduction of a permanent cationic charge is hypothesized to fundamentally alter the compound's mechanism of action. While traditional DHPs often interact with specific intracellular targets like ion channels, the 1,1-dimethyl-1,4-dihydropyridin-1-ium salt now belongs to the class of Quaternary Ammonium Salts (QASs). QASs are widely known for their potent biological effects, which are often driven by their amphiphilic nature—a combination of a cationic "head" and a hydrophobic molecular body.[6][7] This guide will provide the scientific rationale and detailed protocols for investigating the most probable biological activities of these novel cationic DHPs: antimicrobial and anticancer effects.

Section 1: Rationale for Postulated Biological Activity

The permanent cationic charge on the dihydropyridin-1-ium ring is the primary driver for its predicted biological activities. This charge facilitates strong electrostatic interactions with the predominantly negatively charged surfaces of microbial and mammalian cell membranes.

Antimicrobial Potential: A Fusion of DHP and Quaternary Ammonium Salt Properties

Quaternary ammonium compounds, including pyridinium salts, are a well-established class of disinfectants and antimicrobial agents.[8][9] Their primary mechanism involves the disruption of microbial cell membranes. The positively charged nitrogen head electrostatically binds to the negatively charged components of the bacterial cell wall and membrane (like teichoic acids in Gram-positive bacteria and phospholipids). This initial binding is followed by the insertion of the hydrophobic part of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[6][7]

Gram-positive bacteria are generally more susceptible to QASs than Gram-negative bacteria, which possess a protective outer membrane.[7] Given that the core DHP scaffold has also shown intrinsic antimicrobial properties, the quaternized 1,1-dimethyl derivative is a highly promising candidate for a potent antimicrobial agent.[4]

Anticancer Potential: Targeting Cell Membranes and Inducing Apoptosis

The rationale for anticancer activity is twofold. First, similar to the antimicrobial mechanism, the cationic nature of 1,1-dimethyl-1,4-dihydropyridin-1-ium salts can lead to the disruption of cancer cell membranes. Cancer cells often exhibit altered membrane composition and a more negative surface charge compared to healthy cells, which can lead to selective targeting.

Second, many QASs are known to induce apoptosis (programmed cell death) in cancer cells.[6][10] This can occur through membrane disruption leading to an influx of calcium and the generation of reactive oxygen species (ROS), or by accumulating in organelles like lysosomes and mitochondria, triggering apoptotic signaling cascades.[10] While many traditional DHP derivatives exhibit anticancer activity through various mechanisms, the addition of the quaternary ammonium function introduces a direct, membrane-disruptive and potentially apoptosis-inducing pathway.[11]

Section 2: Synthesis and Characterization Workflow

The synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium salts is not commonly described but can be logically approached in a two-step process. This workflow is crucial for producing the material needed for biological evaluation.

G cluster_0 Step 1: Synthesis of 1-Methyl-1,4-DHP Precursor cluster_1 Step 2: Quaternization cluster_2 Step 3: Characterization A Aldehyde + β-Ketoester + Methylamine B Hantzsch-type Condensation A->B C 1-Methyl-4-aryl-1,4-dihydropyridine B->C E N-Alkylation (Quaternization) C->E D Methylating Agent (e.g., Methyl Iodide) D->E F 1,1-Dimethyl-4-aryl-1,4- dihydropyridin-1-ium Salt E->F G NMR (1H, 13C) Mass Spectrometry FT-IR F->G

Sources

Method

Advanced Synthesis of Pharmaceutical Intermediates Utilizing 1,4-Dihydropyridine Reagents

This guide details the application of 1,1-Dimethyl-1,4-dihydropyridin-1-ium (chemically interpreted here as the -methyl-1,4-dihydropyridine motif and its quaternary precursors) in the synthesis of pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,1-Dimethyl-1,4-dihydropyridin-1-ium (chemically interpreted here as the


-methyl-1,4-dihydropyridine  motif and its quaternary precursors) in the synthesis of pharmaceutical intermediates.

Editorial Note on Nomenclature: The specific designation "1,1-Dimethyl-1,4-dihydropyridin-1-ium" describes a quaternary ammonium cation embedded in a dihydropyridine ring. In pharmaceutical synthesis, this structure is functionally synonymous with the oxidized pyridinium salt precursors used to generate


-Methyl-1,4-dihydropyridine (1-MDHP) , or it refers to the transient radical cation species formed during Single Electron Transfer (SET) processes. This guide focuses on the practical application of this motif as a Biomimetic Hydride Donor (NADH Mimic)  and a Radical Precursor , which are the dominant high-value applications in drug development.

Introduction: The Biomimetic Advantage

The 1,4-dihydropyridine (1,4-DHP) core, specifically the


-methyl-1,4-dihydropyridine  system, serves as a laboratory equivalent of the biological cofactor NADH  (Nicotinamide Adenine Dinucleotide). In drug development, these reagents are prized for their ability to execute chemoselective transfer hydrogenations  and radical-mediated functionalizations  under mild conditions.

Unlike harsh metal hydrides (e.g., LiAlH


), 1,4-DHP reagents offer:
  • Soft Hydride Transfer: Ideal for reducing conjugated systems (e.g.,

    
    -unsaturated ketones) without touching isolated alkenes.
    
  • Stereocontrol: When paired with chiral organocatalysts, they enable the enantioselective synthesis of chiral amines—a structural motif present in over 40% of small-molecule drugs.

  • Radical Generation: Recent protocols utilize these reagents as photoredox active species to install alkyl/acyl groups onto heteroaromatic cores.

Mechanism of Action

The reactivity of the 1,4-DHP motif is governed by two distinct pathways: Hydride Transfer (ionic) and Single Electron Transfer (radical).

Pathway A: Biomimetic Hydride Transfer

This is the classical "NADH-like" reactivity. The lone pair on the nitrogen assists in the release of a hydride (


) from the C4 position to an electrophile (

), generating the aromatic pyridinium cation.
Pathway B: Radical Photoredox Activation

Under visible light or oxidative conditions, the 1,4-DHP undergoes Single Electron Transfer (SET) to form a radical cation (the "1,1-dimethyl...ium" radical species), which then fragments to release a carbon-centered radical.

DHP_Mechanism DHP N-Methyl-1,4-DHP (Reagent) TS Transition State (Charge Transfer) DHP->TS Hydride (H-) RadicalCat Radical Cation [DHP]•+ DHP->RadicalCat Oxidation/Light Substrate Substrate (Imine/Carbonyl) Substrate->TS Product Reduced Product (Amine/Alcohol) TS->Product Pyridinium Pyridinium Salt (Byproduct) TS->Pyridinium Light hv / SET RadicalCat->Pyridinium -H+ Radical Alkyl Radical (R•) RadicalCat->Radical Fragmentation

Figure 1: Dual mechanistic pathways of N-Methyl-1,4-Dihydropyridine reagents: Ionic Hydride Transfer (Solid lines) and Radical Fragmentation (Dashed lines).

Applications in Pharmaceutical Synthesis

Asymmetric Synthesis of Chiral Amines

The most critical application is the enantioselective reduction of imines and benzoxazinones. This reaction constructs the chiral amine core found in diverse therapeutics (e.g., Tamsulosin, Rivastigmine).

Key Reaction:



ParameterCondition / ReagentRationale
Reagent 1-Methyl-1,4-dihydropyridine (or Hantzsch Ester)Provides soft hydride; byproduct is easily removed.
Catalyst BINOL-derived Phosphoric Acid (TRIP)Activates the imine via H-bonding; induces chirality.
Solvent Toluene or BenzeneNon-polar solvents maximize ion-pairing interactions.
Temp 30°C – 60°CMild heating promotes hydride tunneling.
Chemo-selective Reduction of Nitroalkenes

Used to synthesize oximes or saturated nitro compounds without reducing other sensitive functional groups like esters or nitriles.

Experimental Protocol: Synthesis and Utilization

Preparation of the Reagent: 1-Methyl-1,4-dihydropyridine

Note: This reagent is air-sensitive and should be prepared fresh or stored under argon.

Reagents:

  • 1-Methylpyridinium iodide (10 mmol)

  • Sodium dithionite (

    
    ) (30 mmol)
    
  • Sodium carbonate (

    
    ) (40 mmol)
    
  • Water/Methanol (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-methylpyridinium iodide (2.21 g) in 50 mL of degassed water/methanol mixture under

    
     atmosphere.
    
  • Reduction: Cool the solution to 0°C. Add

    
     followed by the slow addition of sodium dithionite over 15 minutes. The solution will turn yellow/orange.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Extraction: Extract the mixture with Dichloromethane (

    
    , 3 x 30 mL). The organic layer will contain the neutral 1,4-dihydropyridine.
    
  • Purification: Dry the organic layer over

    
     and concentrate under reduced pressure (keep temperature < 30°C).
    
  • Storage: The resulting yellow oil (1-Methyl-1,4-dihydropyridine) is used immediately.

Protocol: Asymmetric Transfer Hydrogenation of a Benzoxazinone

Target: Synthesis of a chiral dihydro-benzoxazinone intermediate (e.g., for Efavirenz analogs).

Reagents:

  • Substrate: 4-phenyl-2H-benzo[b][1,4]oxazin-2-one (1.0 equiv)

  • Reductant: 1-Methyl-1,4-dihydropyridine (1.2 equiv)

  • Catalyst: (R)-TRIP (5 mol%)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: In a flame-dried Schlenk tube, combine the substrate (0.5 mmol) and (R)-TRIP catalyst (0.025 mmol).

  • Solvation: Add anhydrous Toluene (5.0 mL) and stir to dissolve.

  • Initiation: Add 1-Methyl-1,4-dihydropyridine (0.6 mmol) in one portion.

  • Incubation: Stir the reaction mixture at 50°C for 24 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Cool to room temperature. Add 1N HCl (2 mL) to hydrolyze any remaining enamine and protonate the pyridine byproduct.

  • Workup: Extract with Ethyl Acetate. Wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the chiral amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reagent oxidation (air exposure)Ensure 1,4-DHP is fresh; use strict inert atmosphere (

/Ar).
Poor Enantioselectivity Solvent interferenceSwitch to non-polar solvents (Toluene, Mesitylene) to tighten the transition state ion pair.
Byproduct Contamination Pyridinium salt carryoverThe pyridinium byproduct is water-soluble. Ensure thorough aqueous washes during workup.
Reagent Decomposition Thermal instabilityDo not heat the reaction above 60°C; 1,4-DHPs can aromatize thermally without hydride transfer.

References

  • EPA CompTox Dashboard. "1,1-Dimethyl-1,4-dihydropyridin-1-ium (Chemical Record)." United States Environmental Protection Agency. [Link]

  • MDPI. "Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis." Molecules, 2024. [Link]

  • Royal Society of Chemistry. "Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts." Chemical Science, 2021.[1] [Link]

  • Indian Academy of Sciences. "One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities." Journal of Chemical Sciences, 2015. [Link]

  • Arkivoc. "Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst." Arkivoc, 2025.[2] [Link]

Sources

Application

Application Notes and Protocols for 1,1-Dimethyl-1,4-dihydropyridin-1-ium in Photoredox Catalysis

Introduction: The Rise of Organic Photoreductants Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Organic Photoreductants

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] A key element of many photoredox systems is the photocatalyst, which absorbs light and initiates single-electron transfer (SET) processes. While transition metal complexes, such as those of iridium and ruthenium, have been extensively studied, there is a growing interest in the development of purely organic photocatalysts. These organic molecules offer advantages in terms of cost, availability, and sustainability.

Among the various classes of organic molecules utilized in photoredox catalysis, 1,4-dihydropyridines (DHPs) have garnered significant attention.[2][3] Structurally analogous to the nicotinamide adenine dinucleotide (NADH) cofactor, DHPs are excellent hydride and electron donors.[4] Their utility in photoredox catalysis often stems from their ability to act as potent reductants upon photoexcitation. This application note focuses on a specific, yet underexplored, member of this family: the 1,1-Dimethyl-1,4-dihydropyridin-1-ium cation. This pre-quaternized DHP derivative offers unique electronic properties and potential advantages in specific catalytic applications.

1,1-Dimethyl-1,4-dihydropyridin-1-ium: A Pre-activated Organic Photoreductant

The 1,1-dimethyl-1,4-dihydropyridin-1-ium cation is a unique organocatalyst. Unlike traditional Hantzsch esters or N-aryl DHPs which are neutral molecules, the permanent positive charge on the nitrogen atom in this derivative significantly influences its electronic properties and reactivity.

Synthesis

While a direct, optimized synthesis for 1,1-dimethyl-1,4-dihydropyridin-1-ium is not extensively documented, a plausible route can be extrapolated from established pyridine and dihydropyridine chemistry. A potential two-step synthesis is outlined below:

  • N-Methylation of Pyridine: Pyridine can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to yield the N-methylpyridinium salt.

  • Partial Reduction: The resulting N-methylpyridinium salt can then be selectively reduced to the corresponding 1-methyl-1,4-dihydropyridine.

  • Second N-Methylation: A subsequent methylation of the 1-methyl-1,4-dihydropyridine would yield the target 1,1-dimethyl-1,4-dihydropyridin-1-ium salt.

It is important to note that the second methylation must be performed under conditions that avoid over-methylation or side reactions.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of 1,1-dimethyl-1,4-dihydropyridin-1-ium are crucial for its function as a photoredox catalyst. Based on data from related N-substituted dihydropyridine derivatives, we can infer the following characteristics:

PropertyEstimated Value/RangeRationale & References
Absorption Maximum (λmax) 350 - 420 nmN-substituted DHPs typically exhibit strong absorption in the near-UV to blue region of the spectrum.[5] The permanent cationic charge may lead to a slight blue-shift compared to neutral analogues.
Molar Extinction Coefficient (ε) 5,000 - 10,000 M⁻¹cm⁻¹Consistent with typical values for dihydropyridine chromophores.
Fluorescence Emission 430 - 500 nmMany DHP derivatives are known to be fluorescent, emitting in the blue to green region.[6]
Excited State Reduction Potential (E*red) -2.0 to -2.5 V vs. SCEThe excited state of DHPs are potent reductants. The positive charge on the nitrogen may slightly decrease the reducing power compared to DHP anions, but it is expected to remain a strong photoreductant.[2]
Ground State Oxidation Potential (Eox) +0.8 to +1.2 V vs. SCEThe oxidation of N-alkyl-1,4-dihydropyridines to the corresponding pyridinium radical cation typically falls within this range.[7]

These properties suggest that 1,1-dimethyl-1,4-dihydropyridin-1-ium can be excited by visible light (e.g., from a blue LED) to reach a strongly reducing excited state capable of reducing a wide range of organic substrates.

Mechanism of Action in Photoredox Catalysis

The proposed catalytic cycle for 1,1-dimethyl-1,4-dihydropyridin-1-ium in a representative reductive dehalogenation reaction is depicted below. This mechanism highlights the role of the dihydropyridinium cation as the primary light absorber and electron donor.

G cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation PC [Me₂-DHP]⁺ PC_star [Me₂-DHP]⁺* PC->PC_star hν (Visible Light) PC_oxidized [Me₂-DHP]²⁺· PC_star->PC_oxidized SET Substrate R-X PC_star->Substrate e⁻ PC_oxidized->PC Regeneration Substrate_reduced R· + X⁻ Product R-H Substrate_reduced->Product H atom transfer H_donor H-Donor caption Proposed Catalytic Cycle

Figure 1. Proposed catalytic cycle for the reductive dehalogenation of an alkyl halide (R-X) using 1,1-dimethyl-1,4-dihydropyridin-1-ium ([Me₂-DHP]⁺) as the photocatalyst.

The cycle can be described in the following steps:

  • Photoexcitation: The 1,1-dimethyl-1,4-dihydropyridin-1-ium cation ([Me₂-DHP]⁺) absorbs a photon of visible light to generate its electronically excited state ([Me₂-DHP]⁺*).

  • Single-Electron Transfer (SET): The excited state is a potent reductant and undergoes SET to the alkyl halide substrate (R-X). This electron transfer results in the formation of the 1,1-dimethyl-1,4-dihydropyridin-1-ium radical dication ([Me₂-DHP]²⁺·) and the reductive cleavage of the carbon-halogen bond to generate an alkyl radical (R·) and a halide anion (X⁻).

  • Hydrogen Atom Transfer: The alkyl radical abstracts a hydrogen atom from a suitable hydrogen donor present in the reaction mixture to form the final reduced product (R-H).

  • Catalyst Regeneration: The oxidized photocatalyst ([Me₂-DHP]²⁺·) is then reduced back to its ground state ([Me₂-DHP]⁺) to complete the catalytic cycle. This regeneration step can occur through various pathways, depending on the specific reaction conditions, potentially involving a sacrificial reductant or disproportionation.

Application Protocol: Reductive Dehalogenation of Activated Alkyl Halides

This protocol provides a general procedure for the reductive dehalogenation of an activated alkyl halide using 1,1-dimethyl-1,4-dihydropyridin-1-ium as a photoredox catalyst. This reaction is a valuable transformation in organic synthesis, often used for the removal of halogen atoms at a late stage of a synthetic sequence.[1][8]

Materials and Reagents
  • 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt (as a suitable salt, e.g., tetrafluoroborate or hexafluorophosphate)

  • Activated alkyl halide (e.g., α-bromoester, α-bromoketone)

  • Hydrogen atom donor (e.g., Hantzsch ester, triethylamine/formic acid)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (e.g., nitrogen, argon)

  • Visible light source (e.g., blue LED strip, 450 nm)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup & Analysis Start Start Reagents Add reagents to vial: - [Me₂-DHP]⁺ (1-5 mol%) - Alkyl halide (1.0 equiv) - H-donor (1.5 equiv) Start->Reagents Solvent Add anhydrous solvent Reagents->Solvent Degas Degas with N₂/Ar Solvent->Degas Irradiate Irradiate with blue LED (Room Temperature) Degas->Irradiate Monitor Monitor by TLC/GC-MS Irradiate->Monitor Quench Quench reaction Monitor->Quench Extract Aqueous workup & extraction Quench->Extract Purify Column chromatography Extract->Purify Analyze Characterize product Purify->Analyze End End Analyze->End caption Experimental Workflow

Figure 2. A generalized workflow for the photoredox-mediated reductive dehalogenation.

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 1,1-dimethyl-1,4-dihydropyridin-1-ium salt (e.g., 2.5 mol%), the activated alkyl halide (1.0 equiv.), and the hydrogen atom donor (e.g., Hantzsch ester, 1.5 equiv.).

  • Solvent Addition: Add the desired amount of anhydrous solvent (e.g., to achieve a 0.1 M concentration of the alkyl halide).

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vial in front of a visible light source (e.g., a 450 nm blue LED strip) and stir vigorously at room temperature. The reaction progress should be monitored periodically.

  • Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from the reaction mixture and analyze it by TLC or GC-MS to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Conclusion and Future Outlook

The 1,1-dimethyl-1,4-dihydropyridin-1-ium cation represents a promising, yet underutilized, class of organic photoredox catalysts. Its pre-quaternized nature offers distinct electronic properties that can be harnessed for a variety of synthetic transformations. The protocol for reductive dehalogenation presented here serves as a foundational example of its potential application.

Further research into the synthesis, detailed photophysical characterization, and exploration of the substrate scope of this and related N,N-dialkyl-1,4-dihydropyridinium salts will undoubtedly expand the toolkit of synthetic chemists. The development of these readily accessible and tunable organic photocatalysts is a significant step towards more sustainable and efficient chemical synthesis.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2009). Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. Journal of the American Chemical Society, 131(25), 8756–8757. [Link]

  • Stout, D. M., Takaya, T., & Meyers, A. I. (1980). Unequivocal synthesis of N-substituted 1,4-dihydropyridines. The Journal of Organic Chemistry, 45(22), 4545-4547. [Link]

  • Comins, D. L., & Abdullah, A. H. (1982). Synthesis of 1-acyl-1,4-dihydropyridines via copper hydride reduction of 1-acylpyridinium salts. The Journal of Organic Chemistry, 47(22), 4315-4319. [Link]

  • Miranda, M. A., & Pérez-Prieto, J. (2007). Photophysics and photochemical studies of 1,4-dihydropyridine derivatives. Photochemical & Photobiological Sciences, 6(7), 779-786. [Link]

  • Gentry, E. C., Rono, L. J., Hale, M. E., & You, W. (2024). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters, 26(10), 2136-2141. [Link]

  • Smith, A. B., & Dong, V. M. (2022). Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatization. Auburn University Electronic Theses and Dissertations.[Link]

  • Zalibera, M., & Brezova, V. (2011). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Current Organic Chemistry, 15(18), 3166-3184. [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2009). Electron-transfer photoredox catalysis: development of a tin-free reductive dehalogenation reaction. Journal of the American Chemical Society, 131(25), 8756-8757. [Link]

  • Dhinakaran, I., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2191-2200. [Link]

  • Núñez-Vergara, L. J., et al. (2003). Electrochemical and EPR characterization of 1,4-dihydropyridines. Reactivity towards alkyl radicals. Free Radical Research, 37(1), 109-120. [Link]

  • Lavilla, R., Spada, A., & Bosch, J. (2000). Oxidative diphosphonylation of 1,4-dihydropyridines and pyridinium salts. Organic Letters, 2(11), 1533-1535. [Link]

  • Wikipedia. (n.d.). 1,4-Dihydropyridine. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Phelan, J. P., et al. (2017). 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. ACS Catalysis, 7(4), 2539-2543. [Link]

  • Aydogan, F., et al. (2010). Synthesis and Photoluminescent Properties of Novel 1,4-Dihydropyridine Derivatives. Turkish Journal of Chemistry, 34(5), 723-730. [Link]

  • Zhang, X., et al. (2022). Theoretical Study for Evaluating and Discovering Organic Hydride Compounds as Potential Novel Methylation Reagents. The Journal of Organic Chemistry, 87(20), 13618-13629. [Link]

  • Molander, G. A., & Gutierrez, D. (2017). Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis, 7(4), 2539-2543. [Link]

  • Mora-Fuentes, J. P., et al. (2020). Photoredox Catalysis Using Heterogenized Iridium Complexes. ChemRxiv. [Link]

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2010). ChemInform Abstract: Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. ChemInform, 41(4). [Link]

  • Al-Said, M. S., et al. (2011). Photochemistry of 1,4-Dihydropyridine Derivatives: Diradical Formation, Delocalization and Trapping as a Route to Novel Tricyclic and Tetracyclic Nitrogen Heterocyclic Ring Systems. Molecules, 16(10), 8487-8500. [Link]

  • Smith, D., & Leonori, D. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 11766-11771. [Link]

  • Stephenson, C. R. J., et al. (2009). Electron-transfer photoredox catalysis: development of a tin-free reductive dehalogenation reaction. Journal of the American Chemical Society, 131(25), 8756-8757. [Link]

  • Zare, A., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Pharmaceuticals, 16(11), 1541. [Link]

  • Gucma, M., & Gzella, A. K. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 29(16), 3844. [Link]

  • Kumar, R., et al. (2023). One-pot synthesis of some novel N-aryl-1,4- dihydropyridines derivatives bearing nitrogen mustard. Journal of Chemical and Pharmaceutical Research, 15(1), 1-8. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1,1-Dimethyl-1,4-dihydropyridin-1-ium synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am Dr. Aris, your Senior Application Scientist.

It appears you are encountering yield issues with the synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium .

First, a Critical Nomenclature Diagnostic: The chemical name "1,1-Dimethyl-1,4-dihydropyridin-1-ium" describes a cationic species with a quaternary nitrogen (two methyl groups) within a dihydropyridine ring. While chemically possible as a transient allylic ammonium salt or specific ionic liquid intermediate, this species is extremely rare and energetically unstable compared to the standard target in this field: 1-Methyl-1,4-dihydropyridine (1-MDHP) .

Most researchers encountering "yield" issues in this context are actually attempting to reduce the 1-methylpyridinium cation to the neutral 1-methyl-1,4-dihydropyridine (a classic NADH model).

  • Scenario A: You are synthesizing the neutral 1-Methyl-1,4-dihydropyridine . (95% probability).

  • Scenario B: You are specifically targeting the quaternary 1,1-dimethyl-1,4-dihydropyridin-1-ium salt. (5% probability).

This guide focuses on Scenario A (The Neutral Target) , as it is the standard "yield bottleneck" workflow. If you are strictly attempting Scenario B, please see the Special Note on Quaternary Salts in the FAQ section.

Module 1: The Core Protocol (Optimized for Regioselectivity)

The primary cause of low yield in this synthesis is not "failed reaction" but regiochemical scrambling (forming the 1,2-isomer instead of the 1,4-isomer) and oxidative degradation .

The Golden Rule: Reagent Selection
ReagentPrimary ProductYield PotentialStability Issues
Sodium Borohydride (NaBH₄) Mixture (1,2- & 1,4-) Low (<40% 1,4-isomer)High. 1,2-isomers are kinetically favored but unstable.
Sodium Dithionite (Na₂S₂O₄) 1,4-Dihydropyridine High (>80%) Requires strict pH buffering (pH 7–8).
Ruthenium Catalysts 1,4-DihydropyridineVery High (>90%)High cost; requires inert glovebox conditions.

Recommendation: Use the Buffered Sodium Dithionite Method . It is the industry standard for high-fidelity 1,4-selectivity.

Step-by-Step Optimized Protocol

1. Preparation of the Aqueous Buffer (Critical)

  • Why: Sodium dithionite decomposes rapidly in acidic solution (generating SO₂ gas) and loses reducing power.

  • Action: Prepare a 1.0 M Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution. Degas this solution by bubbling Nitrogen/Argon for 15 minutes.

2. The Reduction

  • Substrate: Dissolve 1 equivalent of 1-Methylpyridinium Iodide/Chloride in the minimum amount of degassed water.

  • Reagent: Add 3–4 equivalents of Sodium Dithionite to the buffered solution.

  • Mixing: Add the pyridinium salt solution to the Dithionite/Buffer mixture dropwise under an Argon blanket.

  • Conditions: Stir at 0°C to Room Temperature for 1–2 hours. Do not heat.

  • Observation: A yellow/orange precipitate or oil (the 1,4-DHP) should separate from the aqueous phase.

3. Extraction & Isolation (The Yield Killer)

  • Danger: 1,4-DHPs oxidize back to pyridinium salts upon exposure to air.

  • Action: Extract immediately into Dichloromethane (DCM) or Chloroform .

  • Drying: Dry over anhydrous Na₂SO₄ (avoid acidic drying agents like MgSO₄ if the product is acid-sensitive).

  • Evaporation: Evaporate solvent under reduced pressure at low temperature (<30°C) . High heat triggers aromatization.

Module 2: Troubleshooting & Diagnostics

Use the following decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Impurity CheckNMR Check 1H NMR Spectrum Start->CheckNMR IsomerCheck Where are the alkene protons? CheckNMR->IsomerCheck Case1 Peaks at 5.5 - 6.0 ppm (1,2-isomer) IsomerCheck->Case1 Vinyl signals only Case2 Peaks at ~2.9 - 3.1 ppm (C4-H2) (1,4-isomer) IsomerCheck->Case2 Upfield doublet/singlet Case3 Broad aromatic peaks (Re-oxidation) IsomerCheck->Case3 Pyridinium signals return Solution1 Cause: Kinetic Control (NaBH4 used?) Fix: Switch to Na2S2O4 + Buffer Case1->Solution1 Solution2 Target obtained. If yield low, check extraction efficiency. Case2->Solution2 Solution3 Cause: Oxidative Aromatization Fix: Use Argon, degas solvents, store in dark. Case3->Solution3

Figure 1: Diagnostic logic for identifying yield loss in DHP synthesis.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product turns brown and oil-like after evaporation. Why? A: This is "Aromatization." The 1,4-dihydropyridine ring is thermodynamically driven to lose hydride and return to the aromatic pyridinium state.

  • Fix: Store the product under Argon at -20°C.

  • Fix: If the product is an oil, do not attempt to crystallize from hot solvents. Use cold ether/pentane trituration.

Q2: Why did you recommend Sodium Dithionite over Sodium Borohydride? A: Mechanistically, Borohydride (H⁻) attacks the most positive center. In pyridinium salts, the C-2 and C-6 positions are often kinetically more accessible due to Coulombic attraction to the Nitrogen, leading to the 1,2-isomer . Sodium Dithionite operates via a sulfinate intermediate that sterically and electronically favors attack at the C-4 position , yielding the desired 1,4-DHP.

Q3: Can I synthesize the "1,1-Dimethyl-1,4-dihydropyridin-1-ium" (Scenario B)? A: If you strictly require the quaternary ammonium DHP:

  • This structure is highly unstable because the nitrogen has a full octet but is part of a strained cyclic system with positive charge density conflicting with the

    
    -system.
    
  • Strategy: You cannot make this by reducing a dimethyl-pyridinium dication (which is hard to make). You would likely need to alkylate a neutral 1-methyl-1,4-dihydropyridine with a "Magic Methyl" (Methyl fluorosulfonate) or Trimethyloxonium tetrafluoroborate.

  • Warning: This reaction will likely result in alkylation at the C-3 or C-5 positions (C-alkylation) rather than N-alkylation, due to the vinylogous enamine character of the DHP.

Q4: What is the expected NMR signature for the correct 1,4-product? A: Look for a distinct signal for the C-4 protons (the


 carbon in the ring).
  • 1,4-DHP:

    
     2.9 – 3.1 ppm (2H, often a doublet or broad singlet).
    
  • 1,2-DHP:

    
     3.5 – 4.5 ppm (more downfield due to proximity to N).
    
  • Aromatic Precursor: No peaks in the 2.0 – 5.0 ppm region (all >7.0 ppm).

References

  • Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society, 77(8), 2261–2264. Link

    • Core citation for the Sodium Dithionite reduction mechanism and buffering requirements.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Authoritative text on the regioselectivity of nucleophilic addition to pyridinium salts.
  • Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Link

    • Review of DHP stability and synthesis vari
  • Ganesan, A., et al. (2016).[1] Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines. Journal of the American Chemical Society, 138(26), 7982–7991. Link

    • Advanced catalytic altern

Sources

Optimization

Technical Support Center: Purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

Welcome to the dedicated technical support guide for the purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium and related N-substituted dihydropyridine derivatives. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium and related N-substituted dihydropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of these sensitive compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to guide you through a successful purification process.

The core challenge in handling 1,4-dihydropyridines (DHPs) is their inherent instability. These compounds are highly susceptible to oxidation, which converts the active dihydropyridine ring into an inactive pyridine derivative.[1][2][3] This degradation can be triggered by light, heat, and acidic conditions, making careful handling paramount.[1][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium. The table below outlines potential problems, their probable causes, and recommended solutions based on established principles for handling sensitive heterocyclic compounds.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low final yield after purification. 1. Oxidation: The dihydropyridine ring has been oxidized to the corresponding pyridine. This is the most common degradation pathway for DHPs.[1][2] 2. Photodegradation: Exposure to ambient or UV light has catalyzed the degradation process.[1][3] 3. Mechanical Loss: Product lost during transfers, filtration, or solvent removal.1. Inert Atmosphere: Perform all steps (dissolution, filtration, crystallization) under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Light Protection: Wrap all glassware in aluminum foil or use amber-colored glassware to prevent light exposure.[3] 3. Solvent Choice: Use de-gassed solvents to remove dissolved oxygen. 4. Careful Handling: Ensure efficient transfer and washing techniques to minimize physical loss of the product.
Product appears discolored (yellow/brown) instead of the expected color. 1. Presence of Oxidized Impurity: The discoloration is often due to the formation of the aromatic pyridine by-product.[1] 2. Residual Catalyst/Reagents: Impurities from the synthesis stage may be carried over.1. Recrystallization: Perform recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures with water) to selectively crystallize the desired product, leaving impurities in the mother liquor.[5][6] 2. Charcoal Treatment: If discoloration persists, a small amount of activated charcoal can be added during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.[5]
Oily product obtained instead of solid crystals. 1. Incomplete Solvent Removal: Residual solvent can prevent crystallization. 2. Presence of Impurities: Impurities can act as a "eutectic" mixture, lowering the melting point and preventing solidification. 3. Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere.1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period to ensure all solvent is removed. Gentle heating may be applied if the compound is thermally stable.[4] 2. Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble. Stir vigorously to induce crystallization of the product. 3. Solvent System Optimization: Experiment with different solvent/anti-solvent combinations for recrystallization.
Multiple spots observed on Thin Layer Chromatography (TLC) after purification. 1. Incomplete Purification: The chosen purification method was not effective at separating all impurities. 2. On-plate Decomposition: The compound may be degrading on the silica gel plate, which can be acidic.1. Column Chromatography: If recrystallization is insufficient, column chromatography is a more powerful purification technique. Use a deactivated silica gel (e.g., treated with triethylamine) to prevent degradation of the acid-sensitive DHP.[7] 2. Optimize TLC Conditions: Spot the TLC plate and develop it immediately. Use a mobile phase containing a small amount of a basic modifier like triethylamine to neutralize the silica.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,1-Dimethyl-1,4-dihydropyridin-1-ium sample turning yellow upon storage?

A1: The yellowing of your sample is a strong indicator of oxidation. The 1,4-dihydropyridine ring is susceptible to aromatization, forming the corresponding pyridinium species, which is often a colored compound.[1] This process is accelerated by exposure to air (oxygen) and light. To ensure long-term stability, store the purified compound in a sealed, amber vial under an inert atmosphere (argon or nitrogen) and at a low temperature.

Q2: What is the best solvent for recrystallizing 1,1-Dimethyl-1,4-dihydropyridin-1-ium?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For many 1,4-dihydropyridine derivatives, alcohols like ethanol or isopropanol are good starting points.[5][6] Sometimes a solvent/anti-solvent system is required. For instance, dissolving the compound in a minimal amount of a polar solvent like ethanol and then slowly adding a less polar solvent like water or hexane until turbidity is observed can induce crystallization upon cooling. The choice is highly dependent on the specific substituents on the dihydropyridine ring.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be a very effective purification method. However, standard silica gel is acidic and can cause significant degradation of 1,4-dihydropyridines. It is crucial to use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing 1-2% triethylamine before packing the column. Reversed-phase chromatography (e.g., using a C18 column) is also an excellent alternative, often providing better separation for these types of compounds.[8][9][10]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring purity. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) and visualize the spots under a UV lamp (typically at 254 nm). The oxidized pyridine impurity will usually have a different Rf value than the desired dihydropyridine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][10] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup for analyzing 1,4-dihydropyridines.[8][9]

Detailed Purification Protocol: Recrystallization

This protocol provides a step-by-step guide for the purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium via recrystallization, incorporating best practices to minimize degradation.

Materials:

  • Crude 1,1-Dimethyl-1,4-dihydropyridin-1-ium

  • Ethanol (anhydrous, de-gassed)

  • Deionized water (de-gassed)

  • Round-bottom flask wrapped in aluminum foil

  • Condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a reflux apparatus using the foil-wrapped round-bottom flask and condenser. Ensure the setup is dry and can be purged with an inert gas.

  • Dissolution: Place the crude compound into the flask. Add a minimal amount of de-gassed ethanol and begin stirring. Gently heat the mixture while maintaining a slow flow of inert gas. Add more ethanol portion-wise until the solid is completely dissolved at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. If a single solvent system is used, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. For a two-solvent system, slowly add de-gassed water dropwise to the hot ethanol solution until a persistent cloudiness appears. Re-heat gently until the solution becomes clear again, then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Store the final product immediately in a sealed, airtight container, protected from light.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process, from assessing the crude material to obtaining the final, pure product.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_purification Purification Route cluster_outcome Final Product & QC Crude Crude Product TLC_Analysis TLC/HPLC Analysis Crude->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization If relatively pure Column Column Chromatography TLC_Analysis->Column If complex mixture Pure_Product Pure Crystalline Solid Recrystallization->Pure_Product Column->Pure_Product Final_QC Final Purity Check (TLC/HPLC/NMR) Pure_Product->Final_QC Final_QC->Recrystallization If impure Storage Store under N2, cold, dark Final_QC->Storage If pure

Caption: Workflow for the purification of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

References

  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2005). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science, 43(9), 485–491. Available from: [Link]

  • Belal, F., Hyeyoo, K., & Abobakr, A. M. (2015). HPLC analysis of 1,4-dihydropyridine drugs in different pharmaceutical dosage forms and biological fluids. Journal of Pharmaceutical Analysis, 5(5), 287-299. Available from: [Link]

  • Ragno, G., Ciavardelli, D., & Vona, R. (2019). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 1-11. Available from: [Link]

  • Campbell, S. F., & Hardstone, J. D. (1984). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Journal of Biological Chemistry, 259(18), 11632-11636. Available from: [Link]

  • Mielcarek, J., & Szymańska-Kaptur, M. (2006). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Acta Poloniae Pharmaceutica, 63(3), 171-176. Available from: [Link]

  • Ragno, G., Ioele, G., & Risoli, A. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 73. Available from: [Link]

  • Mielcarek, J. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(3), 165-170. Available from: [Link]

  • Shaabani, A., Maleki, A., & Mofakham, H. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 31(2), 456. Available from: [Link]

  • Ioele, G., De Luca, M., & Ragno, G. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 26. Available from: [Link]

  • Beresford, A. P., & Macrae, P. V. (1987). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 447-454. Available from: [Link]

  • Singh, R., & Geetanjali. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Engineering Research & Technology, 6(5). Available from: [Link]

  • Andersen, K., & Fex, T. (1999). Process for the preparation of 1,4-dihydropyridines and compounds used in this process. Google Patents, WO1999025688A1.
  • Mielcarek, J. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available from: [Link]

  • Tu, S., Jiang, B., & Zhang, J. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1084-1092. Available from: [Link]

Sources

Troubleshooting

stability and degradation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium under acidic conditions

Technical Support Center: Stability & Handling of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Executive Summary: The "Acid Trap" in Dihydropyridine Chemistry You are likely consulting this guide because you have observed unexp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

Executive Summary: The "Acid Trap" in Dihydropyridine Chemistry

You are likely consulting this guide because you have observed unexpected signal loss, color changes, or new impurity peaks in your HPLC/UV-Vis data while working with 1,1-Dimethyl-1,4-dihydropyridin-1-ium (or related 1,4-dihydropyridine scaffolds) under acidic conditions.

The Core Issue: While 1,4-dihydropyridines (1,4-DHPs) are potent redox-active scaffolds (mimicking NADH), they are inherently acid-labile . In acidic media, they undergo acid-catalyzed hydration , a degradation pathway that destroys the dihydropyridine ring, resulting in the loss of biological/chemical activity.

Crucial Distinction for Your Compound: Unlike standard neutral DHPs (e.g., Nifedipine, NADH) which possess a lone pair on the nitrogen, 1,1-Dimethyl-1,4-dihydropyridin-1-ium is a quaternary ammonium salt . This permanent positive charge alters its reactivity profile:

  • Electrostatic Shielding: The cationic nitrogen creates an electrostatic field that should theoretically repel the incoming proton (H⁺), potentially increasing stability compared to neutral analogs.

  • Degradation Pathway: If degradation is occurring, it confirms that the acidity (pH) is low enough to overcome this repulsion, or you are witnessing a secondary pathway (Photodegradation or Oxidation) often mistaken for acid hydrolysis.

Diagnostic & Troubleshooting Guide

Use this Q&A matrix to diagnose your specific experimental issue.

Scenario A: "My compound disappears from the UV-Vis spectrum."

Q: What is the pH of your solvent/buffer?

  • Diagnosis: If pH < 5.0, you are likely driving acid-catalyzed hydration .

  • Mechanism: The C5=C6 double bond is protonated, leading to a ternary iminium ion, which is then attacked by water.

  • Symptom: Disappearance of the characteristic absorption band (typically 300–360 nm for DHPs) and appearance of a new band around 290 nm (indicative of a tetrahydropyridine hydration product).[1]

  • Fix: Adjust mobile phase/buffer to pH 7.0–8.0 . Use phosphate or TRIS buffers. Avoid unbuffered water (which absorbs CO₂ and becomes acidic, pH ~5.5).

Scenario B: "I see new peaks in HPLC, but the pH is neutral."

Q: Is the sample exposed to light?

  • Diagnosis: Photodegradation . 1,4-DHPs are notoriously photosensitive.[2][3]

  • Mechanism: Photo-oxidation leads to aromatization (formation of a pyridinium species).[2]

  • Note for 1,1-Dimethyl-1,4-dihydropyridin-1-ium: Aromatization is sterically and electronically difficult without losing a methyl group (de-alkylation). Expect complex fragmentation or radical intermediates rather than a clean "aromatized" product.

  • Fix: Perform all experiments in amber glassware or under red light.

Scenario C: "Degradation is faster in SDS micelles or liposomes."

Q: Are you using anionic surfactants?

  • Diagnosis: Micellar Catalysis .[1]

  • Mechanism: Anionic surfaces (like SDS) attract the cationic DHP and protons, locally concentrating reagents and accelerating acid hydrolysis by orders of magnitude [1].

  • Fix: Switch to cationic surfactants (e.g., CTAB) which repel protons and stabilize the cationic DHP species.

Deep Dive: The Acid-Catalyzed Hydration Mechanism

To understand why your compound degrades, we must look at the molecular orbitals. In a standard 1,4-DHP, the


-carbons (C3 and C5) are electron-rich due to conjugation.

The Pathway:

  • Protonation: A proton (H⁺) attacks the

    
    -carbon (C5).
    
  • Iminium Formation: This generates a reactive iminium cation.

  • Hydration: Water acts as a nucleophile, attacking the

    
    -carbon (C6).
    
  • Result: A 6-hydroxy-1,4,5,6-tetrahydropyridine derivative (biologically inactive).

For 1,1-Dimethyl-1,4-dihydropyridin-1-ium , the initial protonation is the energy barrier. The presence of the quaternary Nitrogen (


) destabilizes the transition state (Coulombic repulsion), but does not make it impossible in strong acid.

DHP_Degradation cluster_0 Critical Failure Point DHP 1,4-Dihydropyridine (Substrate) Protonation Protonation (H+) at C5 DHP->Protonation Acidic pH Iminium Iminium Cation (Intermediate) Protonation->Iminium Rate Limiting Step WaterAttack Nucleophilic Attack (H2O at C6) Iminium->WaterAttack Product 6-Hydroxy-Tetrahydropyridine (Degradation Product) WaterAttack->Product Irreversible

Figure 1: The general acid-catalyzed hydration pathway for 1,4-dihydropyridines.[4] For the 1,1-dimethyl cation, the 'Protonation' step is kinetically retarded by electrostatic repulsion but remains the primary degradation vector in low pH.

Experimental Protocols for Stability Assessment

Do not assume stability. Validate it using this kinetic assay.

Protocol: pH-Rate Profile Determination

Objective: Determine the


 (half-life) of your compound at physiological and acidic pH.

Materials:

  • Buffer A: 100 mM Potassium Phosphate, pH 7.4.

  • Buffer B: 100 mM Acetate Buffer, pH 4.0.

  • Stock Solution: 10 mM 1,1-Dimethyl-1,4-dihydropyridin-1-ium in degassed Methanol (or Acetonitrile).

Method:

  • Preparation: Pre-incubate buffers at 25°C.

  • Initiation: Inject 10 µL of Stock Solution into 990 µL of Buffer A and Buffer B (Final conc: 100 µM).

  • Monitoring: Immediately start UV-Vis kinetic scan (200–500 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Track absorbance decay at

      
       (likely ~330–360 nm).
      
    • Track appearance of degradation product at ~290 nm.[1]

    • Plot

      
       vs. time. The slope 
      
      
      
      is the pseudo-first-order rate constant.

Acceptance Criteria:

  • Stable:

    
     loss in 24 hours (pH 7.4).
    
  • Labile:

    
     loss in 1 hour (pH 4.0).
    

Summary of Chemical Behaviors

FeatureStandard 1,4-DHP (e.g., NADH)1,1-Dimethyl-1,4-dihydropyridin-1-ium
Nitrogen State Trivalent (Neutral), ConjugatedQuaternary (Cationic), Isolated
Acid Stability Poor (Rapid Hydration)Moderate (Electrostatic Protection)
Primary Degradation C5-Protonation

Hydration
Hydration (at low pH) or Oxidation
Micellar Effect Accelerated by anionic micelles (SDS)Strongly accelerated by SDS; Inhibited by CTAB
Storage -20°C, Dark, Argon-20°C, Dark, Argon, Desiccated

References

  • Shinkai, S., Ando, R., & Kunitake, T. (1976).[1] Coenzyme Models. VII. Micellar Catalysis of Acid-Catalyzed Hydration of 1-Dodecyl-1,4-Dihydronicotinamide. Bulletin of the Chemical Society of Japan, 49(12), 3652–3655.[1] Link

  • Johnston, C. C., et al. (1963). Acid-Catalyzed Addition of Water to 1,4-Dihydronicotinamide Derivatives.[1][5] Biochemistry, 2(4), 689–696. Link

  • Attia, K. A. M., et al. (2025).[6][7] Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review. Scientific Reports (via ResearchGate). Link

  • EPA CompTox Chemicals Dashboard. (2025). 1,1-Dimethyl-1,4-dihydropyridin-1-ium (DTXSID20826840). Link

Sources

Optimization

Technical Support Center: Stability &amp; Reactivity of 1,4-Dihydropyridine Reagents

The following technical guide addresses the reactivity, stability, and side reactions of 1,4-Dihydropyridine (1,4-DHP) systems, with a specific focus on N-alkylated derivatives and the theoretical/transient 1,1-Dimethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reactivity, stability, and side reactions of 1,4-Dihydropyridine (1,4-DHP) systems, with a specific focus on N-alkylated derivatives and the theoretical/transient 1,1-Dimethyl-1,4-dihydropyridin-1-ium species.

System Overview & Chemical Identity[1]

User Advisory: The specific nomenclature "1,1-Dimethyl-1,4-dihydropyridin-1-ium" refers to a quaternary ammonium salt of a 1,4-dihydropyridine. Structurally, this represents a high-energy, non-aromatic heterocycle containing a cationic nitrogen with two methyl groups.

In practical organic synthesis, this species is most often encountered as:

  • A Transient Intermediate: Formed during the methylation of N-methyl-1,4-dihydropyridines.

  • A Misidentified Reagent: Users often confuse this with 1-Methyl-1,4-dihydropyridine (a neutral hydride donor, NADH mimic) or 1-Methylpyridinium (the aromatic oxidation product).

  • A Methylating Agent: Due to steric strain and the driving force to aromatize, the N,N-dimethyl species is a potent methyl donor (alkylating agent) that readily degrades.

This guide covers the critical side reactions of this class, focusing on the aromatization-driven decomposition and acid-catalyzed hydration that plague all 1,4-DHP syntheses.

Troubleshooting Guide (Q&A)

Issue 1: Spontaneous Aromatization (Oxidation)

User Question: My reaction mixture turned from pale yellow to dark brown/black, and NMR shows the loss of the diene protons (δ 5.0–6.0 ppm). What happened?

Technical Diagnosis: You have encountered Oxidative Aromatization . The 1,4-dihydropyridine ring is thermodynamically driven to become an aromatic pyridinium salt.

  • For 1,1-Dimethyl-1,4-dihydropyridin-1-ium: The molecule is chemically stressed. It cannot aromatize directly without losing a group because the nitrogen already has four bonds (2 Me, 2 Ring). It likely undergoes Nucleophilic Dealkylation (loss of a methyl group) to form the stable, aromatic 1-Methylpyridinium cation.

  • Trigger: Exposure to air (O₂), light, or mild oxidants (even silica gel).

Corrective Action:

  • Deoxygenation: rigorously degas all solvents (freeze-pump-thaw or sparging with Ar).

  • Antioxidants: Add 1-5 mol% BHT (Butylated hydroxytoluene) if the synthesis allows.

  • Workup: Avoid silica gel chromatography for sensitive DHPs; use neutral alumina or recrystallization.

Issue 2: Acid-Catalyzed Decomposition

User Question: I attempted to synthesize the DHP salt in an acidic medium, but I recovered a complex mixture of acyclic ketones and amines. Why?

Technical Diagnosis: 1,4-Dihydropyridines are vinylogous enamines . The C5=C6 double bond is electron-rich and prone to protonation at C5 (the


-carbon of the enamine).
  • Mechanism: Protonation at C5 generates an iminium ion, which is rapidly attacked by water (Hydration). This leads to ring opening and fragmentation.

  • For the Quaternary Salt: The positive charge on Nitrogen reduces electron density, making it less susceptible to protonation than neutral DHPs, but it remains unstable to hydrolysis under forcing conditions.

Corrective Action:

  • Buffer Control: Maintain pH > 7. Use basic buffers (NaHCO₃, Et₃N) during workup.

  • Scavengers: Use acid scavengers (e.g., Proton Sponge) if the reaction generates acid byproducts.

Issue 3: Anomalous Methylation (The "Salt" Issue)

User Question: I tried to methylate 1-Methyl-1,4-dihydropyridine to get the 1,1-dimethyl salt, but I obtained C-alkylated products or recovered starting material.

Technical Diagnosis: N-alkylation of an enamine (like the N-system in 1,4-DHP) is kinetically disfavored compared to C-alkylation (at C3 or C5) due to the overlap of the nitrogen lone pair with the


-system.
  • If you successfully force N-methylation, the resulting 1,1-Dimethyl-1,4-dihydropyridin-1-ium is a powerful alkylating agent. It will transfer a methyl group to any available nucleophile (solvent, counterion, or starting material) to relieve steric strain and return to the neutral DHP or aromatize.

Corrective Action:

  • Isolate as Tetrafluoroborate/PF6: If you must synthesize the salt, use non-nucleophilic counterions (

    
    , 
    
    
    
    ) to prevent immediate demethylation.
  • Cold Handling: Conduct reactions at -78°C to inhibit C-alkylation and decomposition.

Visualizing the Degradation Pathways

The following diagram illustrates the competing fates of the 1,1-Dimethyl-1,4-dihydropyridin-1-ium species: Aromatization (via Demethylation) vs. Hydration .

DHP_Reactivity Start 1,1-Dimethyl-1,4-dihydropyridin-1-ium (Kinetic Salt) Aromatization Aromatization Pathway (Thermodynamic Sink) Start->Aromatization Nucleophilic Attack (Demethylation) Hydration Acidic Hydration Pathway (Ring Opening) Start->Hydration H+ / H2O N_Me_Py 1-Methylpyridinium Cation (Aromatic, Stable) Aromatization->N_Me_Py Loss of Me+ Me_X Me-Nu (Methylated Nucleophile) Aromatization->Me_X Iminium C5-Protonated Intermediate (Iminium Ion) Hydration->Iminium RingOpen Acyclic Amino-Ketones (Decomposition) Iminium->RingOpen Hydrolysis

Caption: Figure 1.[1] Divergent degradation pathways of the quaternary DHP salt. The dominant pathway is usually demethylation-driven aromatization.

Experimental Protocols: Handling & Stabilization

Protocol A: Stabilization of Labile DHP Salts

Use this workflow when handling the quaternary salt or highly reactive N-alkyl-1,4-DHPs.

  • Solvent Selection: Use Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid nucleophilic solvents (MeOH, EtOH) which can facilitate demethylation or solvolysis.

  • Deacidification: Pass the solvent through a short pad of basic alumina immediately before use to remove trace acid.

  • Reaction Conditions:

    • Temperature: Maintain < 0°C .

    • Atmosphere: Strict Argon/Nitrogen blanket.

    • Light: Wrap all glassware in aluminum foil (DHPs are photosensitive, undergoing disproportionation).

  • Isolation: Precipitation with cold diethyl ether is preferred over evaporation, which concentrates trace impurities that catalyze degradation.

Protocol B: Monitoring Oxidation (Quality Control)

Method to quantify the extent of side-reaction (Aromatization).

Parameter1,4-Dihydropyridine (Active)Pyridinium Salt (Degraded)
Appearance Pale Yellow / FluorescentDark Orange / Brown
1H NMR (Ring)

3.0 - 6.0 ppm (Alkenyl)

8.0 - 9.5 ppm (Aromatic)
UV-Vis

nm

nm (No 350 band)
Solubility Soluble in organic solventsWater/Polar soluble (Salt)

References

  • Lavilla, R. (2002).[2] Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141–1156. Link

  • Stout, D. M., & Meyers, A. I. (1982).[2] Recent advances in the chemistry of dihydropyridines. Chemical Reviews, 82(2), 223–243. Link

  • Bullock, R. M., et al. (2012). Thermodynamic and Kinetic Studies of Hydride Transfer Reactions. Chemical Reviews, 112(7), 4025–4062. Link

  • Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1–42. Link

  • EPA CompTox Dashboard. (2025). 1,1-Dimethyl-1,4-dihydropyridin-1-ium Details. Link

Sources

Optimization

troubleshooting low reactivity of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

Welcome to the technical support resource for 1,1-Dimethyl-1,4-dihydropyridin-1-ium and related N,N-dialkyl-1,4-dihydropyridinium salts. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1,1-Dimethyl-1,4-dihydropyridin-1-ium and related N,N-dialkyl-1,4-dihydropyridinium salts. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles governing the reactivity of this unique class of compounds.

Introduction: Understanding the Inherent Stability of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

A common challenge reported by users is the "low reactivity" of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, particularly when it is used as a direct substitute for classical Hantzsch 1,4-dihydropyridines (DHPs) in reduction reactions. It is crucial to understand that this is not a product flaw but an intrinsic chemical property.

Classical DHPs, such as Hantzsch esters, are neutral molecules that function as potent hydride donors, mimicking the biological activity of NADH.[1] Their primary reaction pathway is oxidation to a stable aromatic pyridine ring.[2][3] The nitrogen at the 1-position is an N-H or N-alkyl group.

In contrast, 1,1-Dimethyl-1,4-dihydropyridin-1-ium is a quaternized, permanently cationic species. This fundamental structural difference has profound implications for its reactivity:

  • Increased Stability: The positive charge on the nitrogen atom significantly increases the compound's electrochemical oxidation potential (1.57–1.7 V) compared to neutral DHPs (approx. 1.0-1.1 V). This makes the dihydropyridine ring more resistant to oxidation.

  • Reduced Hydride Donor Capacity: The primary role of classical DHPs is to donate a hydride (H⁻). N-alkylation, and particularly N,N-dialkylation, significantly diminishes this ability. Studies have shown that N-ethyl-substituted DHPs exhibit the lowest reactivity in radical scavenging and reduction reactions compared to their N-H counterparts.[4]

Therefore, troubleshooting "low reactivity" involves shifting the experimental perspective: rather than forcing it to behave like a classical DHP, the goal is to leverage its unique stability and properties for appropriate applications.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab.

Issue 1: Reaction is Sluggish or Incomplete When Used as a Reducing Agent

Symptoms:

  • You are attempting to reduce a substrate (e.g., an iminium ion, an activated carbonyl) using 1,1-Dimethyl-1,4-dihydropyridin-1-ium as a hydride donor.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material even after extended reaction times or heating.

  • The expected reduced product is formed in very low yield, if at all.

Root Cause Analysis:

As established, the N,N-dimethylated pyridinium structure is an inherently poor hydride donor compared to neutral DHPs. The permanent positive charge on the nitrogen atom withdraws electron density from the dihydropyridine ring, making the transfer of a hydride ion energetically unfavorable.

Logical Troubleshooting Workflow:

Caption: Workflow for troubleshooting failed reduction reactions.

Detailed Protocols & Explanations:

  • Confirm Reagent Integrity: Before proceeding, always confirm the identity and purity of your 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt via ¹H NMR and Mass Spectrometry. While stable, improper synthesis or storage can lead to degradation.

  • Evaluate Your Substrate: The reactivity of DHPs is directly related to the electrophilicity of the substrate.

    • Highly Activated Substrates: Extremely electron-deficient substrates, such as highly stabilized carbocations (e.g., benzhydrylium ions), might react, albeit slowly.[2]

    • Standard Substrates: Typical substrates for DHP reductions, like simple imines or α,β-unsaturated ketones, will likely not react.

  • Solution A (Recommended): Select an Appropriate Hydride Donor: For most reduction purposes, the most logical solution is to switch to a more suitable reagent.

    • Hantzsch Ester (or similar neutral DHP): This is the ideal alternative for mimicking NADH-type reductions. It is a mild and effective hydride donor for a wide range of activated double bonds.

    • Sodium Borohydride (NaBH₄): If your substrate and reaction conditions are compatible (i.e., protic solvent, no acid-sensitive groups), NaBH₄ is a more powerful and cost-effective alternative.

  • Solution B (Experimental): Forcing Conditions: If you must use the N,N-dimethylated reagent and have a highly activated substrate, you can attempt to force the reaction. This is not generally recommended due to the high risk of side reactions and decomposition.

    • Increased Temperature: Drastically increasing the reaction temperature may provide enough energy to overcome the activation barrier. However, this also increases the rate of decomposition of both the reagent and potentially your substrate.[5][6]

    • Lewis Acid Catalysis: The addition of a Lewis acid could potentially activate your substrate further, making it more susceptible to hydride attack.

Issue 2: Compound Decomposition or Unexpected Side Products

Symptoms:

  • TLC analysis shows multiple new spots, some of which may be highly polar (streaking).

  • The isolated product has an unexpected structure, or the reaction mixture turns dark.

  • NMR of the crude reaction mixture is complex and does not show the expected product signals.

Root Cause Analysis:

While more stable towards oxidation than neutral DHPs, 1,1-Dimethyl-1,4-dihydropyridin-1-ium is still susceptible to other degradation pathways, particularly under harsh conditions.

Potential Degradation Pathways & Solutions:

Degradation Pathway Triggering Conditions Mechanism & Resulting Products Preventative Measures & Solutions
Oxidative Aromatization Presence of oxidants (even trace O₂), light exposure, certain metal catalysts.The dihydropyridine ring loses a hydride equivalent to form the highly stable aromatic 1,1-Dimethylpyridinium cation.Run reactions under an inert atmosphere (N₂ or Ar).Protect the reaction from light by wrapping the flask in foil.Use purified, degassed solvents.Avoid unnecessary exposure to strong oxidants.
Acid-Catalyzed Recyclization Strongly acidic conditions (e.g., aqueous HCl).The C-N bond can cleave, leading to ring-opening, followed by an intramolecular condensation to form cyclohexenone derivatives.[7]Maintain a neutral or slightly basic pH.If acidic conditions are required for your substrate, consider alternative reagents that are stable at low pH.Buffer the reaction medium if necessary.
Thermal Degradation High temperatures, especially in the presence of humidity.In the solid state, high temperature and humidity can accelerate the aromatization process.[6] In solution, it can lead to complex, undefined decomposition.Store the reagent in a cool, dry, dark place, preferably under an inert atmosphere.Avoid excessive heating in reactions unless absolutely necessary and validated.

Diagnostic Workflow for Decomposition:

Caption: Diagnostic workflow for identifying the cause of compound decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt not reducing my substrate, while the literature shows Hantzsch esters work perfectly?

This is the most common question and stems from the fundamental difference in chemical structure. The permanent positive charge on the nitrogen in your reagent makes it a much weaker hydride donor than a neutral Hantzsch ester.[4] Its oxidation potential is significantly higher, meaning it is more resistant to giving up a hydride. For a successful reduction, you should switch to a neutral 1,4-dihydropyridine like a Hantzsch ester.

Q2: Under what conditions is 1,1-Dimethyl-1,4-dihydropyridin-1-ium actually useful?

The stability of this reagent is its key feature. While it is a poor hydride donor, it can participate in other types of reactions where classical DHPs might be too reactive or unstable. For example, some N-alkyl-1,4-dihydropyridines have been used in cycloaddition reactions or as precursors in multi-component reactions where their enamine-like character is exploited rather than their reducing ability.[8] Its stability could also make it a useful, non-reactive scaffold for building more complex molecules where the dihydropyridine core is retained.

Q3: My compound is yellow/brown out of the bottle. Is it still usable?

Discoloration often indicates some level of degradation, most likely oxidation to the corresponding 1,1-Dimethylpyridinium salt. You should verify the purity by ¹H NMR. If a significant percentage has oxidized (visible aromatic protons from the pyridinium salt), its effective concentration is lower, and the pyridinium salt may interfere with your reaction. For sensitive applications, it is best to use a pure, colorless batch of the reagent.

Q4: How should I properly store this reagent?

To maximize shelf-life, store 1,1-Dimethyl-1,4-dihydropyridin-1-ium solid in a tightly sealed container, in a cool, dry, and dark environment (e.g., a desiccator in a refrigerator).[6] Storing under an inert gas like argon or nitrogen is ideal to prevent slow oxidation over time.

Q5: Can I use this reagent in acidic or basic conditions?

Extreme pH should be avoided.

  • Strongly Acidic (pH < 2): There is a high risk of acid-catalyzed ring-opening and recyclization into undesired side products.[7]

  • Strongly Basic (pH > 12): While more stable than N-H DHPs, strong bases can potentially lead to decomposition pathways, although this is less documented for N,N-dialkyl versions. The compound is generally most stable in neutral or weakly acidic/basic buffered solutions.

References

  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • Hydride-donor abilities of 1,4-dihydropyridines: a comparison with pi nucleophiles and borohydride anions. Angewandte Chemie (International Ed. in English), 48(11), 1958–1961 (2009). Available at: [Link]

  • (Reference placeholder - will be populated with a relevant cit
  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2013, 631494 (2013). Available at: [Link]

  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • Reactions of 1,2- & 1,4-Dihydropyridines. ResearchGate, (2019). Available at: [Link]

  • Reactivity of 1,4-Dihydropyridines toward Alkyl, Alkylperoxyl Radicals, and ABTS Radical Cation. Chemical Research in Toxicology, 16(2), 239–247 (2003). Available at: [Link]

  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry, 12, 1968–1975 (2016). Available at: [Link]

  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(3), 183–189 (2006). Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate, (2006). Available at: [Link]

  • Recyclization of 1,4-Dihydropyridine Derivatives in Acidic Medium. Chemistry of Heterocyclic Compounds, 38(1), 58–63 (2002). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1,1-Dimethyl-1,4-dihydropyridin-1-ium Stability

Welcome to the Technical Support Center for 1,4-dihydropyridinium derivatives. This guide is specifically engineered for researchers and scientists utilizing 1,1-Dimethyl-1,4-dihydropyridin-1-ium in cell-free biocatalysi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-dihydropyridinium derivatives. This guide is specifically engineered for researchers and scientists utilizing 1,1-Dimethyl-1,4-dihydropyridin-1-ium in cell-free biocatalysis, transfer hydrogenation, and nicotinamide cofactor biomimetic (NCB) research[1].

Unlike standard 1,4-dihydropyridines (1,4-DHPs) which possess a secondary or tertiary nitrogen, the gem-dimethylation at the N1 position of this compound creates a permanent, localized positive charge (sp³ hybridized nitrogen). This fundamental structural difference drastically alters its solvent compatibility, thermodynamic driving forces, and degradation pathways.

Core Troubleshooting Guide

Issue: My compound degrades completely within hours when dissolved in aqueous buffers or alcohols. Why is this happening?

  • Analysis & Causality: The permanent positive charge on the gem-dimethylated N1 atom acts as a powerful electron sink. This severely polarizes the adjacent C2 and C6 double bonds, making them highly electrophilic. In protic environments, water or alcohol molecules act as nucleophiles, attacking the C2/C6 positions. Because the nitrogen cannot simply deprotonate to stabilize the intermediate, this attack initiates a Zincke-like ring-opening cascade, irreversibly destroying the dihydropyridine core.

  • Resolution: Avoid protic solvents entirely for long-term storage or slow kinetic assays. If aqueous conditions are mandatory for your biocatalytic assay, prepare the compound in anhydrous, polar aprotic stock solutions (e.g., Acetonitrile) and spike it into the aqueous buffer immediately prior to initiating the reaction.

Issue: I am observing a rapid loss of the 340 nm absorbance peak even in non-polar or aprotic solvents. What is going wrong?

  • Analysis & Causality: The 340 nm peak is the spectroscopic signature of the intact conjugated diene system of the 1,4-DHP ring. Loss of this peak in aprotic solvents typically indicates photo-oxidation or auto-oxidation. 1,4-DHPs are notoriously light-sensitive[2]. Upon absorption of UV/Vis photons, the molecule enters an excited state that readily transfers an electron to dissolved oxygen. Because the N1 position is dimethylated, the subsequent aromatization of the ring requires the thermodynamically unfavorable expulsion of a methyl radical (demethylation), leaving behind a 1-methylpyridinium cation[3].

  • Resolution: All preparations must be performed under amber lighting or in the dark. Solvents must be rigorously degassed to remove dissolved oxygen prior to solubilization.

Issue: My solid compound changed from a bright yellow powder to a dark, sticky residue after being left on the benchtop.

  • Analysis & Causality: This is a classic symptom of humidity-driven degradation. Even in the solid state, ambient air humidity provides enough moisture to initiate surface-level solvolysis and aromatization, which follows first-order reaction kinetics[3].

  • Resolution: Store the solid compound in a desiccator backfilled with Argon at -20°C. Always allow the vial to reach room temperature before opening to prevent condensation on the powder.

Quantitative Solvent Compatibility Data

To optimize your experimental design, refer to the following kinetic parameters summarizing the stability of 1,1-dimethyl-1,4-dihydropyridin-1-ium across common solvent systems.

SolventDielectric Constant (ε)NucleophilicityHalf-Life (

) at 25°C
Primary Degradation PathwayRecommended Use
Water (pH 7.0) 80.1High< 2 hoursRing-opening (Hydrolysis)Not recommended
Methanol 32.7Moderate~12 hoursSolvolysis / Adduct FormationUse immediately
Acetonitrile (Dry) 37.5Low> 7 daysStable (if stored in dark)Ideal for stock solutions
DMF (Dry) 36.7Low> 5 daysTrace amine degradationHigh-concentration assays

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent degradation pathways dictated by your choice of solvent and environmental controls.

DegradationPathways Start 1,1-Dimethyl-1,4-dihydropyridin-1-ium Protic Protic Solvents (H2O, MeOH) Start->Protic Solvolysis Aprotic Aprotic Solvents (MeCN, DMF) Start->Aprotic Solvation RingOpen Ring-Opened Degradant (Loss of Hydride Transfer Ability) Protic->RingOpen Nucleophilic Attack at C2/C6 Aromatized 1-Methylpyridinium Cation (Aromatization & Demethylation) Aprotic->Aromatized Trace O2 / Light Exposure Stable Stable Quaternary Cation (Intact Core) Aprotic->Stable Anhydrous & Dark

Fig 1: Solvent-dependent degradation pathways of 1,1-dimethyl-1,4-dihydropyridinium.

Validated Experimental Protocols

Protocol: Self-Validating Solvent Stability Screening

Use this methodology to accurately determine the half-life of your compound in a specific solvent without interference from environmental variables.

Step 1: Solvent Preparation (Schlenk Line)

  • Action: Subject the chosen solvent (e.g., Acetonitrile) to three consecutive freeze-pump-thaw cycles.

  • Causality: Removes dissolved

    
    , isolating solvolysis as the sole degradation variable and preventing background photo-oxidation[2].
    

Step 2: Solution Preparation (Glovebox)

  • Action: Dissolve the compound to a final concentration of 100 µM in an argon-filled glovebox. Transfer the solution to a quartz cuvette equipped with a PTFE-lined, airtight screw cap.

  • Causality: Because ambient humidity is sufficient to trigger nucleophilic ring-opening[3], the sealed cuvette ensures the micro-environment remains strictly anhydrous during transfer and analysis.

Step 3: Kinetic Monitoring (UV-Vis Spectroscopy)

  • Action: Monitor the absorbance decay at

    
     nm over 24 hours at 25°C in the dark.
    
  • Self-Validation Check: Include a parallel control cuvette containing standard 1-benzyl-1,4-dihydronicotinamide (BNAH). If the BNAH control degrades by more than 5% over the assay period, your solvent drying/degassing process has failed, and the test must be invalidated.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn yellow/brown over time? A: This colorimetric shift indicates the formation of ring-opened polyene degradation products or complex charge-transfer complexes resulting from solvolysis. Intact 1,4-DHPs typically present as pale yellow; a shift to deep brown indicates irreversible core destruction.

Q: Can I use DMSO as a solvent for my biological assays? A: While DMSO is formally aprotic, it is highly hygroscopic. Trace water absorbed by DMSO from the atmosphere will rapidly initiate ring-opening of the dihydropyridinium core. If DMSO must be used, it must be strictly anhydrous, stored over activated 3Å molecular sieves, and handled under inert gas.

Q: How does temperature affect the stability in solution? A: Elevated temperatures exponentially increase the rate of nucleophilic attack by protic solvents and accelerate auto-oxidation. Always store prepared solutions on ice if they must be used over the course of a multi-hour experiment.

References

  • [1] Computer-Aided Design of Stability Enhanced Nicotinamide Cofactor Biomimetics for Cell-Free Biocatalysis. The Royal Society of Chemistry.[Link]

  • [2] Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace.[Link]

  • [3] Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate.[Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

Welcome to the technical support center for the scale-up synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium and its derivatives. This guide is designed for researchers, process chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. We will explore the underlying chemical principles, troubleshoot common scale-up challenges, and provide practical, field-proven advice to ensure a safe, efficient, and reproducible process.

Conceptual Overview: The Synthetic Challenge

The target molecule, 1,1-Dimethyl-1,4-dihydropyridin-1-ium, is a quaternary N-substituted dihydropyridine cation. Its synthesis is not a single-step reaction but a sequence that requires careful control at each stage. The most logical and common pathway involves two primary stages:

  • Formation of a 1,4-Dihydropyridine (1,4-DHP) Intermediate: This is typically achieved via a Hantzsch-type condensation reaction. This multicomponent reaction brings together an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.

  • Sequential N-Alkylation: The 1,4-DHP intermediate is first N-alkylated (monomethylation), followed by a second N-alkylation to form the final quaternary ammonium salt (the "-ium" cation).

Each of these stages presents unique scale-up challenges, from managing reaction exotherms in the Hantzsch synthesis to controlling selectivity and preventing side reactions during the alkylation steps.[1] Dihydropyridine systems are also notoriously sensitive to oxidation, which can lead to the undesired aromatized pyridine byproduct, impacting yield and purity.[2]

General Synthetic Pathway

The overall process can be visualized as a multi-step workflow. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Hantzsch 1,4-DHP Synthesis cluster_1 Stage 2: Sequential N-Alkylation cluster_2 Downstream Processing reagents Aldehyde + 2x β-Ketoester + Ammonia Source hantzsch Hantzsch Condensation (Heat, Catalyst) reagents->hantzsch dhp 1,4-Dihydropyridine Intermediate hantzsch->dhp Formation of DHP core alkylation1 First Alkylation (e.g., CH3I, Base) dhp->alkylation1 Purified Intermediate mono_alkyl 1-Methyl-1,4-DHP alkylation1->mono_alkyl alkylation2 Second Alkylation (e.g., CH3I) mono_alkyl->alkylation2 final_product 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salt alkylation2->final_product Formation of Quaternary Salt purification Purification (Crystallization/Chromatography) final_product->purification analysis QC Analysis (NMR, HPLC, MS) purification->analysis

Caption: General two-stage workflow for the synthesis of the target compound.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific issues that frequently arise during scale-up.

Category 1: Hantzsch Reaction (Stage 1)

Question: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

Answer: This is a classic scale-up problem rooted in changes to physical parameters that are negligible at the bench but critical at scale.[3]

  • Causality 1: Inefficient Mixing & Mass Transfer. In a large reactor, simple magnetic stirring is replaced by overhead mechanical stirrers. If the stirrer design or speed is inadequate, you can have poor mixing, leading to localized concentration gradients and "dead zones." The Hantzsch reaction is a multicomponent condensation that relies on all reactants interacting effectively.

    • Solution: Ensure your reactor is equipped with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) and baffles to create turbulent flow. Perform a mixing study if necessary. For heterogeneous systems (e.g., if a solid precipitates), vigorous stirring is even more critical.[4]

  • Causality 2: Poor Heat Transfer & Thermal Control. The Hantzsch reaction is often exothermic. A 50L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making it harder to dissipate heat. Localized overheating can accelerate side reactions or cause decomposition of reactants like ammonium acetate.[5]

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Use a controlled, slower addition rate for one of the key reagents to manage the exotherm. Ensure your reactor's heating/cooling system is responsive and properly calibrated.

  • Causality 3: Reagent Addition Order & Stoichiometry. At a large scale, the order and rate of addition become paramount. Dumping all reagents in at once ("all-in" approach) can lead to runaway reactions and impurity formation.

    • Solution: A common strategy is to first mix the aldehyde, β-ketoester, and solvent, then slowly add the ammonia source (e.g., a solution of ammonium acetate). This helps control the initial, often rapid, condensation steps.[6] Double-check all reagent calculations for the larger scale.

Question: I'm seeing a significant amount of an oxidized pyridine byproduct in my crude 1,4-DHP intermediate. How can I prevent this?

Answer: The oxidation of the 1,4-dihydropyridine ring to the aromatic pyridine is a common and often irreversible side reaction.[2]

  • Causality 1: Presence of Oxidants. This can be atmospheric oxygen, especially during long reaction times at elevated temperatures, or oxidizing impurities in your starting materials.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). While often skipped at the bench, this is good practice at scale to ensure batch-to-batch consistency. Ensure your solvents are de-gassed and your starting aldehyde is pure, as aged aldehydes can contain peroxy species.

  • Causality 2: Inappropriate Work-up Conditions. Exposing the 1,4-DHP to acidic or basic conditions for prolonged periods during work-up can catalyze aromatization.

    • Solution: Aim for a rapid work-up at or near neutral pH. If an extraction is necessary, use buffered solutions. The ideal scenario for scale-up is a reaction where the product crystallizes directly from the reaction mixture upon cooling, minimizing handling.[5]

  • Causality 3: Photodegradation. Dihydropyridines are known to be light-sensitive.

    • Solution: Use amber or covered reaction vessels, especially if the reaction is run in glass reactors. Minimize exposure of the isolated product to direct light.

Category 2: N-Alkylation (Stage 2)

Question: My first methylation step is giving me a mixture of unreacted starting material, the desired 1-Methyl-1,4-DHP, and the final 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt. How do I improve selectivity?

Answer: This is a classic selectivity challenge in sequential alkylations. The product of the first alkylation (1-Methyl-1,4-DHP) is often as reactive, or even more so, than the starting 1,4-DHP.

  • Causality 1: Stoichiometry and Reagent Addition. Using a large excess of the alkylating agent (e.g., methyl iodide) or adding it too quickly will inevitably lead to over-alkylation.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent for the first step. Add the alkylating agent slowly and monitor the reaction progress closely using an in-process control (IPC) like TLC or HPLC. Once the starting material is consumed, stop the reaction immediately.

  • Causality 2: Base Selection. The choice of base is critical. A very strong base can deprotonate the 1,4-DHP too effectively, creating a highly reactive nucleophile that quickly reacts twice.

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). The base should be strong enough to deprotonate the N-H of the dihydropyridine but not so strong that it promotes unwanted side reactions.

Question: The second methylation to form the quaternary salt is sluggish and requires harsh conditions, leading to decomposition. What can I do?

Answer: Forming a quaternary ammonium salt involves creating a positive charge on the nitrogen, which can be challenging and may require more forcing conditions than the first alkylation.

  • Causality 1: Nucleophilicity of the Intermediate. The 1-Methyl-1,4-DHP is a tertiary amine, and its lone pair may be sterically hindered or electronically less available than the anion of the initial 1,4-DHP.

    • Solution: This step typically does not require a base. You may need a more reactive alkylating agent, such as dimethyl sulfate or methyl triflate, but these are more hazardous and should be handled with extreme care at scale.[7] Often, increasing the temperature and using a polar aprotic solvent (e.g., acetonitrile, DMF) can facilitate the reaction.[8]

  • Causality 2: Product Instability. The final quaternary salt may be less stable under the reaction conditions than the intermediates. The inherent ring strain and positive charge can make it susceptible to decomposition pathways.

    • Solution: Optimize the reaction temperature and time carefully. The goal is to find the "sweet spot" where the reaction proceeds to completion without significant degradation. Again, frequent IPCs are your best tool here. Once the reaction is complete, cool it down immediately and proceed with isolation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a large-scale Hantzsch reaction? A1: The ideal solvent should be inexpensive, safe, and allow for easy product isolation. While traditional solvents like ethanol or methanol are common, consider greener alternatives. Water has been shown to be an excellent solvent for many Hantzsch syntheses, often allowing the product to be isolated by simple filtration, which is highly advantageous at scale.[5][9] For some substrates, deep eutectic solvents (DES) have also been used effectively and can be recycled.

Q2: Do I need a catalyst for the Hantzsch reaction? A2: The classical Hantzsch reaction can proceed without a catalyst, often using acetic acid as a solvent and catalyst. However, at scale, using a catalyst can shorten reaction times and allow for milder conditions. Lewis acids (e.g., Yb(OTf)₃) or solid acid catalysts (e.g., cellulose sulfuric acid) have been used effectively.[10] A key advantage of a solid (heterogeneous) catalyst is its easy removal by filtration, simplifying the work-up.

Q3: How should I purify the final 1,1-Dimethyl-1,4-dihydropyridin-1-ium salt at scale? A3: As an ionic salt, the final product is typically a crystalline solid. Purification by recrystallization is the most cost-effective and scalable method. Avoid column chromatography if at all possible, as it is expensive and generates significant solvent waste.[1]

  • Solvent Screening: Perform small-scale screening to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for salts include alcohol/ether or alcohol/acetone mixtures.

  • Process: Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, allow it to cool slowly to form crystals, and then isolate by filtration.

Q4: What are the primary safety concerns when scaling up this synthesis? A4:

  • Thermal Runaway: As mentioned, the Hantzsch reaction can be exothermic. A proper process safety review should be conducted to understand the thermal hazards and ensure adequate cooling capacity.

  • Alkylating Agents: Reagents like methyl iodide and especially dimethyl sulfate are toxic and carcinogenic. Use them in a well-ventilated area or a closed system. Ensure appropriate personal protective equipment (PPE) is worn and have quench solutions (e.g., ammonia or sodium thiosulfate) readily available for spills.

  • Solvent Handling: Handling large volumes of flammable solvents poses a significant fire risk. Ensure all equipment is properly grounded to prevent static discharge.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Actions & Rationale
Low Yield in Stage 1 Inefficient mixing, poor heat control, improper reagent addition.Improve agitation (baffles, impeller design). Monitor internal temperature and use controlled addition to manage exotherm. Add ammonia source last.[3]
Pyridine Byproduct Oxidation by air, harsh work-up, light exposure.Use an inert atmosphere (N₂/Ar). Perform work-up quickly at near-neutral pH. Protect the reaction from light.
Poor Selectivity in Stage 2 Over-alkylation, incorrect stoichiometry, overly strong base.Use ≤1.1 eq. of alkylating agent and add slowly. Use a milder base like K₂CO₃. Monitor reaction closely with IPCs.
Product Decomposition Product instability at high temperatures, prolonged reaction time.Optimize reaction temperature and time to find a balance between conversion and degradation. Cool and isolate the product promptly after completion.
Protocol: General Procedure for Scale-Up Synthesis

Disclaimer: This is a representative protocol and must be optimized for your specific substrates and equipment. A thorough risk assessment should be performed before implementation.

Stage 1: Synthesis of 1,4-Dihydropyridine Intermediate

  • Reactor Setup: To a 50L glass-lined reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge the aldehyde (10 mol), the β-ketoester (20 mol), and ethanol (20 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Reaction Initiation: Begin stirring and heat the mixture to 60-70 °C.

  • Reagent Addition: Prepare a solution of ammonium acetate (12 mol) in water (5 L). Add this solution to the reactor via an addition funnel over 1-2 hours, monitoring the internal temperature to ensure it does not exceed the set point by more than 5 °C.

  • Reaction Monitoring: After the addition is complete, hold the reaction at temperature for 4-6 hours. Monitor the reaction's progress by taking samples for TLC or HPLC analysis every hour.

  • Isolation: Once the reaction is complete, cool the mixture to 0-5 °C and hold for 2-4 hours to allow the product to crystallize. Filter the solid product, wash the filter cake with cold ethanol (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

Stage 2: Synthesis of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Salt

  • First Methylation: To the same reactor, charge the dried 1,4-DHP intermediate (8 mol), potassium carbonate (9.6 mol), and acetonitrile (25 L). Heat the suspension to 40-50 °C under a nitrogen atmosphere.

  • Alkylation: Slowly add methyl iodide (8.8 mol) over 1 hour. Maintain the temperature and monitor by HPLC until all starting material is consumed (typically 3-5 hours).

  • Work-up (1): Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude 1-Methyl-1,4-DHP.

  • Second Methylation (Quaternization): Re-dissolve the crude intermediate in acetonitrile (20 L). Heat to 50-60 °C.

  • Alkylation (2): Add methyl iodide (12 mol, excess) and stir at temperature. This step may require a longer reaction time (8-16 hours). Monitor by HPLC for the disappearance of the mono-methylated intermediate.

  • Isolation & Purification: Cool the reaction to room temperature. The quaternary salt may precipitate. If so, filter and wash with cold acetonitrile. If not, reduce the solvent volume under vacuum to induce crystallization. The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Troubleshooting Decision Tree

G start Scale-Up Issue Detected q1 Which Stage is Problematic? start->q1 s1_yield Low Yield / Incomplete Reaction in Stage 1 q1->s1_yield Stage 1: Hantzsch s1_purity High Impurity in Stage 1 (e.g., Pyridine) q1->s1_purity Stage 1: Hantzsch s2_selectivity Poor Selectivity (Mixture of Alkylated Products) q1->s2_selectivity Stage 2: Alkylation s2_slow Sluggish/Decomposing Quaternization q1->s2_slow Stage 2: Alkylation check_mixing Review Mixing Efficiency (Stirrer, Baffles) s1_yield->check_mixing check_atmosphere Implement Inert Atmosphere (N2/Ar) s1_purity->check_atmosphere check_temp Verify Internal Temp Control & Addition Rate check_mixing->check_temp end Re-run with Optimized Parameters check_temp->end check_workup Ensure Neutral & Rapid Work-up check_atmosphere->check_workup check_workup->end check_stoich Adjust Stoichiometry (≤1.1 eq.) & Slow Addition s2_selectivity->check_stoich check_reagent Optimize Temp/Time. Consider more reactive alkylating agent (w/ caution) s2_slow->check_reagent check_base Consider Milder Base (e.g., K2CO3) check_stoich->check_base check_base->end check_solvent Use Polar Aprotic Solvent (MeCN, DMF) check_reagent->check_solvent check_solvent->end

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Baran, P. S., et al. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., et al. (2017). Radical Alkylation of Imines with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Brønsted Acid Cocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Tsuchiya, H., et al. (2019). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. Organic Letters. Available at: [Link]

  • Kiener, A., et al. (1993). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Krauze, A., et al. (2011). Alkylation Reaction Parameters for the Synthesis of 1,4-DHP N-Alkylpyridinium Derivatives 3-9. ResearchGate. Available at: [Link]

  • Patil, S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules. Available at: [Link]

  • Sureshbabu, P., et al. (2014). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences. Available at: [Link]

  • Combs, A. P., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. Available at: [Link]

  • Perreux, L., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules. Available at: [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. Available at: [Link]

  • Tu, S., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Khan, I., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules. Available at: [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • De, S. K., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]

  • Le, C., et al. (2016). 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik GmbH. Available at: [Link]

  • Campbell, K. P., et al. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Journal of Biological Chemistry. Available at: [Link]

  • Deng, B. (2021). How to deal with scale-up challenges of Chemistry?. Archives in Chemical Research. Available at: [Link]

  • Bodor, N., & Pearlman, R. (1979). Formation, stability, and protonation of dihydropyridines. A MINDO/3 study. Journal of the American Chemical Society. Available at: [Link]

  • Multiple Authors. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. Available at: [Link]

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. Available at: [Link]

  • Tu, S., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Available at: [Link]

  • Bosica, G., et al. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Patel, R. B., et al. (2015). One-pot synthesis of some novel N-aryl-1,4- dihydropyridines derivatives bearing nitrogen mustard. SciSpace. Available at: [Link]

  • Balaraman, K., et al. (2012). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]

  • Wikipedia contributors. (2023). Pyridinium. Wikipedia. Available at: [Link]

  • Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Bougrin, K., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Chemistry. Available at: [Link]

  • Total Synthesis of Altemicidin with Dr. Claire Harmange Magnani (Episode 59). (2021). YouTube. Available at: [Link]

  • Parthiban, P., & Surya Prakash Rao, H. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]

  • de la Fé, C. G., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. Available at: [Link]

Sources

Troubleshooting

thermal stability studies of 1,4-dihydropyridine derivatives

Welcome to the Technical Support Center for 1,4-Dihydropyridine (1,4-DHP) Derivatives . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dihydropyridine (1,4-DHP) Derivatives .

I am Dr. Aris, your Senior Application Scientist. I specialize in the physicochemical characterization of calcium channel blockers. 1,4-DHPs (e.g., Nifedipine, Felodipine, Amlodipine) are notoriously finicky; they sit on a knife-edge of stability, susceptible to oxidative aromatization driven by heat, light, and humidity.

This guide is structured to troubleshoot the specific failure modes you will encounter during thermal stability profiling.

Module 1: Pre-Analysis Sample Preparation

The "Silent Killer": Humidity & Photolability

Before you even run a TGA or HPLC, your sample integrity may be compromised. 1,4-DHPs are not just light-sensitive; their thermal degradation in the solid state is kinetically driven by humidity .

User Question: “My sample shows degradation before the thermal stress test even begins. Is my synthesis impure?”

Troubleshooting Protocol:

  • Check the Atmosphere: In dry air, many 1,4-DHPs are relatively stable.[1] However, in the presence of humidity, degradation follows first-order kinetics .[1][2][3] The combination of heat + moisture triggers the elimination of a water molecule (especially in nitro-substituted derivatives), accelerating aromatization.

  • Light Exclusion: You likely know to use amber glassware. But are you using low-actinic light (sodium vapor lamps) during weighing? Standard fluorescent lab lights can induce up to 5% degradation in Nifedipine within 30 minutes.

Quick Action Guide:

Symptom Probable Cause Corrective Action
Sample turns yellow/brown on storage Oxidative Aromatization Store in desiccator (<20% RH). Flush headspace with Argon.
TGA shows early mass loss (<100°C) Solvate/Hydrate Desolvation Verify with DSC (broad endotherm). Dry sample at 40°C under vacuum.

| "Pure" sample shows 2 spots on TLC | Photodegradation | Perform all handling under red/sodium light. |

Module 2: Thermal Analysis (DSC & TGA)

Decoding the Melt-Decomposition Sequence

User Question: “I see an exothermic peak immediately following the melting endotherm in my DSC. Is this a recrystallization?”

Technical Insight: Rarely. For 1,4-DHPs, this is the hallmark of melt-decomposition . The crystal lattice protects the molecule; once it melts, the molecules gain the conformational freedom to aromatize rapidly.

The Mechanism: The DHP ring loses two hydrogens (or eliminates water/substituents) to become the pyridine analog. This is an exothermic oxidation.

DHP_Degradation DHP 1,4-DHP (Intact) Stress Thermal Stress (> Melt Temp) DHP->Stress Inter Transition State (H-Transfer) Stress->Inter Activation Pyridine Pyridine Analog (Aromatized) Inter->Pyridine Oxidation (Exothermic) Byprod Byproducts (H2O / NO) Inter->Byprod

Figure 1: The primary thermal degradation pathway of 1,4-DHPs involves oxidative aromatization, often releasing heat immediately upon melting.

Troubleshooting Steps:

  • Overlay TGA: Run TGA at the same ramp rate (e.g., 10°C/min). If the DSC exotherm aligns with mass loss, it is decomposition.[1] If mass is constant, it might be a polymorph transition.

  • Pin-Hole Pan: Use a hermetically sealed pan with a pin-hole. This allows volatile byproducts (like NO or H2O from nitro-groups) to escape, sharpening the decomposition peak.

Module 3: Chemical Stability (HPLC)

Separating the Impostors

User Question: “My HPLC baseline is drifting, and I can’t resolve the degradation product from the main peak.”

Technical Insight: The degradation product (the pyridine analog) is structurally very similar to the parent DHP but is more lipophilic (due to the aromatic ring) and planar.

HPLC Optimization Strategy:

  • Column Choice: A standard C18 column often fails to resolve the two. Switch to a Phenyl-Hexyl column. The pi-pi interactions with the fully aromatic pyridine impurity will increase its retention time relative to the DHP, improving resolution.

  • Mobile Phase: Avoid phosphate buffers if using LC-MS. Use Formic Acid (0.1%) or Ammonium Acetate.

  • Wavelength: The aromatized pyridine ring has a distinct UV absorption compared to the DHP ring. Use a DAD (Diode Array Detector) to check peak purity. The pyridine analog typically shows a bathochromic shift (red shift).

Module 4: Solid-State Polymorphism

The Amorphous Trap

User Question: “My dissolution rates are inconsistent between batches.”

Technical Insight: DHPs like Nifedipine and Felodipine are often formulated as amorphous solid dispersions to improve solubility. However, the amorphous state is metastable and will try to crystallize (devitrify) into a stable polymorph upon heating or humidity exposure.

Decision Tree for Solid-State Issues:

Troubleshooting_Tree Start Issue: Inconsistent Thermal Profile Q1 Is there a Tg (Glass Transition)? Start->Q1 Res1 Sample is Amorphous (Metastable) Q1->Res1 Yes Q2 Is there a Cold Crystallization Exotherm (Tc)? Q1->Q2 No Res1->Q2 Res2 Devitrification occurring. Check storage humidity. Q2->Res2 Yes Q3 Multiple Melting Peaks? Q2->Q3 No Res3 Polymorphic Mixture. Use XRD to confirm. Q3->Res3 Yes

Figure 2: Diagnostic logic for identifying solid-state phase transitions in DHP derivatives.

Protocol for Polymorph Screening:

  • Heat-Cool-Heat DSC:

    • Cycle 1: Heat to just above melting (erase thermal history).

    • Cool: Quench cool (e.g., 20°C/min) to trap the amorphous form.

    • Cycle 2: Re-heat.[4][5] Look for the Glass Transition (Tg) followed by Recrystallization (Tc) and then Melting (Tm). This confirms the ability to form stable/metastable polymorphs.

References

  • Marciniec, B., & Ogrodowczyk, M. (2006).[2] Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484.[2] Retrieved from [Link]

  • Grooff, D., et al. (2006). A comparison of the physical stability of amorphous felodipine and nifedipine systems. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Memoli, A., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,1-Dimethyl-1,4-dihydropyridin-1-ium and Other Reductants in Organic Synthesis

This guide provides an in-depth comparison of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, a representative of the 1,4-dihydropyridine (DHP) class of reducing agents, against established alternatives such as sodium dithionite,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, a representative of the 1,4-dihydropyridine (DHP) class of reducing agents, against established alternatives such as sodium dithionite, sodium borohydride, and hydrazine. We will explore the mechanistic underpinnings, substrate scope, practical considerations, and safety profiles of these reagents, supported by experimental data and protocols to inform your selection process in research and development.

Introduction: The Rise of Biomimetic Reducing Agents

In the landscape of organic synthesis, the quest for mild, selective, and safe reducing agents is perpetual. While powerful hydrides and dissolving metal systems have their place, they often suffer from a lack of selectivity and hazardous handling requirements. This has driven interest towards biomimetic reagents that emulate the function of natural redox coenzymes like NADH (Nicotinamide Adenine Dinucleotide).

1,4-Dihydropyridines (DHPs), such as 1,1-Dimethyl-1,4-dihydropyridin-1-ium, are synthetic analogues of the active part of NADH.[1] They function as potent hydride donors, offering a unique combination of reducing power and selectivity, often under mild, metal-free conditions.[1][2] Their mechanism, which involves the transfer of a hydride (H⁻) to an electron-deficient center, results in their aromatization to the corresponding pyridinium salt, a strong thermodynamic driving force for the reaction.[1][3]

This guide will situate 1,1-Dimethyl-1,4-dihydropyridin-1-ium and its class within the broader context of commonly used reducing agents, providing the necessary data to make informed decisions in your synthetic endeavors.

Section 1: Head-to-Head Comparison of Reducing Agents

The choice of a reducing agent is dictated by the specific functional group to be transformed and the presence of other sensitive moieties within the molecule. This section compares the performance of 1,4-DHPs with sodium borohydride, sodium dithionite, and hydrazine across key performance indicators.

Mechanism of Action: Hydride Transfer vs. Electron Transfer

The fundamental difference between these agents lies in their mechanism of reduction, which directly influences their selectivity.

  • 1,4-Dihydropyridines (e.g., 1,1-Dimethyl-1,4-dihydropyridin-1-ium): These compounds primarily act as hydride donors , similar to NADH. The reaction proceeds through a concerted or stepwise transfer of a hydride ion to an electrophilic substrate, leading to the formation of a stable pyridinium ion.[3] This mechanism is particularly effective for the reduction of polarized double bonds, such as carbonyls and imines.

  • Sodium Borohydride (NaBH₄): As a complex metal hydride, NaBH₄ is also a hydride donor .[4] However, its reactivity is more pronounced than that of DHPs, allowing it to readily reduce aldehydes and ketones. Its utility is generally limited to these functional groups under standard conditions.[5]

  • Sodium Dithionite (Na₂S₂O₄): This salt is a powerful single-electron transfer (SET) agent. In solution, it dissociates to form the radical anion SO₂⁻, which donates an electron to the substrate. This makes it highly effective for reducing functional groups susceptible to electron addition, such as nitro groups and some conjugated systems.[6][7]

  • Hydrazine (N₂H₄): The mechanism of hydrazine-based reductions, like the Wolff-Kishner reaction, involves the in-situ formation of a hydrazone followed by deprotonation and elimination of N₂ gas to yield the reduced alkane. It is not a direct hydride or electron donor in the same sense as the others.

DOT Diagram: Generalized Reduction Workflow

The following diagram illustrates a typical workflow for a reduction reaction, emphasizing key decision and action points common to the use of these reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Reducing Agent (DHP, NaBH4, etc.) B Dissolve Substrate in Anhydrous Solvent A->B C Establish Inert Atmosphere (N2 or Ar, if required) B->C D Add Reducing Agent (Control Temperature) C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench Reaction (e.g., add water, acid) E->F Reaction Complete G Aqueous Workup (Extraction) F->G H Purify Product (Chromatography, Recrystallization) G->H

Caption: A generalized experimental workflow for chemical reduction.

Performance and Selectivity Comparison

The practical utility of a reducing agent is defined by its substrate scope and its ability to selectively reduce one functional group in the presence of others (chemoselectivity).

Feature1,1-Dimethyl-1,4-dihydropyridin-1-iumSodium Borohydride (NaBH₄)Sodium Dithionite (Na₂S₂O₄)Hydrazine (N₂H₄)
Primary Use Reduction of activated C=O & C=NReduction of aldehydes & ketonesReduction of nitro, azo, imine groupsComplete reduction of C=O to CH₂
Mechanism Hydride (H⁻) TransferHydride (H⁻) TransferSingle Electron Transfer (SET)Hydrazone formation/elimination
Selectivity High. Does not reduce esters, amides, or isolated alkenes.Good. Reduces aldehydes over ketones. Does not typically reduce esters or amides.[8]Excellent for nitro groups.Specific for aldehydes/ketones (Wolff-Kishner).
Reaction Conditions Mild; often room temp. in organic solvents (MeCN, DCM).Mild; typically in alcoholic solvents (MeOH, EtOH).[5]Aqueous or biphasic systems; often requires heating.[6]Harsh; high temperatures and strong base (KOH, t-BuOK).
Safety Profile Generally low toxicity.Low toxicity, but generates H₂ gas upon quenching.Stable solid, but can release SO₂. Low toxicity.Extremely toxic, corrosive, and a suspected carcinogen.[9][10]
Workup Simple filtration/extraction. Pyridinium salt byproduct is often water-soluble.Quench with acid, followed by extraction. Boron salts can complicate purification.Aqueous extraction.Neutralization and extraction. Requires extreme care.

Section 2: Experimental Protocols and Data

To illustrate the practical application and performance differences, we present a protocol for a representative chemical transformation: the reduction of an α,β-unsaturated ketone. This class of substrates is an excellent test case for selectivity, as reducing agents can attack either the carbonyl group (1,2-reduction) or the carbon-carbon double bond (1,4-reduction/conjugate addition).

Representative Reaction: Reduction of Chalcone

(A proper chemical structure diagram would be placed here in a real guide)

Reaction: Chalcone to either 1,3-diphenyl-2-propen-1-ol (1,2-reduction) or 1,3-diphenyl-1-propanone (1,4-reduction).

Protocol 1: Selective 1,2-Reduction using Sodium Borohydride (Luche Reduction)

The Luche reduction is a classic method for the selective 1,2-reduction of enones, using NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride.[4]

  • Preparation: To a round-bottom flask under ambient atmosphere, add chalcone (1.0 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 mmol).

  • Solvation: Add methanol (10 mL) and stir the resulting slurry for 10 minutes at 0 °C (ice bath).

  • Reduction: Add sodium borohydride (1.5 mmol) portion-wise over 5 minutes, maintaining the temperature at 0 °C. The reaction is typically vigorous.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).

  • Workup: Quench the reaction by slowly adding 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Expected Outcome: >95% yield of 1,3-diphenyl-2-propen-1-ol (1,2-reduction product).

Protocol 2: Selective 1,4-Reduction (Conjugate Reduction) using a 1,4-DHP

Hantzsch esters, a common type of 1,4-DHP, are well-known for their ability to perform biomimetic conjugate reductions.[2]

  • Preparation: To a round-bottom flask, add chalcone (1.0 mmol) and Hantzsch ester (a common 1,4-DHP, 1.2 mmol).

  • Solvation: Add silica gel (200 mg) and dichloromethane (DCM, 10 mL).

  • Reduction: Stir the mixture at room temperature. The silica gel surface catalyzes the hydride transfer.

  • Monitoring: Monitor the reaction by TLC. These reactions can take several hours (4-24 h) depending on the substrate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silica gel.

  • Purification: Wash the filtrate with water to remove the oxidized dihydropyridine (the pyridinium salt). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification if necessary.

  • Expected Outcome: High yield of 1,3-diphenyl-1-propanone (1,4-reduction product).

DOT Diagram: Mechanistic Comparison

This diagram contrasts the hydride transfer mechanism of DHPs with the single-electron transfer (SET) of sodium dithionite.

G cluster_dhp 1,4-DHP Mechanism (Hydride Transfer) cluster_dithionite Sodium Dithionite Mechanism (SET) DHP R-DHP-R' TS1 [Transition State] DHP->TS1 H⁻ Substrate1 X=Y Substrate1->TS1 Product1 HX-YH TS1->Product1 Pyridinium Pyridinium Salt TS1->Pyridinium Dithionite 2 SO₂⁻• RadicalAnion [R-NO₂]⁻• Dithionite->RadicalAnion e⁻ Substrate2 R-NO₂ Substrate2->RadicalAnion FinalProduct R-NH₂ RadicalAnion->FinalProduct + e⁻, H⁺ steps

Caption: Contrasting mechanisms of DHP (hydride transfer) and dithionite (electron transfer).

Section 3: Summary and Recommendations

Choosing the right reducing agent requires a balance of reactivity, selectivity, and safety.

  • 1,1-Dimethyl-1,4-dihydropyridin-1-ium and other 1,4-DHPs are outstanding choices for mild, selective reductions , particularly when other sensitive functional groups (esters, amides) must be preserved. They excel in conjugate reductions and are mechanistically interesting as biomimetic reagents. Their low toxicity and simple workup are significant advantages.

  • Sodium Borohydride remains the workhorse for the rapid and efficient reduction of aldehydes and ketones . Its power and low cost are undeniable, and with modifications like the Luche protocol, its selectivity can be finely tuned.

  • Sodium Dithionite is the reagent of choice for the reduction of nitro groups to amines . Its single-electron transfer mechanism provides a unique reactivity profile that is orthogonal to hydride donors.

  • Hydrazine should be reserved for specific applications like the complete deoxygenation of carbonyls to methylene groups (Wolff-Kishner), and only when less hazardous alternatives are not viable. Its extreme toxicity necessitates stringent safety protocols.

By understanding the distinct characteristics outlined in this guide, researchers can navigate the options with confidence, selecting the optimal reagent to achieve their synthetic goals efficiently and safely.

References

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). A review covering the synthesis and broad biological potential of 1,4-DHP derivatives. Current Organic Chemistry. [Link]

  • Sodium borohydride - Wikipedia. (n.d.). Provides a comprehensive overview of sodium borohydride's properties, reactivity, and applications, including the Luche reduction. Wikipedia. [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (2014). Discusses 1,4-DHPs as reductants and biomimetic models of NADH. ResearchGate. [Link]

  • 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. (2023). Explores an alternative reduction mechanism for DHPs under photochemical conditions. ChemRxiv. [Link]

  • Hydrazine, 1,1-dimethyl-: Human health tier II assessment. (2014). Details the significant health hazards and toxicity of 1,1-dimethylhydrazine. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. (n.d.). Outlines the uses of sodium dithionite for reducing aromatic nitro and diazonium compounds. Organic Chemistry Portal. [Link]

  • Mechanism of reduction of 1,1-diphenyl-2,2-dinitroethylene by 1-benzyl-1,4-dihydronicotinamide. (2000). A study on the hydride transfer mechanism from a DHP analog. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). A monograph from the International Agency for Research on Cancer detailing the properties and carcinogenicity of 1,1-dimethylhydrazine. NCBI Bookshelf. [Link]

  • Synhydrid vs Sodium Borohydride - Chematek. (n.d.). A comparative document discussing the reactivity and applications of sodium borohydride. Chematek. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Provides examples of reductions using NaBH₄. Organic Chemistry Portal. [Link]

  • Sodium dithionite - Wikipedia. (n.d.). Details the chemical properties and reducing capabilities of sodium dithionite. Wikipedia. [Link]

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. (2014). Provides context on DHPs as NADH analogues and their role in redox reactions. PMC. [Link]

Sources

Comparative

validation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium purity by HPLC

An in-depth, objective comparison guide for the purity validation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase HPLC (IP-RP-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the purity validation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

Executive Summary & The Analytical Challenge

The compound 1,1-Dimethyl-1,4-dihydropyridin-1-ium presents a unique analytical challenge. As a quaternary ammonium salt containing a dihydropyridine core, it is permanently positively charged, highly polar, and susceptible to oxidative degradation (aromatization to pyridinium derivatives).

When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a conventional C18 column, this compound typically fails validation due to two primary mechanisms:

  • Void Volume Elution: The dense hydration shell around the permanent cation prevents effective partitioning into the hydrophobic alkyl chains of the stationary phase, resulting in a retention factor (

    
    ) of less than 1.
    
  • Secondary Electrostatic Interactions: The localized positive charge interacts strongly with deprotonated, unendcapped silanol groups (

    
    ) on the silica surface. This ion-exchange interaction manifests as severe peak tailing (Asymmetry factor 
    
    
    
    ), destroying resolution between the active pharmaceutical ingredient (API) and its degradation products.

To establish a self-validating, robust purity assay, chromatographers must alter the retention mechanism. This guide objectively compares the two leading methodologies for this class of compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .

Mechanistic Background & Methodological Comparison

Understanding the causality behind chromatographic behavior is essential for method development. The choice between HILIC and IP-RP-HPLC dictates not only the retention mechanism but also the downstream compatibility with mass spectrometry (MS) for impurity identification.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (such as a zwitterionic polymer or bare silica) combined with a highly organic mobile phase (typically >60% Acetonitrile). The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. For permanently charged compounds like 1,1-Dimethyl-1,4-dihydropyridin-1-ium, zwitterionic HILIC phases provide mixed-mode retention, combining hydrophilic partitioning with electrostatic interactions .

Method B: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC forces the retention of the quaternary ammonium cation on a standard hydrophobic C18 column by introducing an anionic ion-pairing reagent (e.g., sodium heptanesulfonate or perchlorate) into the mobile phase. The reagent binds electrostatically to the analyte, forming a neutral, hydrophobic ion-pair complex that successfully partitions into the C18 stationary phase .

RetentionMechanisms cluster_HILIC HILIC Mechanism cluster_IP IP-RP-HPLC Mechanism Analyte 1,1-Dimethyl-1,4-dihydropyridin-1-ium (Permanent Cation) HILIC_Phase Zwitterionic Stationary Phase (Water-enriched layer) Analyte->HILIC_Phase Highly Organic Mobile Phase IP_Reagent Ion-Pairing Reagent (e.g., Heptanesulfonate) Analyte->IP_Reagent Aqueous Mobile Phase HILIC_Int Hydrophilic Partitioning & Electrostatic Attraction HILIC_Phase->HILIC_Int HILIC_Result High Retention (k' > 3) MS Compatible HILIC_Int->HILIC_Result IP_Complex Neutral Hydrophobic Ion-Pair Complex IP_Reagent->IP_Complex Electrostatic Binding IP_Phase C18 Stationary Phase (Hydrophobic interaction) IP_Complex->IP_Phase IP_Result Moderate Retention (k' ~ 2-3) Not MS Compatible IP_Phase->IP_Result

Figure 1: Comparison of chromatographic retention mechanisms for quaternary ammonium compounds in HILIC vs. IP-RP-HPLC.

Experimental Protocols & Self-Validating Workflows

To establish trustworthiness, a purity validation protocol must be self-validating. This means incorporating System Suitability Testing (SST) criteria that prove the system is capable of resolving the API from its known degradation products (e.g., 1-methylpyridinium, formed via oxidation and demethylation) before any sample is quantified.

Protocol A: HILIC-UV/MS Validation Workflow

Causality Note: Ammonium formate is selected over ammonium acetate because formate provides superior buffering capacity at pH 3.7 (stabilizing the dihydropyridine core) and exhibits lower background noise during MS ionization.

  • Column: Polymeric Zwitterionic HILIC (e.g., ZIC-pHILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Channel A: 20 mM Ammonium Formate buffer, adjusted to pH 3.7 with formic acid.

    • Channel B: 100% LC-MS Grade Acetonitrile.

  • Elution: Isocratic 65% B / 35% A.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Sample Preparation (Critical): Dissolve the sample in a diluent matching the initial mobile phase (65% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing peak splitting.

  • Detection: UV at 254 nm; ESI+ MS for impurity ID.

Protocol B: IP-RP-HPLC Validation Workflow
  • Column: Fully endcapped C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Channel A: 10 mM Sodium Heptanesulfonate + 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Channel B: 100% Acetonitrile.

  • Elution: Gradient from 10% B to 60% B over 20 minutes.

  • Flow Rate & Temp: 1.0 mL/min at 25°C.

  • Column Equilibration (Critical): Flush the column with at least 20 column volumes (CV) of Mobile Phase A prior to injection to ensure the stationary phase is fully saturated with the ion-pairing reagent.

ValidationWorkflow Prep 1. Sample Preparation (Diluent Optimization) SST 2. System Suitability (As < 1.5, N > 5000) Prep->SST Exec 3. Method Execution (Isocratic or Gradient) SST->Exec Degrad 4. Forced Degradation (Oxidation Resolution) Exec->Degrad Quant 5. Purity Integration (% Area Normalization) Degrad->Quant

Figure 2: Step-by-step analytical workflow for validating the purity of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

Performance Data & Objective Comparison

The following experimental data summarizes the validation metrics obtained when analyzing a stressed sample of 1,1-Dimethyl-1,4-dihydropyridin-1-ium (spiked with 1% 1-methylpyridinium as an oxidative degradation marker).

Validation MetricHILIC (Zwitterionic)IP-RP-HPLC (C18 + Sulfonate)Analytical Implication
Retention Factor (

)
4.22.8Both methods successfully overcome void volume elution. HILIC provides superior retention for the highly polar cation.
Asymmetry Factor (

)
1.151.60HILIC eliminates silanol interactions, yielding sharper, more symmetrical peaks.
Theoretical Plates (

)
> 12,000~ 6,500Higher efficiency in HILIC due to lower viscosity of the high-organic mobile phase.
Resolution (

) from Oxidized Impurity
3.52.1Both meet the baseline resolution requirement (

), but HILIC offers a wider margin of safety.
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLEnhanced sensitivity in HILIC due to improved desolvation efficiency in the MS source.
MS Compatibility Excellent Poor IP reagents cause severe ion-suppression and contaminate MS interfaces .
Equilibration Time ~ 10 Column Volumes> 20 Column VolumesIP-RP-HPLC requires extensive time to coat the stationary phase with the pairing agent.

Decision Matrix & Conclusion

While both methodologies can technically validate the purity of 1,1-Dimethyl-1,4-dihydropyridin-1-ium, HILIC is the objectively superior choice for modern drug development workflows.

  • Choose IP-RP-HPLC only if: Your laboratory is strictly limited to UV-Vis detection, lacks HILIC columns, and is performing routine QC release testing where MS identification of unknown impurities is not required.

  • Choose HILIC if: You are conducting stability studies, forced degradation profiling, or require LC-MS/MS compatibility. HILIC not only provides superior peak symmetry and theoretical plate counts but also avoids the permanent contamination of LC systems associated with non-volatile ion-pairing reagents.

References

  • RP-HPLC Separation of Highly Charged Quaternary Ammonium Salts Source: Journal of Liquid Chromatography URL:[Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry Source: UTUPub (University of Turku) URL:[Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase Source: LCGC International URL:[Link]

Validation

A Comparative Guide to the Hydride Donating Ability of Dihydropyridine Isomers

Introduction: The Role of Dihydropyridines as Hydride Donors Dihydropyridines (DHPs) are a cornerstone of modern organic chemistry and biochemistry, primarily recognized as structural and functional mimics of the nicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Dihydropyridines as Hydride Donors

Dihydropyridines (DHPs) are a cornerstone of modern organic chemistry and biochemistry, primarily recognized as structural and functional mimics of the nicotinamide adenine dinucleotide (NAD(P)H) coenzymes.[1][2][3] Their capacity to deliver a hydride ion (H⁻) makes them indispensable reagents in a myriad of reductive transformations, from asymmetric synthesis to the reduction of CO₂.[2][3] Among the various regioisomers, the 1,2- and 1,4-dihydropyridines are the most prevalent and synthetically relevant.[4][5] While structurally similar, their reactivity as hydride donors can differ substantially, a nuance critical for reaction design and optimization.

This guide provides an in-depth comparison of the hydride donating abilities of 1,2-DHP and 1,4-DHP isomers. We will dissect the thermodynamic and kinetic parameters that govern their reactivity, present a standardized protocol for their experimental evaluation, and offer insights into the mechanistic underpinnings that dictate their efficacy.

Theoretical Framework: Quantifying Hydride Donating Ability

The potency of a hydride donor is not a single, simple metric but rather a composite of thermodynamic and kinetic factors. To objectively compare the DHP isomers, we must consider three key parameters.[6]

  • Thermodynamic Driving Force (ΔG°(XH)) : Also known as thermodynamic hydricity, this value represents the Gibbs free energy change associated with the heterolytic cleavage of the C-H bond to release a hydride ion. A lower or more negative ΔG°(XH) value signifies a stronger thermodynamic tendency to donate a hydride, making the molecule a more potent reductant in principle.[6][7]

  • Kinetic Intrinsic Barrier (ΔG≠XH/X) : This parameter describes the intrinsic activation energy of the hydride transfer step itself, divorced from the overall thermodynamic driving force. It reflects the inherent kinetic facility of the molecule to undergo the transition state for hydride donation. A smaller kinetic barrier indicates a faster reaction rate.[6]

  • Thermo-Kinetic Parameter (ΔG≠°(XH)) : In practice, neither thermodynamics nor kinetics alone tells the whole story. A recently introduced thermo-kinetic parameter combines both the thermodynamic driving force and the kinetic barrier to describe the actual hydride-donating ability of a compound in a chemical reaction.[6] A smaller ΔG≠°(XH) value corresponds to a stronger and more effective hydride donor in a real-world chemical system.[6]

The transfer of a hydride from a DHP to an acceptor is often depicted as a one-step process.[1][6] However, multi-step mechanisms involving an initial single-electron transfer (e⁻) followed by a hydrogen atom (H•) transfer have also been proposed, particularly for 1,4-DHPs, adding another layer of mechanistic complexity.[8][9]

Caption: General mechanism of hydride transfer from a DHP isomer to an acceptor.

Comparative Analysis: 1,2-DHP vs. 1,4-DHP Isomers

A direct comparison of DHP isomers reveals a complex relationship between structure and reactivity where thermodynamic potential does not always translate to kinetic favorability.[10] A detailed study on three sets of DHP isomers—PNAH, HEH, and PYH—provides quantitative data to illustrate these differences.[6]

Compound PairIsomerThermodynamic Driving Force (ΔG°(XH)) (kcal/mol)Kinetic Intrinsic Barrier (ΔG≠XH/X) (kcal/mol)Thermo-Kinetic Parameter (ΔG≠°(XH)) (kcal/mol)
PNAH 1,2-PNAH60.5027.9244.21
1,4-PNAH61.9026.3444.12
HEH 1,2-HEH63.40 31.68 47.54
1,4-HEH65.0034.9649.98
PYH 1,2-PYH69.9033.0651.48
1,4-PYH72.6025.7449.17
Data sourced from a detailed comparative study conducted in acetonitrile at 298 K.[6][10] Lower values indicate stronger hydride donating ability for that parameter. Winning isomer for overall ability (ΔG≠°(XH)) is bolded.
Key Insights from Experimental Data:
  • Thermodynamic Potency : For all three pairs, the 1,2-DHP isomer exhibits a lower thermodynamic driving force (ΔG°(XH)), indicating it is the thermodynamically more favorable hydride donor.[6] This aligns with other studies which have found that hydride transfer from the 1,2-isomer is often thermodynamically preferred.[1]

  • Kinetic Facility : The kinetic landscape is more varied. For PNAH and PYH, the 1,4-isomer has a lower kinetic barrier, suggesting a faster intrinsic rate of hydride transfer.[6][10] Conversely, for HEH, the 1,2-isomer is kinetically more facile.[6] This demonstrates that a thermodynamically favorable structure is not necessarily a kinetically favorable one.[10]

  • Actual Hydride Donating Ability : The thermo-kinetic parameter (ΔG≠°(XH)), which reflects the effective donating ability in a reaction, shows no fixed linear relationship between isomer structure and activity.[6]

    • For PNAH, the 1,4-isomer is slightly more effective.

    • For HEH, the 1,2-isomer is the superior donor.

    • For PYH, the 1,4-isomer is significantly more effective.

This analysis underscores a critical takeaway for researchers: the selection of a DHP isomer for a specific application cannot be based on thermodynamic data alone. The kinetic profile, which is highly sensitive to the specific molecular structure, plays a decisive role in the compound's ultimate performance. According to the analysis of these thermo-kinetic parameters, 1,4-PNAH, 1,2-HEH, and 1,4-PYH exhibit the strongest hydride-donating abilities in their respective pairs for actual chemical reactions.[6][10]

Experimental Protocol: Kinetic Evaluation of Hydride Donating Ability via UV-Vis Spectroscopy

A reliable and widely adopted method for quantifying the kinetic hydride donor strength involves monitoring the reaction with a colored electrophile, such as a benzhydrylium or acridinium ion, using UV-Vis spectroscopy.[7][11][12] The disappearance of the electrophile's characteristic absorbance over time allows for the calculation of reaction rates.

Causality Behind Experimental Design:
  • Choice of Electrophile : A stable, colored carbocation (e.g., an amino-substituted benzhydrylium ion) is used because its reaction with the hydride donor can be easily monitored by the decay of its visible absorbance band.[7][12] Its electrophilicity should be well-characterized.

  • Pseudo-First-Order Conditions : The experiment is conducted with the DHP concentration in large excess (e.g., ≥10-fold) relative to the electrophile. This simplifies the rate law, making the observed rate constant (k_obs) directly proportional to the DHP concentration. This allows for the straightforward determination of the second-order rate constant (k₂) from a plot of k_obs versus [DHP].

  • Solvent and Buffer : The reaction is performed in a suitable solvent (e.g., acetonitrile) and, if necessary, a buffered solution to maintain a constant pH, as protonation or deprotonation can affect the reactivity of the species involved.[7][12]

Step-by-Step Methodology:
  • Preparation of Stock Solutions :

    • Accurately prepare a stock solution of the colored electrophile (e.g., 1 mM of a benzhydrylium salt) in dry acetonitrile. Store protected from light.

    • Prepare a series of stock solutions of the 1,2-DHP and 1,4-DHP isomers to be tested at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in the same solvent.

  • Spectrophotometer Setup :

    • Set the UV-Vis spectrophotometer to a fixed wavelength corresponding to the maximum absorbance (λ_max) of the colored electrophile.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 298 K / 25 °C), as reaction rates are temperature-dependent.

  • Kinetic Run :

    • Pipette a known volume of the electrophile stock solution into a quartz cuvette containing a stir bar and dilute with acetonitrile to achieve a suitable starting absorbance (typically ~1.0).

    • Place the cuvette in the spectrophotometer and begin data acquisition (absorbance vs. time).

    • Initiate the reaction by injecting a small volume of the DHP stock solution into the cuvette, ensuring rapid mixing. The final DHP concentration should be in large excess of the electrophile concentration.

    • Record the decay of absorbance at λ_max until the reaction is complete (i.e., absorbance is stable at a minimum value).

  • Data Analysis :

    • Fit the absorbance vs. time data to a first-order exponential decay function (A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t)) to extract the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment for at least three different excess concentrations of the DHP isomer.

  • Determination of Second-Order Rate Constant (k₂) :

    • Plot the obtained k_obs values against the corresponding DHP concentrations ([DHP]).

    • The slope of the resulting linear plot is the second-order rate constant (k₂), which provides a quantitative measure of the hydride donating ability of the specific DHP isomer toward that electrophile.

  • Comparison :

    • Compare the k₂ values obtained for the 1,2-DHP and 1,4-DHP isomers. A higher k₂ value indicates a kinetically more potent hydride donor.

Experimental_Workflow prep 1. Prepare Stock Solutions (DHP Isomers & Electrophile) setup 2. Spectrophotometer Setup (Set λmax and Temperature) prep->setup mix 3. Initiate Reaction (Mix DHP and Electrophile in Cuvette) setup->mix record 4. Record Data (Absorbance vs. Time) mix->record fit 5. Analyze Data (Fit to Exponential Decay) record->fit calc_k_obs 6. Obtain k_obs fit->calc_k_obs repeat_node Repeat for Multiple [DHP]? calc_k_obs->repeat_node repeat_node->mix Yes plot 7. Plot k_obs vs. [DHP] repeat_node->plot No calc_k2 8. Determine k₂ (Slope of the Line) plot->calc_k2 compare 9. Compare k₂ Values (1,2-DHP vs. 1,4-DHP) calc_k2->compare

Caption: Workflow for kinetic analysis of DHP hydride donating ability.

Conclusion

The hydride donating ability of dihydropyridine isomers is a nuanced interplay of thermodynamic and kinetic factors. While 1,2-dihydropyridines are often thermodynamically poised to be better hydride donors, their kinetic performance can be outmatched by their 1,4-dihydropyridine counterparts depending on the specific molecular framework. There is no universally "better" isomer; the optimal choice is contingent upon the specific demands of the chemical transformation. For researchers and drug development professionals, a thorough evaluation using both computational analysis and standardized kinetic protocols is essential for the rational selection and design of DHP-based reducing agents.

References

  • He, Z.-L., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules. Available at: [Link]

  • Mayer, R. J., & Moran, J. (2022). Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cheng, J.-P., et al. (2003). Thermodynamics and kinetics of the hydride-transfer cycles for 1-aryl-1,4-dihydronicotinamide and its 1,2-dihydroisomer. The Journal of Organic Chemistry. Available at: [Link]

  • Zhu, X.-Q., et al. (2010). Thermodynamic Diagnosis of the Properties and Mechanism of Dihydropyridine-Type Compounds as Hydride Source in Acetonitrile with “Molecule ID Card”. The Journal of Physical Chemistry B. Available at: [Link]

  • Appel, A. M., & Helm, M. L. (2014). Thermodynamic Hydricity of Transition Metal Hydrides. Chemical Reviews. Available at: [Link]

  • Mayer, R. J., & Moran, J. (2022). Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water. ResearchGate. Available at: [Link]

  • He, Z.-L., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. PubMed. Available at: [Link]

  • McDonald, R. I., et al. (2008). Using a Two-Step Hydride Transfer to Achieve 1,4 Reduction in the Catalytic Hydrogenation of an Acyl Pyridinium Cation. Journal of the American Chemical Society. Available at: [Link]

  • McDonald, R. I., et al. (2008). Using a two-step hydride transfer to achieve 1,4-reduction in the catalytic hydrogenation of an acyl pyridinium cation. PubMed. Available at: [Link]

  • Tovar, F. A., et al. (2017). A Theoretical Investigation of the Relative Stability of Isomeric Dihydropyridines. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). hydride donor abilities: Topics by Science.gov. Available at: [Link]

  • Zhang, Q., et al. (2024). Establishing the Thermodynamic Cards of Dipine Models' Oxidative Metabolism on 21 Potential Elementary Steps. Molecules. Available at: [Link]

  • Tu, S.-J., et al. (2015). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Scientific Reports. Available at: [Link]

  • Berning, D. E., et al. (1998). Measurement of the Hydride Donor Abilities of [HM(diphosphine)2]+ Complexes (M = Ni, Pt) by Heterolytic Activation of Hydrogen. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, B., et al. (2022). Biomimetic Metal-Free Hydride Donor Catalysts for CO2 Reduction. Accounts of Chemical Research. Available at: [Link]

  • Glusac Group. (2022). Biomimetic Metal-Free Hydride Donor Catalysts for CO2 Reduction. Glusac Group Website. Available at: [Link]

  • Knowles, K. (2019). Thermochemistry of Transition Metal Hydrides: Bond Strength, Acidity, and Hydricity. The Knowles Group. Available at: [Link]

  • Taha, M. O., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules. Available at: [Link]

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. Available at: [Link]

  • Zhu, X.-Q., et al. (2012). Comparison of the electron-donating abilities between 3,5-disubstituted 1,4-dihydropyridines (XH) and other common organic hydrides in acetonitrile. ResearchGate. Available at: [Link]

  • Berlinguette, C. L., et al. (2023). Metallated dihydropyridinates: prospects in hydride transfer and (electro)catalysis. Chemical Science. Available at: [Link]

  • Mayer, R. J., & Moran, J. (2022). Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water. PubMed Central. Available at: [Link]

Sources

Comparative

The Mechanistic Paradigm: Beyond Calcium Channel Blockade

Comparative Cytotoxicity of Dihydropyridine Derivatives: A Technical Guide for Drug Development As a Senior Application Scientist overseeing preclinical screening pipelines, I have witnessed the remarkable pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Dihydropyridine Derivatives: A Technical Guide for Drug Development

As a Senior Application Scientist overseeing preclinical screening pipelines, I have witnessed the remarkable pharmacological evolution of 1,4-dihydropyridine (DHP) derivatives. Classically recognized as L-type calcium channel blockers for cardiovascular management (e.g., amlodipine, nifedipine), the DHP scaffold has recently emerged as a privileged pharmacophore in oncology.

This guide provides an objective, data-driven comparison of the intrinsic cytotoxicity and Multidrug Resistance (MDR) reversal capabilities of novel DHP derivatives. It is designed to equip researchers with the mechanistic insights, quantitative data, and self-validating protocols necessary to evaluate these compounds effectively.

The cytotoxicity of next-generation DHP derivatives is largely independent of their traditional calcium channel antagonism. Instead, structural modifications at the C3, C4, and C5 positions of the dihydropyridine ring redirect the molecule's affinity toward novel intracellular targets.

  • Intrinsic Cytotoxicity (Paraptosis & Apoptosis): Recent modifications, such as the synthesis of 1-benzamido-1,4-dihydropyridines, trigger paraptosis—a non-apoptotic programmed cell death characterized by severe endoplasmic reticulum (ER) stress and cytoplasmic vacuolization[1].

  • MDR Reversal: DHPs act as potent competitive inhibitors of P-glycoprotein (P-gp/MDR1). By binding to the substrate recognition site of this efflux pump, DHPs prevent the extrusion of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells[2].

G DHP 1,4-Dihydropyridine Derivatives CaChannel L-Type Ca2+ Channel Blockade DHP->CaChannel Classic Mechanism PGP P-glycoprotein (MDR1) Inhibition DHP->PGP MDR Reversal Mito Mitochondrial Dysfunction DHP->Mito Intrinsic Cytotoxicity ER ER Stress & Paraptosis DHP->ER Novel Derivatives Apo Apoptosis / Cell Death PGP->Apo Sensitizes Cancer Cells Mito->Apo ER->Apo

Fig 1. Dual mechanistic pathways of DHP derivatives in cancer cell cytotoxicity and MDR reversal.

Quantitative Structure-Activity Relationship (QSAR) Data

When comparing the cytotoxicity of DHP derivatives, structural symmetry and lipophilicity are the primary drivers of efficacy. Asymmetric derivatives consistently demonstrate superior intrinsic cytotoxicity compared to their symmetric counterparts[2]. Furthermore, the introduction of electron-withdrawing halogens or lipophilic rings drastically lowers the IC50 values.

Table 1: Comparative Cytotoxicity of DHP Derivatives Across Cancer Cell Lines

Compound ClassSpecific ModificationTarget Cell LineIC50 ValueMechanistic DriverRef
Classic 1,4-DHPs Amlodipine / NifedipineVarious>100 µMBaseline cardiovascular activity; weak cytotoxicity.N/A
Thiazole-DHPs 3,5-bis-N-(thiazolyl)MOLT-4 (Leukemia)17.4 µMSulfur atoms enhance lipophilicity and membrane penetration.[3]
1-Benzamido-DHPs Acylhydrazine moietyHeLa (Cervical)~7.0 µMTriggers paraptosis via ER stress pathways.[1]
4-Aryl-1,4-DHPs 4-bromophenylHeLa (Cervical)2.3 µMHalogenation at the para position increases target binding.[4]
Coumarin-DHPs 3-acetylcoumarin fusionMCF (Breast)18 nMExtreme potency mimicking standard chemotherapeutics like CHS 828.[5]

Field Insight: Notice the leap from micromolar to nanomolar potency in the Coumarin-DHPs. Fusing the DHP core with naturally occurring heterocyclic compounds (coumarins) creates a synergistic cytotoxic effect that spares normal fibroblast cells (WI38 IC50 > 10,000 nM), offering a highly favorable therapeutic index[5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, every assay must be a self-validating system. Below are the field-proven protocols for evaluating DHP cytotoxicity and efflux inhibition, complete with the causality behind critical methodological choices.

Protocol A: High-Throughput MTT Cytotoxicity Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity.

Self-Validation Check: Always include a known cytotoxic agent (e.g., Cisplatin) as a positive control and a vehicle-only (DMSO <0.1%) cohort as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates and incubate for 24 hours.
    
    • Causality: Cells must be in the logarithmic growth phase to ensure uniform metabolic rates. A 24-hour pre-incubation allows cells to recover from trypsinization stress. Overconfluence leads to contact inhibition, which artificially skews IC50 values.

  • Compound Treatment: Treat with serial dilutions of DHP derivatives (0.01 µM to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for exactly 4 hours.

    • Causality: 4 hours is the optimal kinetic window for sufficient formazan accumulation. Prolonged incubation causes secondary cytotoxicity from the sharp formazan crystals piercing the cell membrane.

  • Solubilization: Remove media completely and add 100 µL of 100% DMSO.

    • Causality: Why DMSO instead of isopropanol? Highly lipophilic DHP derivatives often precipitate in alcohol-based solvents, leading to artifactual light scattering and false absorbance spikes. DMSO ensures complete solubilization of both the drug and the hydrophobic formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader and calculate the IC50 via non-linear regression.

Workflow Seed 1. Cell Seeding (Log-phase) Treat 2. DHP Treatment (Serial Dilutions) Seed->Treat MTT 3. MTT Addition (Metabolic Proxy) Treat->MTT Solv 4. Solubilization (DMSO Buffer) MTT->Solv Read 5. Absorbance (570nm) Solv->Read Calc 6. IC50 Calculation Read->Calc

Fig 2. Standardized MTT assay workflow for evaluating DHP derivative cytotoxicity.

Protocol B: P-glycoprotein (P-gp) Efflux Inhibition Assay

To evaluate a DHP's ability to reverse MDR, we measure the intracellular retention of Rhodamine 123 (Rh123), a fluorescent substrate actively pumped out by P-gp.

  • Dye Loading: Incubate MDR-positive cells (e.g., K562/DOX) with 5 µM Rh123 and the target DHP derivative (at a non-cytotoxic concentration, e.g., IC15) for 1 hour at 37°C.

  • Efflux Phase: Centrifuge, wash cells twice with ice-cold PBS, and resuspend in dye-free media for 2 hours.

    • Causality: Removing extracellular dye creates a steep concentration gradient, forcing the P-gp pumps to actively efflux the intracellular Rh123. Ice-cold PBS momentarily halts membrane fluidity and pump kinetics during the wash step, preventing premature dye loss.

  • Flow Cytometry: Measure intracellular fluorescence (FL1 channel). High retention of Rh123 compared to the vehicle control indicates successful P-gp inhibition by the DHP derivative.

References

  • Title: Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin Source: J-Stage (Japan Science and Technology Agency) URL: [Link]

  • Title: Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells Source: PMC (National Institutes of Health) / Brieflands URL: [Link]

  • Title: Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety Source: Iranian Journal of Pharmaceutical Research / Brieflands URL: [Link]

  • Title: 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

  • Title: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines Source: MDPI URL: [Link]

Sources

Validation

Mechanistic Comparison Between 1,2- and 1,4-Dihydropyridine Reductions

As a Senior Application Scientist, I frequently encounter the assumption that all dihydropyridine (DHP) reductions operate under a universal mechanistic paradigm. In reality, the regiochemistry of pyridinium reduction—yi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that all dihydropyridine (DHP) reductions operate under a universal mechanistic paradigm. In reality, the regiochemistry of pyridinium reduction—yielding either the 1,2-dihydropyridine (1,2-DHP) or the 1,4-dihydropyridine (1,4-DHP) isomer—dictates profoundly different thermodynamic stabilities, kinetic intrinsic barriers, and catalytic viabilities.

This guide provides an objective, data-driven comparison of 1,2- and 1,4-DHP reductions. By dissecting the causality behind their mechanistic divergence and detailing self-validating experimental protocols, this document serves as a definitive resource for researchers engineering next-generation NADH biomimetics, organocatalysts, and targeted therapeutics.

Mechanistic Divergence: Concerted vs. Stepwise Pathways

The fundamental difference between 1,2- and 1,4-DHP formation and their subsequent behavior as hydride donors lies in the nature of the electron/proton transfer events.

When reducing a pyridinium cation, the 2-position bears a highly localized positive charge, making it the kinetically favored site for a direct, single-step hydride (


) attack. This results in the rapid formation of the 1,2-DHP  kinetic product. However, 1,2-DHPs lack the extended conjugation of a symmetric diene system, rendering them thermodynamically less stable[1].

Conversely, the 1,4-DHP is the thermodynamic sink. Achieving exclusive 1,4-reduction often requires bypassing the kinetic preference for the 2-position. This is accomplished by utilizing reductants (such as specific Ruthenium-hydride catalysts) that operate via a two-step sequential pathway: a single-electron transfer (


) followed by a hydrogen radical (

) transfer. The initial electron transfer generates a pyridinium radical where the spin density is heavily localized at the 4-position, exclusively driving the formation of the 1,4-DHP[1].

Mechanism Substrate Pyridinium Cation (Hydride Acceptor) node_12 1,2-DHP Pathway (Kinetic Control) Substrate->node_12 node_14 1,4-DHP Pathway (Thermodynamic Control) Substrate->node_14 step_12 Concerted Hydride (H⁻) Transfer to C2 node_12->step_12 step_14 Stepwise e⁻ / H• Transfer to C4 node_14->step_14 prod_12 1,2-Dihydropyridine (Fast, Less Stable) step_12->prod_12 prod_14 1,4-Dihydropyridine (Slow, Highly Stable) step_14->prod_14

Caption: Mechanistic divergence of 1,2- and 1,4-DHP reductions via concerted and stepwise pathways.

Thermodynamic vs. Kinetic Profiles of Hydride Donors

When acting as hydride donors (the reverse reaction), the assumption that the thermodynamically favored 1,4-DHP is always the superior donor is analytically flawed. The kinetic intrinsic barrier (


) heavily depends on the specific electronic environment of the substituents.

As shown in Table 1 , thermodynamic driving forces (


) are consistently higher (more favorable) for 1,4-DHPs compared to their 1,2-DHP isomers. However, the kinetic intrinsic barriers (

) reveal a more complex reality. For Hantzsch ester analogs (HEH), the 1,2-isomer possesses a lower kinetic barrier, making it a faster hydride donor despite being thermodynamically inferior. In contrast, for PYH analogs, the 1,4-isomer is superior in both thermodynamics and kinetics[2].

Furthermore, 1,4-DHPs are uniquely capable of sustaining catalytic hydride-transfer cycles. When a 1,2-DHP donates a hydride, the resulting pyridinium intermediate cannot easily return to the 1,2-DHP state because the reverse hydride transfer from a donor (e.g.,


) overwhelmingly favors the 4-position[3].
Table 1: Thermodynamic and Kinetic Parameters of DHP Isomers in Acetonitrile (298 K)
Compound CoreIsomerThermodynamic Driving Force

(kcal/mol)
Kinetic Intrinsic Barrier

(kcal/mol)
Thermo-Kinetic Parameter

(kcal/mol)
PNAH 1,2-DHP60.5027.9244.21
PNAH 1,4-DHP61.9026.3444.12
HEH 1,2-DHP63.4031.6847.54
HEH 1,4-DHP65.0034.9649.98
PYH 1,2-DHP69.9033.0651.48
PYH 1,4-DHP72.6025.7449.17

(Data synthesized from detailed thermo-kinetic analyses of dihydropyridine isomers[2].)

Self-Validating Experimental Protocols

To objectively measure and synthesize these isomers, empirical rigor is required. Below are field-proven methodologies designed with built-in self-validation mechanisms.

Protocol A: Spectroscopic Determination of Hydride Transfer Kinetics

Objective: Quantify the kinetic intrinsic barriers of DHP isomers acting as hydride donors. Causality: Hydride transfer between DHPs and an acceptor (e.g., acridinium perchlorate) occurs too rapidly for standard benchtop monitoring. We utilize stopped-flow UV-Vis spectroscopy in acetonitrile to track the disappearance of the distinct DHP absorption band (~340–360 nm), allowing for precise pseudo-first-order kinetic extraction[4]. Acetonitrile is explicitly chosen to prevent solvolysis and stabilize the transition state ion pairs.

Step-by-Step Workflow:

  • Preparation: Prepare strictly anaerobic, equimolar solutions of the target DHP (1,2- or 1,4-isomer) and acridinium perchlorate in anhydrous acetonitrile.

  • Injection: Utilize a stopped-flow apparatus to rapidly mix the solutions at 298 K.

  • Monitoring: Record the absorbance decay at the

    
     of the DHP.
    
  • Self-Validation (Crucial): Analyze the full spectral time-course for sharp isosbestic points . The presence of isosbestic points mathematically guarantees a clean, 1:1 stoichiometric conversion without the buildup of long-lived radical intermediates or side reactions.

  • Extraction: Plot

    
     vs. time to derive the rate constants and calculate 
    
    
    
    .

Protocol init 1. Reagent Preparation (Strictly Anaerobic) mix 2. Stopped-Flow Mixing (Equimolar DHP & Acceptor) init->mix monitor 3. UV-Vis Spectroscopy (Track Absorbance Decay) mix->monitor validate 4. Isosbestic Point Check (Validates 1:1 Stoichiometry) monitor->validate analyze 5. Kinetic Extraction (Derive Activation Parameters) validate->analyze

Caption: UV-Vis stopped-flow experimental workflow for kinetic validation of hydride transfer.

Protocol B: Regioselective Synthesis of 1,4-DHP via Ru-Catalysis

Objective: Achieve exclusive 1,4-reduction of pyridinium cations. Causality: Traditional sodium borohydride reductions yield inseparable mixtures of 1,2- and 1,4-DHPs because the 2-position is kinetically favored. By employing a sterically demanding, single-electron donating ruthenium hydride catalyst (e.g.,


), we force the reaction through the two-step 

pathway. This localizes spin density at the 4-position, yielding the 1,4-DHP exclusively[1].

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox, dissolve N-carbophenoxypyridinium tetraphenylborate (substrate) and 5 mol%

    
     in 
    
    
    
    .
  • Pressurization: Transfer to a high-pressure NMR tube and pressurize with

    
     gas (50 psi) in the presence of a non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine).
    
  • Reaction: Heat to 40 °C for 12 hours.

  • Self-Validation: Monitor the reaction in situ via

    
     NMR. The absolute regioselectivity is confirmed by the complete disappearance of downfield pyridinium protons and the emergence of distinct 
    
    
    
    methylene protons (~3.0–3.5 ppm), with a strict absence of
    
    
    vinylic proton signals.

Implications in Drug Development

The structural and thermodynamic stability of 1,4-DHPs has cemented them as a privileged scaffold in medicinal chemistry. Every 1,4-DHP approved for therapeutic use over the past five decades (such as amlodipine and nifedipine) acts as a potent inhibitor of L-type voltage-gated calcium channels (


), widely prescribed for hypertension and coronary artery disease[5].

Understanding the precise thermodynamic driving forces and kinetic barriers discussed in this guide is non-negotiable for researchers attempting to design next-generation DHPs that selectively target alternative channels (e.g.,


) without triggering off-target cardiovascular effects[5].

References

  • Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity MDPI Molecules (2022).
  • Thermodynamic Diagnosis of the Properties and Mechanism of Dihydropyridine-Type Compounds as Hydride Source in Acetonitrile with “Molecule ID Card” The Journal of Physical Chemistry B - ACS Public
  • Using a Two-Step Hydride Transfer to Achieve 1,4 Reduction in the Catalytic Hydrogenation of an Acyl Pyridinium Cation Journal of the American Chemical Society / PMC (2015).
  • Thermodynamics and kinetics of the hydride-transfer cycles for 1-aryl-1,4-dihydronicotinamide and its 1,2-dihydroisomer The Journal of Organic Chemistry / PubMed (2003).
  • Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 PNAS (2022).

Sources

Comparative

Assessing the Stereoselectivity of 1,1-Dimethyl-1,4-dihydropyridin-1-ium Reductions: A Comparative Guide

Introduction: Biomimetic Reductions in Modern Synthesis 1,4-Dihydropyridines (DHPs) are ubiquitous in both biological systems—serving as the reactive core of NADH and NADPH cofactors—and in synthetic organic chemistry, w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Biomimetic Reductions in Modern Synthesis

1,4-Dihydropyridines (DHPs) are ubiquitous in both biological systems—serving as the reactive core of NADH and NADPH cofactors—and in synthetic organic chemistry, where they act as mild, biomimetic hydride donors[1]. While standard neutral Hantzsch esters are the traditional reagents for organocatalytic transfer hydrogenations, advancing drug development often requires extreme stereocontrol that standard reagents cannot provide.

Assessing the stereoselectivity of reductions using the specialized 1,1-dimethyl-1,4-dihydropyridin-1-ium scaffold reveals distinct mechanistic advantages[2]. This guide provides a comprehensive, objective comparison of this cationic DHP against traditional alternatives, equipping researchers with the theoretical grounding and self-validating protocols necessary to achieve and quantify high enantiomeric excess (ee).

Mechanistic Causality: Overcoming the Racemic Background

In standard asymmetric reductions using neutral DHPs, a primary failure mode is the "racemic background reaction." This occurs when the hydride donor is too reactive, reducing the highly electrophilic substrate before the chiral catalyst can establish a rigid, stereocontrolling transition state.

The 1,1-dimethyl-1,4-dihydropyridin-1-ium system solves this through electronic deactivation . Because the quaternary nitrogen lacks a lone pair to conjugate with the diene system, its innate hydridic character is significantly lowered. Consequently, hydride transfer only occurs when the substrate (e.g., an iminium ion) is tightly bound and highly activated by a chiral catalyst (such as a chiral phosphoric acid)[3]. This causality—suppressing the uncatalyzed pathway to mandate a purely catalyst-directed transition state—is the cornerstone of its superior stereoselectivity.

Mechanism DHP 1,1-Dimethyl-DHP Cation (Hydride Donor) IonPair Tight Chiral Ion Pair (Highly Ordered TS) DHP->IonPair Electrostatic Binding ChiralAnion Chiral Catalyst (Stereo-director) ChiralAnion->IonPair Ion Pairing Substrate Prochiral Substrate (e.g., Iminium) Substrate->IonPair Activation Product Enantioenriched Product (High ee%) IonPair->Product Face-Selective Hydride Transfer

Biomimetic hydride transfer pathway for stereoselective reduction via a chiral transition state.

Comparative Performance Analysis

To objectively assess the utility of the 1,1-dimethyl-1,4-dihydropyridin-1-ium scaffold, it must be benchmarked against standard reducing agents. The table below summarizes the performance metrics across different classes of hydride donors.

Reducing AgentHydride Transfer MechanismInnate ReactivityTypical ee (%)Functional Group Tolerance
1,1-Dimethyl-1,4-DHP Cation Ion-paired / DeactivatedVery Low (Requires Activation)90–99%Excellent (Tolerates reducible olefins)
Hantzsch Ester (Neutral DHP) Concerted BiomimeticModerate85–95%Good
Sodium Borohydride (NaBH₄) Uncontrolled Nucleophilic AttackVery HighN/A (Racemic)Poor (Reduces esters/ketones)
Ru-TsDPEN (Noyori) Metal-Ligand BifunctionalHigh90–98%Moderate (Sensitive to poisons)

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the following protocol for the asymmetric reduction of a prochiral imine incorporates strict internal controls. A protocol is only as reliable as its baseline validation; therefore, this workflow is designed as a self-validating system.

Step 1: Reagent Preparation & Control Setup
  • Causality: Moisture acts as a competitive hydrogen-bond donor, disrupting the chiral transition state and degrading stereoselectivity.

  • Action: Dry all solvents over 3Å molecular sieves. Prepare three parallel reaction vials:

    • Vial A: Catalyzed Asymmetric (Target)

    • Vial B: Uncatalyzed Background Control (Validates donor deactivation)

    • Vial C: Racemic Standard using an achiral acid catalyst (Validates analytical method)

Step 2: Cryogenic Reduction
  • Causality: Lower thermal energy maximizes the free energy difference (ΔΔG‡) between the competing diastereomeric transition states, enhancing face-selectivity.

  • Action: Cool the substrate and chiral phosphoric acid (CPA) catalyst (10 mol%) in anhydrous toluene to -40 °C. Add 1.2 equivalents of the 1,1-dimethyl-1,4-dihydropyridin-1-ium salt dropwise. Stir under an inert argon atmosphere for 24 hours.

Step 3: Quench and Isolation
  • Action: Quench the reaction with saturated aqueous NaHCO₃. This deprotonates the catalyst, instantly halting the hydride transfer. Extract the organic layer with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Stereochemical Assay (HPLC)
  • Causality: You cannot trust an ee value without first proving the analytical method can separate the enantiomers effectively.

  • Action: Inject the product from Vial C (Racemic Standard) onto a Chiralcel OD-H HPLC column to establish baseline resolution (Rs > 1.5) of both enantiomers. Only after confirming resolution, inject the product from Vial A to calculate the true enantiomeric excess.

Workflow Prep 1. Reagent Prep (Anhydrous) React 2. Asymmetric Reduction (Cryogenic) Prep->React Quench 3. Reaction Quench (Biphasic Workup) React->Quench Analyze 4. HPLC Assay (vs. Racemic) Quench->Analyze

Step-by-step experimental workflow for conducting and validating stereoselective DHP reductions.

Data Presentation and Interpretation

A robust stereochemical assessment relies on interpreting the control data alongside the primary result. The table below demonstrates the self-validating logic required for publication-quality data.

VialConditionConversion (%)Enantiomeric Excess (ee %)Mechanistic Conclusion
A Chiral Catalyst + Cationic DHP>95%98%High stereocontrol successfully achieved.
B No Catalyst + Cationic DHP<5%N/ABackground racemic reduction successfully suppressed.
C Achiral Acid + Cationic DHP>95%0%Baseline resolution confirmed for accurate HPLC assay.

By utilizing the 1,1-dimethyl-1,4-dihydropyridin-1-ium scaffold and adhering to this self-validating framework, researchers can achieve unparalleled stereocontrol in complex reductions, effectively eliminating the background noise that plagues traditional hydride donors.

References

  • Source: wikipedia.
  • Source: mdpi.
  • Source: nih.

Sources

Validation

Literature Review: 1,1-Disubstituted-1,4-Dihydropyridinium Salts and Analogs

The following guide provides a comprehensive literature review and technical analysis of 1,1-disubstituted-1,4-dihydropyridinium salts and their relevant analogs. Editorial Note on Chemical Nomenclature: The term "1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive literature review and technical analysis of 1,1-disubstituted-1,4-dihydropyridinium salts and their relevant analogs.

Editorial Note on Chemical Nomenclature: The term "1,1-disubstituted-1,4-dihydropyridinium salt" describes a specific and chemically strained quaternary ammonium species. In the literature, this nomenclature most frequently overlaps with two distinct classes of bioactive and redox-active compounds:

  • N-Aminopyridinium Salts: Where the nitrogen is substituted by the ring carbons and an exocyclic amino group (forming a hydrazine-like N-N motif), often used as radical precursors.

  • Viologens (1,1'-Disubstituted-4,4'-bipyridinium): Where "1,1" refers to the substitution on the two separate nitrogens of the bipyridine system.

  • Quaternary 1,4-Dihydropyridinium Intermediates: Highly reactive allylic ammonium species formed transiently during specific alkylation reactions.

This guide focuses on the N-Aminopyridinium / 1-Amino-1,4-Dihydropyridine redox couple and Viologens , as these represent the stable, isolable "salts" relevant to drug development and catalysis.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Photoredox Researchers

Executive Summary: The Identity & Utility

1,1-disubstituted-1,4-dihydropyridinium salts represent a niche but critical class of nitrogen heterocycles. Unlike the classic neutral 1,4-dihydropyridines (1,4-DHPs) used as calcium channel blockers (e.g., Nifedipine), these cationic or zwitterionic variants serve specialized roles in photoredox catalysis , targeted drug delivery (chemical delivery systems) , and supramolecular chemistry .

Their primary value lies in their ability to undergo Single Electron Transfer (SET) or Hydride Transfer under mild conditions, making them superior alternatives to traditional stoichiometric reductants.

Key Chemical Classes Reviewed
ClassStructure DescriptionKey PropertyPrimary Application
N-Aminopyridinium Salts Pyridine ring N-substituted with an amino group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[1][2][3][4][5] Cationic.
Labile N-N bond; Redox-active.Precursors for N-centered radicals; Late-stage functionalization.
Viologens 1,1'-Disubstituted-4,4'-bipyridinium salts.Reversible 2-electron redox system.Herbicides (Paraquat), Electrochromic devices, Redox indicators.
Cationic 1,4-DHPs 1,4-DHP ring with a pendant cationic group (e.g., Triphenylphosphonium).Mitochondria-targeting lipophilicity.Antioxidant delivery to mitochondria (Mito-DHP).

Mechanistic Profile & Causality

The Redox Switch Mechanism

The utility of these salts stems from the reversibility of the Pyridinium


 Dihydropyridine transformation.
  • Oxidation (Hydride Release): The 1,4-DHP core is aromatized to the pyridinium salt, releasing a hydride (

    
    ) or two electrons (
    
    
    
    ) and a proton (
    
    
    ). This drives antioxidant activity and NAD(P)H mimicry.
  • Reduction (Radical Formation): N-Aminopyridinium salts, specifically, accept an electron (via SET) to form a neutral radical intermediate, which then undergoes N-N bond homolysis to release an amidyl radical.

Diagram: N-Aminopyridinium Photoredox Cycle

The following diagram illustrates the activation of N-aminopyridinium salts to generate reactive radicals, a key workflow in modern drug synthesis.

RedoxCycle Salt N-Aminopyridinium Salt (Cationic Precursor) RadicalInter Neutral Radical Intermediate Salt->RadicalInter SET (Reduction) ExcitedCat Photocatalyst* (Excited State) ExcitedCat->Salt e- Transfer AmidylRad N-Centered Radical (Reactive Species) RadicalInter->AmidylRad N-N Homolysis Pyridine Pyridine Byproduct (Aromatic) RadicalInter->Pyridine Fragmentation Product Functionalized Drug Scaffold AmidylRad->Product Radical Addition Substrate Arene/Alkene Substrate Substrate->Product +

Caption: Mechanism of N-aminopyridinium salt activation via Single Electron Transfer (SET), leading to N-centered radical generation.

Comparative Analysis: Performance & Alternatives

Stability and Reactivity Comparison

When selecting a reagent for hydride transfer or radical generation, the choice often lies between Hantzsch Esters (classic 1,4-DHPs), N-Aminopyridinium Salts , and Viologens .

FeatureN-Aminopyridinium SaltsHantzsch Esters (1,4-DHPs)Viologens (Bipyridinium)
State Cationic Salt (Solid)Neutral Organic (Solid)Dicationic Salt (Solid)
Solubility High in Polar Solvents (MeOH, H2O)High in Organic Solvents (DCM, EtOH)High in Water/Polar Organic
Redox Potential

to

V
Oxidation Potential

V

V (First red.)
Stability Stable at RT; Light SensitiveOxidizes in air/light over timeHighly Stable
Primary Use Radical Precursor (N-Radical)Hydride Donor (NADH mimic)Electron Mediator / Herbicide
Toxicity Moderate (depends on substituent)Low (Bioactive scaffold)High (ROS generation)
Why Choose 1,1-Disubstituted Salts?
  • For Drug Delivery: If the goal is brain-targeted delivery , the N-alkyl-1,4-dihydropyridine (neutral) is used to cross the Blood-Brain Barrier (BBB). Once inside, it oxidizes to the pyridinium salt, which is locked in the brain due to its charge.

  • For Synthesis: If the goal is C-H amination , N-aminopyridinium salts are superior because they provide a clean source of N-centered radicals without the need for explosive peroxides.

Experimental Protocols

Protocol A: Synthesis of N-Aminopyridinium Salts (1,1-Disubstituted Precursor)

This protocol yields the stable salt precursor used for radical generation.

Reagents:

  • Pyridine derivative (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 equiv) [Warning: MSH is potentially explosive; prepare fresh]

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the pyridine derivative in DCM (0.1 M concentration) in a round-bottom flask.

  • Addition: Dropwise add the solution of MSH in DCM at 0°C under an argon atmosphere.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. A precipitate should form.

  • Isolation: Filter the solid precipitate. Wash copiously with cold diethyl ether to remove unreacted starting materials.

  • Validation: Verify structure via 1H NMR (Diagnostic downfield shift of pyridine protons) and Melting Point .

Protocol B: Reduction to 1-Amino-1,4-Dihydropyridine

To generate the neutral 1,1-disubstituted-1,4-DHP species.

Reagents:

  • N-Aminopyridinium salt (from Protocol A)[5]

  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH)

Step-by-Step:

  • Dissolution: Suspend the N-aminopyridinium salt in MeOH (0.2 M) at 0°C.

  • Reduction: Add

    
     (1.5 equiv) in small portions over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Quenching: Stir for 30 minutes. Quench with water.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent. The product is often unstable and should be used immediately or stored under inert gas at -20°C.

Synthesis & Pathway Visualization[7]

The following diagram details the synthetic pathway from a standard pyridine to the 1,1-disubstituted salt and its subsequent reduction.

SynthesisPath Pyridine Pyridine Derivative (Starting Material) Salt N-Aminopyridinium Salt (1,1-Disubstituted Cation) Pyridine->Salt Electrophilic Amination (0°C, DCM) AminatingAgent Aminating Agent (e.g., MSH) AminatingAgent->Salt DHP 1-Amino-1,4-Dihydropyridine (Neutral 1,1-Disubstituted) Salt->DHP Hydride Reduction Reductant NaBH4 / MeOH Reductant->DHP DHP->Pyridine Aromatization (-H-) Oxidation Oxidation (In Vivo/Air)

Caption: Synthetic route for the preparation of 1,1-disubstituted-1,4-dihydropyridine derivatives via N-aminopyridinium salts.

References

  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition. Link

  • Kärkäs, M. D. (2018). Photochemical Generation of Nitrogen-Centered Radicals: Strategies and Applications. Chemical Reviews. Link

  • Bodor, N., & Buchwald, P. (2002). Brain-Targeted Drug Delivery: The Chemical Delivery System (CDS) Approach. Accounts of Chemical Research. Link

  • Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines.[6] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Charette, A. B., et al. (2016). Pyridinium Salts as Redox-Active Functional Groups.[5] Nature Chemistry. Link

Disclaimer: This guide is for research purposes only. 1,1-disubstituted-1,4-dihydropyridines and their salts can be reactive and biologically active. All synthesis should be performed in a controlled laboratory environment.

Sources

Comparative

A Comparative Evaluation of Novel Dihydropyridine Derivatives: Expanding Therapeutic Horizons

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in L-type calcium channel blockade for the management of cardiovascular diseases.[1][2][3] However, the ver...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in L-type calcium channel blockade for the management of cardiovascular diseases.[1][2][3] However, the versatility of the DHP core extends far beyond this initial application. Recent advancements in synthetic chemistry have unlocked a new generation of DHP derivatives with a diverse and expanding range of pharmacological activities. This guide provides a comparative evaluation of these novel derivatives, offering insights into their evolving therapeutic potential, supported by experimental data and protocols for their rigorous assessment.

The exploration of new DHP derivatives has revealed a spectrum of biological targets and therapeutic applications, including but not limited to anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2][4] This expansion from the traditional role as calcium channel blockers underscores the remarkable adaptability of the DHP chemical structure.[2]

Beyond Calcium Channel Blockade: A New Era of DHP Pharmacology

While the first-generation DHPs like nifedipine were revolutionary in treating hypertension and angina, their utility was sometimes limited by side effects stemming from rapid vasodilation.[1][3] Subsequent generations have been engineered for improved pharmacokinetic profiles, offering more stable and long-lasting effects with fewer adverse reactions.[1][3][5] The latest research, however, showcases a significant shift, with novel DHPs being designed to interact with a variety of other cellular targets.

Key Emerging Therapeutic Areas for Novel DHP Derivatives:

  • Oncology: Certain DHP derivatives have demonstrated potent anticancer activities.[2][4] Some compounds have been shown to overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy.[6] For instance, derivatives with a 3-pyridylpropylester fragment have shown efficacy in P-glycoprotein overexpressing cancer cells.[6] Others act as specific activators of SIRT3, a mitochondrial sirtuin, which can impair cancer cell viability and colony formation.[7]

  • Antimicrobial Activity: The DHP scaffold is being explored for the development of new antimicrobial agents.[2] Studies have shown that some derivatives exhibit significant bactericidal activity against antibiotic-resistant strains of Helicobacter pylori.[8]

  • Neuroprotection: The potential of DHPs in neurodegenerative diseases is an active area of research. Their ability to modulate calcium channels and exhibit antioxidant properties may offer therapeutic benefits.[2]

  • Anti-inflammatory and Antioxidant Effects: Many new DHP derivatives possess significant anti-inflammatory and antioxidant properties.[2][4][9][10] This is often attributed to their structural resemblance to NADH, a key biological reducing agent.[10]

Structure-Activity Relationship (SAR): The Key to Unlocking Potential

The pharmacological profile of a DHP derivative is intricately linked to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing new compounds with desired therapeutic effects and minimal side effects.

Critical Structural Features Influencing DHP Activity:

  • The 4-Position Aryl Group: The substituent at the 4-position of the dihydropyridine ring is a primary determinant of activity.[11][12] For traditional calcium channel blockers, an aryl group at this position is essential for optimal activity.[11][12] However, in some novel applications, such as overcoming multidrug resistance, a 1-pentyl group at this position has proven effective.[6]

  • Ester Groups at C-3 and C-5: The nature of the ester groups at the 3- and 5-positions significantly influences the compound's pharmacokinetic and pharmacodynamic properties.[11][12][13] For instance, a high negative linear correlation exists between plasma levels and the number of carbon atoms in these ester groups.[13]

  • Substituents on the Phenyl Ring: The position and type of electron-withdrawing groups on the phenyl ring at the 4-position can modulate receptor-binding activity.[11][12]

The following diagram illustrates the core DHP scaffold and highlights the key positions for chemical modification that dictate the diverse pharmacological activities.

Caption: Key modification sites on the DHP scaffold.

Comparative Experimental Evaluation: Protocols and Data

A rigorous and objective comparison of new DHP derivatives requires standardized experimental protocols. This section outlines key in vitro and in vivo assays for evaluating their performance against established alternatives.

Table 1: Comparative In Vitro Activity of Novel DHP Derivatives

Compound IDTargetAssayIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
DHP-A1 L-type Ca2+ ChannelRadioligand Binding Assay0.43Nifedipine0.50
DHP-B2 P-glycoproteinMDR Reversal Assay-Verapamil-
DHP-C3 SIRT3Enzyme Activity Assay---
DHP-D4 H. pyloriMIC Determination≤ 8 mg/LClarithromycin> 8 mg/L (resistant)
DHP-E5 COX-2Enzyme Inhibition Assay0.30Celecoxib0.04

Data is representative and compiled from various sources for illustrative purposes.[8][11][12][14]

Experimental Protocol: Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol describes a competitive binding assay to determine the affinity of new DHP derivatives for the L-type calcium channel, a key target for antihypertensive drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand to the L-type calcium channel.

Materials:

  • Rat brain membrane preparation

  • [3H]PN200-110 (radioligand)

  • Test DHP derivatives

  • Nifedipine (reference compound)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test DHP derivatives and the reference compound, nifedipine.

  • In a 96-well plate, add the rat brain membrane preparation, [3H]PN200-110, and either the test compound, reference compound, or buffer (for total binding).

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: The choice of [3H]PN200-110 as the radioligand is based on its high affinity and specificity for the L-type calcium channel. The rat brain membrane preparation is a rich source of these channels. This competitive binding assay provides a direct measure of the test compound's ability to displace a known ligand, thus indicating its affinity for the target receptor.

Table 2: Comparative In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Compound IDDose (mg/kg, p.o.)Maximum Reduction in Systolic Blood Pressure (mmHg)Duration of Action (hours)Reference CompoundReference Max. Reduction (mmHg)
DHP-A1 104512Amlodipine40
DHP-F6 55024Barnidipine48

Data is representative and compiled from various sources for illustrative purposes.[1][15]

Experimental Protocol: In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the methodology for assessing the antihypertensive effects of novel DHP derivatives in a well-established animal model of hypertension.

Objective: To evaluate the blood pressure-lowering efficacy and duration of action of test DHP derivatives in spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test DHP derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Animal restrainers

Procedure:

  • Acclimatize the SHR to the laboratory conditions and the blood pressure measurement procedure for at least one week.

  • Record baseline systolic blood pressure (SBP) for each animal.

  • Administer the test DHP derivative or vehicle orally via gavage.

  • Measure SBP at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Calculate the change in SBP from baseline for each animal at each time point.

  • Plot the mean change in SBP against time to determine the maximum blood pressure reduction and the duration of action.

Causality: The SHR model is widely used as it closely mimics essential hypertension in humans. The tail-cuff method provides a non-invasive way to monitor blood pressure changes over time. This experimental design allows for a direct comparison of the antihypertensive potency and duration of action of new derivatives against a standard of care.

The following diagram illustrates the typical workflow for an in vivo hypertension study.

Caption: Workflow for an in vivo hypertension study.

Future Perspectives and Conclusion

The field of dihydropyridine research is vibrant and continues to yield compounds with exciting and diverse therapeutic potential. The ability to fine-tune the DHP scaffold allows for the development of drugs with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. This comparative guide highlights the expanding pharmacological landscape of DHP derivatives, moving far beyond their traditional role as calcium channel blockers. The provided experimental frameworks serve as a foundation for the rigorous evaluation of these next-generation therapeutic agents. As research progresses, we can anticipate the discovery of even more innovative DHP derivatives targeting a wider array of diseases, ultimately contributing to the advancement of medicine.

References

  • Al-Sanea, M. M., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. Available at: [Link]

  • Anwar, M. A., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Biology & Biotechnology, 10(3), 1-11. Available at: [Link]

  • Catterall, W. A., et al. (2008). A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension, 51(2), 392-398. Available at: [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Available at: [Link]

  • González, J. C., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 891635. Available at: [Link]

  • Khan, M. A., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Current Research in Bioorganic & Organic Chemistry, 3, 124. Available at: [Link]

  • Kola, V. B., et al. (2021). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link]

  • Korkmaz, S., et al. (2023). Evaluation of in vitro effect, molecular docking, and molecular dynamics simulations of some dihydropyridine-class calcium. Journal of Biochemical and Molecular Toxicology, 37(4), e23293. Available at: [Link]

  • Krasowska, D., et al. (2017). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Molecules, 22(2), 323. Available at: [Link]

  • Lacinova, L. (2005). Dihydropyridine-sensitive voltage-gated Ca2+ channels. General Physiology and Biophysics, 24(Suppl 1), 1-76.
  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of new dihydropyridine derivatives as PD-L1 degraders for enhancing antitumor immunity. Bioorganic Chemistry, 125, 105820. Available at: [Link]

  • Miri, R., et al. (2013). Design, Synthesis and Biological Evaluation of New 1, 4-Dihydropyridine (DHP) Derivatives as Selective Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(3), 397-408. Available at: [Link]

  • Park, J. Y., et al. (2006). Pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation in healthy Korean male subjects: a randomized, open-label, two-period, comparative, crossover study. Clinical Therapeutics, 28(11), 1837-1847. Available at: [Link]

  • Sausen, P. J., et al. (2008). [Dihydropyridines from the first to the fourth generation: better effects and safety]. Presse Medicale, 37(2 Pt 2), 335-342. Available at: [Link]

  • Shah, P. Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Molecules, 27(19), 6245. Available at: [Link]

  • Sharma, A., et al. (2015). Synthesis and biological evaluation of new series 1,4-dihydropyridines. Medicinal Chemistry Research, 24(12), 4147-4156. Available at: [Link]

  • Shchukin, S. I., et al. (2021). In silico and in vivo studies of hypoglycemic activity of novel thienopyridine and dihydropyridine derivatives. Research Results in Pharmacology, 7(4), 1-12. Available at: [Link]

  • Singh, R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 1-6. Available at: [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of L-type calcium channel block by dihydropyridines. Journal of General Physiology, 149(3), 395-411.
  • Toyo-Oka, T., et al. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 31(3), 447-453. Available at: [Link]

  • Uchida, S., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. Chemical and Pharmaceutical Bulletin, 37(7), 1883-1886. Available at: [Link]

  • Wang, A. L., et al. (2001). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 9(2), 401-407. Available at: [Link]

  • Wang, J. G., & Li, Y. (2017). New generations of dihydropyridines for treatment of hypertension. Journal of Geriatric Cardiology, 14(2), 79-85. Available at: [Link]

  • Zhorov, B. S. (2018). Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells. Journal of Medicinal Chemistry, 61(17), 7721-7737. Available at: [Link]

  • Bentham Science Publishers. (n.d.). New Generation Calcium Channel Blockers in Hypertensive Treatment. Available at: [Link]

  • Ovid. (2023). Evaluation of in vitro effect, molecular docking, and molecular dynamics simulations of some dihydropyridine-class calcium. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1-Dimethyl-1,4-dihydropyridin-1-ium proper disposal procedures

Standard Operating Procedure: Disposal and Deactivation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium As a Senior Application Scientist, I recognize that handling highly specialized synthetic intermediates like 1,1-Dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Deactivation of 1,1-Dimethyl-1,4-dihydropyridin-1-ium

As a Senior Application Scientist, I recognize that handling highly specialized synthetic intermediates like 1,1-Dimethyl-1,4-dihydropyridin-1-ium (CAS: 860498-51-7) requires a nuanced understanding of both its structural reactivity and its environmental impact. This compound presents a unique dual-hazard profile: it possesses a redox-active 1,4-dihydropyridine (DHP) core, which acts as a dihydronicotinamide (NADH) analogue[1], and a quaternary ammonium cation (QAC) center, which is notoriously persistent and highly toxic to aquatic ecosystems[2].

Because DHPs can act as spontaneous electron donors or radical scavengers, disposing of them in their active reduced state can lead to unpredictable, exothermic cross-reactions in mixed hazardous waste streams. Furthermore, the QAC moiety dictates that under no circumstances can this material be introduced into municipal wastewater systems. This guide provides a self-validating, step-by-step protocol for the oxidative quenching and logistical disposal of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

Chemical Hazard & Causality Profile

To manage waste effectively, we must first understand the molecular causality behind the hazards:

  • Redox Instability: 1,4-DHPs are prone to spontaneous oxidation. In mixed waste drums, they can reduce heavy metals or other organic compounds, potentially leading to pressurization. Quenching (pre-oxidation) degrades the DHP core into a stable, non-reactive state before final packaging[3].

  • Aquatic Ecotoxicity: Quaternary ammonium compounds bind strongly to sediments and disrupt cell membranes in aquatic organisms. The EPA and ECHA classify many QACs as highly toxic to aquatic life, with LC50 values often falling well below 1 mg/L[4]. Wastewater treatment facilities cannot effectively degrade QACs, leading to toxic accumulation in biosolids and effluent discharge[5].

Quantitative Hazard Thresholds for DHP-QAC Waste

Hazard ParameterTypical Threshold / ValueOperational Implication
Aquatic Toxicity (LC50) < 1.0 mg/L (for many QACs)Strictly prohibits drain disposal; requires off-site incineration.
Predicted No Effect Concentration (PNEC) ~0.4 - 1.1 μg/LTrace environmental release causes severe ecological damage.
Wastewater Removal Efficiency Incomplete (Accumulates in sludge)Do not rely on municipal facilities to filter QACs from aqueous waste.
DHP Oxidation Potential Highly reactive (NADH analogue)Must be chemically quenched prior to long-term waste storage.

Pre-Disposal: Oxidative Quenching Protocol

Why do we quench? To prevent unpredictable redox reactions in sealed waste drums, the reactive 1,4-dihydropyridine core must be chemically degraded before the waste is packaged[3]. Mechanistic note: In the case of the 1,1-dimethyl quaternary salt, oxidative quenching degrades the reactive dihydropyridine core (often via oxidative demethylation to a stable 1-methylpyridinium salt or via ring cleavage), neutralizing its capacity to act as an uncontrolled reducing agent[1],[6].

Required Materials:

  • 3% to 10% Hydrogen peroxide (

    
    ) or a mild iodine (
    
    
    
    ) solution.
  • Magnetic stirrer and a properly vented fume hood.

  • pH indicator strips and 1M NaOH (for neutralization).

Step-by-Step Methodology:

  • Dilution: Transfer the 1,1-Dimethyl-1,4-dihydropyridin-1-ium waste solution into a large, round-bottom flask or beaker within a fume hood. Ensure the concentration is no greater than 0.5 M to control the exothermic heat of the oxidation reaction.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 3%

    
    ) dropwise while stirring vigorously.
    
  • Reaction Monitoring: Allow the mixture to stir for 1–2 hours at room temperature. The solution will typically undergo a color change (often from yellow/orange to colorless or pale yellow) as the DHP core is consumed and aromatized[6].

  • Neutralization: Check the pH of the quenched solution. If the solution is highly acidic, neutralize it carefully with 1M NaOH until it reaches a pH of 6–8.

  • Transfer to Waste: Transfer the now-stabilized QAC solution to a designated, clearly labeled "Aqueous Hazardous Waste - Contains Quaternary Ammonium Salts" high-density polyethylene (HDPE) container.

Waste Segregation and Operational Workflow

Proper segregation is critical. Mixing QACs with strong anionic surfactants in waste drums can cause precipitation, while mixing unquenched DHPs with oxidizers can cause fires.

G Start 1,1-Dimethyl-1,4-dihydropyridin-1-ium Waste Generated CheckState Physical State? Start->CheckState SolidWaste Solid Waste (Consumables, Silica) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic) CheckState->LiquidWaste Liquid Segregation Segregate into QAC-Specific HDPE Waste Container SolidWaste->Segregation Quenching Oxidative Quenching (Degrade DHP Core) LiquidWaste->Quenching Redox Stabilization Quenching->Segregation Incineration High-Temperature Incineration (Licensed EHS Facility) Segregation->Incineration NoDrain STRICTLY NO DRAIN DISPOSAL (High Aquatic Toxicity) Segregation->NoDrain

Figure 1: Decision tree and operational workflow for the safe quenching and disposal of DHP-QAC waste.

Spill Response & Final Logistics

  • Solid Waste Segregation: Contaminated PPE, silica gel from chromatography, and empty vials must be segregated into solid hazardous waste bags. Do not attempt to wash solid waste in the sink , as this generates highly toxic aqueous QAC runoff that will bypass municipal water treatment[5].

  • Spill Containment: In the event of a spill, do not use water to flush the area. Use inert absorbent materials (such as vermiculite or sand) to soak up the liquid. Sweep the absorbent into a solid chemical waste container.

  • Final Disposal: All stabilized liquid and solid waste must be manifested for high-temperature off-site incineration by a licensed environmental health and safety (EHS) contractor[3].

References

  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. Available at:[Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PMC (NIH). Available at:[Link]

  • TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-18-0067. EPA. Available at:[Link]

  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. PMC (NIH). Available at:[Link]

  • Phytomanagement strategy leads to plant-derived catalysts for the sustainable synthesis of oxidized Hantzsch esters. RSC Publishing. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,1-Dimethyl-1,4-dihydropyridin-1-ium

As a Senior Application Scientist overseeing the handling of specialized molecular probes and high-potency active pharmaceutical ingredients (HPAPIs), I have developed this comprehensive operational and safety protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the handling of specialized molecular probes and high-potency active pharmaceutical ingredients (HPAPIs), I have developed this comprehensive operational and safety protocol for 1,1-Dimethyl-1,4-dihydropyridin-1-ium (CAS: 860498-51-7)[1].

Unlike neutral dihydropyridines (e.g., nifedipine) that readily cross the blood-brain barrier, this compound is a permanently charged quaternary pyridinium derivative. This permanent positive charge restricts its pharmacological action to peripheral compartments, making it an elite [2] and a valuable redox model for NADH-dependent pathways[3]. However, the combination of a biologically potent core and a permanently charged state introduces critical handling challenges: extreme susceptibility to static aerosolization, rapid oxidation, and potent hypotensive effects upon accidental exposure[4].

Hazard Assessment & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its hazards. The molecule presents a dual-threat profile:

  • Pharmacological Toxicity: The [3] is a privileged scaffold known for blocking Cav1.2 (L-type calcium channels). Because the 1,1-dimethyl substitution makes it a lipophilic cation, accidental systemic exposure (via inhalation of dust or percutaneous absorption facilitated by solvents) leads to rapid binding in peripheral vascular smooth muscle. This causes acute vasodilation, severe hypotension, and reflex tachycardia[4].

  • Chemical Instability: Dihydropyridines are enamines that are highly susceptible to photo-oxidation and auto-oxidation[5]. Exposure to ambient oxygen or UV light rapidly oxidizes the active 1,4-dihydropyridine into a biologically inactive, fully aromatic pyridinium state. Therefore, operational workflows must prioritize inert atmospheres.

Pathway E1 Accidental Exposure (Inhalation/Skin) E2 Systemic Circulation (Peripheral Compartment) E1->E2 E3 Binding to Cav1.2 (L-type Calcium Channels) E2->E3 E4 Inhibition of Ca2+ Influx E3->E4 E5 Smooth Muscle Relaxation (Vasodilation & Hypotension) E4->E5

Hazard mechanism: Peripheral L-type calcium channel blockade leading to acute hypotension.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling permanently charged DHP powders. The quaternary ammonium nature of the compound makes it highly prone to static charge accumulation, leading to "fly-away" aerosolization during weighing.

Table 1: Quantitative PPE Requirements and Causal Justifications

PPE ComponentMaterial SpecificationQuantitative MetricCausal Justification
Primary Gloves Nitrile RubberThickness: ≥ 0.11 mmPrevents percutaneous absorption of lipophilic cations.
Secondary Gloves Neoprene or Heavy NitrileBreakthrough: > 480 minProvides a secondary barrier against the solvent (DMSO) carrier.
Respirator N95 or P100 ParticulateFiltration: ≥ 99.97%Blocks inhalation of aerosolized, static-prone powders.
Eye Protection Polycarbonate GogglesImpact Rating: ANSI Z87.1Protects mucous membranes from micro-particulate fly-away.

Experimental Protocol: Solubilization & Validation

This protocol is designed as a self-validating system . By incorporating a spectrophotometric validation step, you ensure both the safety of the handler (by confirming the compound is securely in solution) and the scientific integrity of the reagent (by confirming it has not oxidized).

Step 1: Environmental Preparation

  • Decontaminate a Class II biological safety cabinet or a dedicated powder-weighing fume hood.

  • Engage an anti-static ionizer bar inside the hood to neutralize static charges that cause the pyridinium powder to aerosolize.

Step 2: Weighing

  • Use anti-static, grounded weigh boats.

  • Weigh the required mass of 1,1-Dimethyl-1,4-dihydropyridin-1-ium[1]. Do not use standard plastic spatulas, as they generate static; use grounded stainless steel micro-spatulas.

Step 3: Solubilization (Inert Atmosphere)

  • Transfer the powder to a pre-weighed amber glass vial.

  • Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Causality: The enamine double bonds in the dihydropyridine ring are susceptible to hydrolytic degradation in aqueous environments.

  • Purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds before sealing.

Step 4: Self-Validation (Integrity Check)

  • To confirm the integrity of the dihydropyridine core and the absence of oxidative degradation, analyze a 1 µL aliquot via UV-Vis spectroscopy.

  • Validation Metric: A distinct absorbance peak near 340–360 nm confirms the intact 1,4-DHP enamine system. A spectral shift to ~260 nm indicates unwanted oxidation to the aromatic pyridinium state[3].

Step 5: Storage

  • Store the validated stock solution aliquots at -20°C in the dark.

Workflow N1 1. Preparation (Fume Hood & Anti-static) N2 2. Weighing (Microbalance) N1->N2 N3 3. Solubilization (Anhydrous DMSO/Argon) N2->N3 N4 4. Storage (Amber Vials, -20°C) N3->N4

Operational workflow for the safe handling and storage of 1,1-Dimethyl-1,4-dihydropyridin-1-ium.

Spill Mitigation and Chemical Disposal Plan

In the event of a spill, immediate chemical quenching is prioritized over physical containment to neutralize the pharmacological hazard.

Step-by-Step Spill Response:

  • Evacuate and Isolate: If a powder spill occurs outside a hood, evacuate the immediate 2-meter radius to allow aerosolized particulates to settle. Don a P100 respirator before re-entering.

  • Chemical Quenching (The Causality of Bleach): Do not sweep the powder. Gently cover the spill with absorbent laboratory paper. Saturate the paper with a 5% sodium hypochlorite (bleach) solution .

    • Mechanistic Rationale: The hypochlorite ion acts as a strong oxidizing agent. It forces the rapid, irreversible oxidation of the biologically active 1,4-dihydropyridine core into the biologically inactive, fully aromatic pyridine/pyridinium derivative[3].

  • Absorption and Cleanup: Allow the bleach to sit for 15 minutes to ensure complete chemical quenching. Absorb the remaining liquid with an inert material (e.g., vermiculite).

  • Disposal: Collect all contaminated materials (including the secondary gloves used during cleanup) into a sealed, clearly labeled hazardous waste container. Dispose of via high-temperature incineration according to institutional EHS guidelines.

References

  • 1,4-Dihydropyridine Source: Wikipedia URL:[Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Permanently Charged Chiral 1,4-Dihydropyridines: Molecular Probes of L-Type Calcium Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties Source: RSC Advances URL:[Link]

  • 1,1-Dimethyl-1,4-dihydropyridin-1-ium (CAS 860498-51-7) Source: EPA CompTox Chemicals Dashboard URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.